molecular formula C18H19ClN4O B1673762 KP 544 CAS No. 393856-87-6

KP 544

货号: B1673762
CAS 编号: 393856-87-6
分子量: 342.8 g/mol
InChI 键: XBVOXAWRUIZEMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-(4-chlorophenylethynyl)-4-(trans-4-hydroxycyclohexylamino)pyrimidine is a synthetic pyrimidine derivative designed for advanced pharmaceutical and biological research. Pyrimidines are a privileged scaffold in medicinal chemistry, renowned for their wide range of significant biological activities and presence in nucleobases, vitamins, and several clinical drugs . This compound is of particular interest in oncology research, primarily due to its potential as a kinase inhibitor. The 2-aminopyrimidine moiety is a common feature in many potent kinase inhibitors, serving as a key hinge-binding region interactor . The specific substitution pattern of this compound—featuring a 4-chlorophenylethynyl group at the 5-position and a trans -4-hydroxycyclohexylamino group at the 4-position—suggests it was engineered to target specific ATP-binding pockets. Research on analogous 2-aminopyrimidine compounds has demonstrated potent activity against critical oncology targets such as the Epidermal Growth Factor Receptor (EGFR), including resistant mutants, and Cyclin-Dependent Kinases (CDKs) . The trans -4-hydroxycyclohexylamino group is a sophisticated structural element often incorporated to optimize the drug-like properties of a molecule, potentially enhancing its solubility and pharmacokinetic profile. This compound is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are strongly advised to consult the relevant safety data sheets (SDS) before handling.

属性

CAS 编号

393856-87-6

分子式

C18H19ClN4O

分子量

342.8 g/mol

IUPAC 名称

4-[[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]amino]cyclohexan-1-ol

InChI

InChI=1S/C18H19ClN4O/c19-14-5-2-12(3-6-14)1-4-13-11-21-18(20)23-17(13)22-15-7-9-16(24)10-8-15/h2-3,5-6,11,15-16,24H,7-10H2,(H3,20,21,22,23)

InChI 键

XBVOXAWRUIZEMG-UHFFFAOYSA-N

规范 SMILES

C1CC(CCC1NC2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine
2-amino-5-(4-chlorophenylethynyl)-4-(4-trans-hydroxycyclohexylamino)pyrimidine
KP 544
KP-544
KP544 cpd

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Functions of KP-544

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP-544, also known as CXB-909, is a small molecule aminopyrimidine derivative recognized for its potent neurotrophic and neuroprotective properties. Developed to enhance the signaling of Nerve Growth Factor (NGF), KP-544 has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and inflammation. This technical guide provides a comprehensive overview of the core functions of KP-544, detailing its effects on neurite outgrowth, neuroprotection against excitotoxicity, and its anti-inflammatory activity. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and drug development efforts.

Core Functions and Mechanism of Action

KP-544 primarily functions as a potentiator of Nerve Growth Factor (NGF) signaling. Its mechanism is reported to be downstream of the Mitogen-Activated Protein Kinase (MAPK) cascade, amplifying the effects of NGF on neuronal differentiation and survival.[1] Beyond its role in NGF enhancement, KP-544 exhibits independent neuroprotective and anti-inflammatory activities.

Enhancement of Neurite Outgrowth

KP-544 has been shown to significantly enhance neurite outgrowth in the presence of suboptimal concentrations of NGF. This suggests a synergistic effect that could be beneficial in conditions where NGF signaling is impaired.

Neuroprotection

The compound provides robust neuroprotection against excitotoxicity, a common pathological mechanism in many neurodegenerative disorders. This protective effect appears to be independent of NGF signaling.

Anti-inflammatory Effects

KP-544 modulates inflammatory responses in the central nervous system by inhibiting the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), from astrocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of KP-544.

Table 1: In Vitro Efficacy of KP-544

ParameterCell TypeEffectEffective ConcentrationCitation
Neurite Outgrowth EnhancementPC12 CellsEnhanced neurite outgrowth in the presence of suboptimal NGF300 - 1000 nM[1]
NeuroprotectionCerebellar Granule CellsProtection against MPP+-induced excitotoxicity1 - 10 µM[1]
Anti-inflammatory ActivityPrimary AstrocytesInhibition of cytokine-induced IL-6 release3 - 5 µM[1]

Table 2: In Vivo Efficacy of KP-544 in a Huntington's Disease Model (R6/2 Mice)

ParameterTreatment GroupOutcomeCitation
Motor Coordination (Rotarod)
Latency to Fall (seconds) at 10 weeks (5 rpm)R6/2 + VehicleSignificantly shorter latency compared to wild-type[1]
R6/2 + KP-544 (10 mg/kg)Significantly longer latency to fall compared to vehicle-treated R6/2 mice[1]
Clasping Score
Weeks 10-12R6/2 + VehicleSevere clasping phenotype[1]
R6/2 + KP-544 (10 mg/kg)Significantly less severe clasping compared to vehicle-treated R6/2 mice[1]
Spontaneous Motor Activity
Gross MovementsR6/2 + VehicleFewer movements compared to wild-type[1]
R6/2 + KP-544 (10 mg/kg)More movements compared to vehicle-treated R6/2 mice[1]
Anatomical Changes
Lateral Ventricle SizeR6/2 + VehicleEnlarged lateral ventricles[1]
R6/2 + KP-544 (10 mg/kg)Reduced enlargement of lateral ventricles[1]

Experimental Protocols

PC12 Cell Neurite Outgrowth Assay

Objective: To assess the effect of KP-544 on NGF-induced neurite outgrowth in PC12 cells.

Methodology:

  • Cell Culture: PC12 cells are maintained in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Plating: Cells are seeded onto collagen-coated plates at a suitable density for neurite observation.

  • Treatment: After allowing the cells to adhere, the medium is replaced with a low-serum medium containing a suboptimal concentration of NGF (e.g., 10 ng/mL).

  • KP-544 Application: KP-544 is added to the culture medium at various concentrations (e.g., ranging from 100 nM to 10 µM). A vehicle control is also included.

  • Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Analysis: Neurite outgrowth is quantified by capturing images using phase-contrast microscopy. The percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) and the average length of the longest neurite per cell are measured using image analysis software.

Cerebellar Granule Cell Excitotoxicity Assay

Objective: To evaluate the neuroprotective effects of KP-544 against excitotoxicity in primary cerebellar granule cells.

Methodology:

  • Primary Culture: Cerebellar granule cells are isolated from neonatal rat pups and cultured in a serum-containing medium.

  • Toxin Induction: Excitotoxicity is induced by exposing the mature cultures to the mitochondrial toxin 1-methyl-4-phenylpyridinium (MPP+).

  • KP-544 Treatment: Cells are pre-treated with various concentrations of KP-544 for a specified duration before the addition of MPP+.

  • Viability Assessment: Cell viability is assessed using a quantitative method such as the MTT assay or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).

Primary Astrocyte IL-6 Inhibition Assay

Objective: To determine the anti-inflammatory effect of KP-544 by measuring the inhibition of IL-6 production in primary astrocytes.

Methodology:

  • Astrocyte Isolation: Primary astrocytes are isolated from the cerebral cortices of neonatal rat pups and cultured until confluent.

  • Inflammatory Challenge: Astrocytes are stimulated with a cytokine mix (e.g., TNF-α and IL-1β) to induce the production and release of IL-6.

  • KP-544 Application: KP-544 is co-incubated with the cytokine mix at a range of concentrations.

  • IL-6 Quantification: After a set incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of IL-6 is measured using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Huntington's Disease Model (R6/2 Mice)

Objective: To assess the therapeutic efficacy of KP-544 in a transgenic mouse model of Huntington's disease.

Methodology:

  • Animal Model: Female R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, are used.

  • Treatment: Daily oral gavage of KP-544 (10 mg/kg) or vehicle (0.5% methylcellulose) is initiated at 6 weeks of age and continues until 12 weeks of age.

  • Behavioral Testing: A battery of motor function tests is performed weekly from 8 to 12 weeks of age, including:

    • Rotarod: To assess motor coordination and balance. The latency to fall from a rotating rod is recorded.

    • Clasping: To measure the severity of the clasping phenotype when the mouse is suspended by its tail.

    • Open-field activity: To evaluate spontaneous motor activity.

  • Histological Analysis: At the end of the treatment period, mice are euthanized, and their brains are collected for histological examination. Brain sections are stained with cresyl violet to assess neuronal morphology and measure the size of the lateral ventricles.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for KP-544's enhancement of NGF signaling and a typical experimental workflow for its evaluation.

NGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Downstream_Effectors Downstream Effectors ERK->Downstream_Effectors KP544 KP-544 KP544->Downstream_Effectors enhances Neurite_Outgrowth Neurite Outgrowth & Survival Downstream_Effectors->Neurite_Outgrowth

Caption: Proposed NGF signaling pathway modulation by KP-544.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Neuronal/Glial Cell Culture (e.g., PC12, Astrocytes) Treatment Treatment with KP-544 +/- Stimulus (NGF, Cytokines) Cell_Culture->Treatment Assay Functional Assays (Neurite Outgrowth, Viability, IL-6 ELISA) Treatment->Assay Data_Analysis_invitro Quantitative Data Analysis Assay->Data_Analysis_invitro Efficacy_Conclusion Conclusion on KP-544 Efficacy Data_Analysis_invitro->Efficacy_Conclusion Animal_Model Disease Model (e.g., R6/2 Mice) Dosing KP-544 Administration (e.g., Oral Gavage) Animal_Model->Dosing Behavioral Behavioral Testing (Rotarod, Clasping) Dosing->Behavioral Histology Histological Analysis Dosing->Histology Data_Analysis_invivo Statistical Analysis Behavioral->Data_Analysis_invivo Histology->Data_Analysis_invivo Data_Analysis_invivo->Efficacy_Conclusion

Caption: General experimental workflow for evaluating KP-544.

Conclusion

KP-544 is a promising small molecule with a multifaceted mechanism of action that encompasses the enhancement of neurotrophic signaling, direct neuroprotection, and anti-inflammatory effects. The preclinical data strongly support its potential as a therapeutic agent for a range of neurological disorders characterized by neuronal loss and inflammation. Further investigation into its precise molecular target and more detailed dose-response studies in various in vitro and in vivo models are warranted to fully elucidate its therapeutic potential and advance its clinical development.

References

KP-544: A Novel Neurotrophic Protein Enhancer for Neuronal Health and Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Reduced neurotrophic signaling is a key contributor to neuronal dysfunction and death in a variety of neurological disorders. The small molecule KP-544 has emerged as a promising therapeutic candidate that enhances the effects of endogenous neurotrophic factors, particularly Nerve Growth Factor (NGF). This document provides a comprehensive technical overview of KP-544, including its mechanism of action, supporting preclinical data, detailed experimental protocols for its evaluation, and a discussion of the relevant signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of neurotrophic protein enhancers.

Introduction to KP-544

KP-544, with the chemical name 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine, is a small molecule developed to amplify neurotrophic signaling.[1] Preclinical studies have demonstrated its efficacy in promoting neuronal survival, enhancing neurite outgrowth, and modulating neuroinflammation.[1] These findings suggest that KP-544 could be a valuable therapeutic agent for neurodegenerative diseases and nerve injury.

Mechanism of Action and Preclinical Evidence

KP-544 is designed to enhance the signaling pathways activated by neurotrophic factors like NGF.[1] Its primary mechanism is believed to involve the potentiation of downstream signaling cascades, leading to improved neuronal function and survival.

Enhancement of Neurite Outgrowth

In vitro studies using the PC12 cell line, a well-established model for neuronal differentiation, have shown that KP-544 significantly enhances NGF-induced neurite outgrowth. At concentrations between 300-1000 nM, KP-544, in the presence of a suboptimal concentration of NGF, promotes the extension of neurites, a critical process in neuronal development and regeneration.[1]

Neuroprotection

KP-544 has demonstrated neuroprotective effects in primary cerebellar granule cells. It effectively protects these neurons from excitotoxicity and apoptosis induced by the mitochondrial toxin methyl-phenyl-pyridinium (MPP+).[1]

Anti-inflammatory Activity

Neuroinflammation is a critical component of many neurodegenerative diseases. KP-544 has been shown to modulate the inflammatory response by inhibiting the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in primary astrocytes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of KP-544.

Experiment Cell/Animal Model KP-544 Concentration Key Finding Reference
Neurite Outgrowth EnhancementPC12 cells300-1000 nMEnhanced neurite outgrowth in response to a suboptimal concentration of NGF.[1]
NeuroprotectionPrimary cerebellar granule cellsNot specifiedProtected against excitotoxicity and apoptosis induced by MPP+.[1]
Anti-inflammatory EffectPrimary astrocytesNot specifiedInhibited the production of interleukin-6.[1]
In Vivo EfficacyRat model of schizophreniaNot specifiedPrevented hyper-responsiveness to amphetamine in a neurodevelopmental model.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the neurotrophic effects of KP-544.

PC12 Cell Neurite Outgrowth Assay

This protocol describes how to assess the effect of KP-544 on NGF-induced neurite outgrowth in PC12 cells.

Materials:

  • PC12 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Nerve Growth Factor (NGF)

  • KP-544

  • Collagen-coated culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS and 5% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed PC12 cells onto collagen-coated plates at a suitable density and allow them to attach overnight.

  • Treatment: Replace the medium with a low-serum medium containing a suboptimal concentration of NGF and varying concentrations of KP-544 (e.g., 0, 100, 300, 1000 nM). Include a positive control with an optimal concentration of NGF and a negative control with no NGF or KP-544.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging and Analysis: Capture images of the cells using a microscope. A neurite is typically defined as a process that is at least twice the length of the cell body diameter. Quantify the percentage of cells with neurites and the average neurite length for each treatment group.

Cerebellar Granule Cell Protection Assay

This protocol outlines the procedure to evaluate the neuroprotective effects of KP-544 against MPP+-induced toxicity in primary cerebellar granule cells.

Materials:

  • Primary cerebellar granule cells (CGCs)

  • Basal Medium Eagle (BME)

  • Fetal Bovine Serum (FBS)

  • Potassium Chloride (KCl)

  • MPP+ (1-methyl-4-phenylpyridinium)

  • KP-544

  • Poly-L-lysine coated culture plates

  • Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

  • Cell Culture: Isolate and culture primary CGCs from postnatal day 7-8 rat or mouse cerebella in BME supplemented with 10% FBS and 25 mM KCl. Plate the cells on poly-L-lysine coated plates.

  • Treatment: After 5-7 days in culture, pre-treat the cells with varying concentrations of KP-544 for 1-2 hours.

  • Toxin Exposure: Add MPP+ to the culture medium at a final concentration known to induce significant cell death (e.g., 50 µM).

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as the MTT assay (which measures mitochondrial metabolic activity) or an LDH assay (which measures membrane integrity). Compare the viability of cells treated with KP-544 and MPP+ to those treated with MPP+ alone.

Interleukin-6 (IL-6) Production Assay in Astrocytes

This protocol details the method to assess the effect of KP-544 on IL-6 production in primary astrocytes.

Materials:

  • Primary astrocytes

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • KP-544

  • ELISA kit for IL-6

Procedure:

  • Cell Culture: Culture primary astrocytes in DMEM/F12 supplemented with 10% FBS.

  • Plating: Seed astrocytes into culture plates and allow them to reach confluency.

  • Treatment: Pre-treat the cells with varying concentrations of KP-544 for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus such as LPS to the culture medium to induce IL-6 production.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Visualizations

KP-544 is thought to enhance NGF signaling. The binding of NGF to its high-affinity receptor, TrkA, initiates several downstream signaling cascades that are crucial for neuronal survival and differentiation. It has been suggested that KP-544 may act downstream or independently of the MAPK signaling pathway.

NGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_plc PLCγ Pathway NGF NGF TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor Binds KP-544 KP-544 Akt Akt KP-544->Akt Enhances Differentiation Neurite Outgrowth & Differentiation KP-544->Differentiation Enhances PI3K PI3K TrkA_Receptor->PI3K Activates Ras Ras TrkA_Receptor->Ras Activates PLCg PLCγ TrkA_Receptor->PLCg Activates PI3K->Akt Pro-Survival Neuronal Survival Akt->Pro-Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Differentiation IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activity Neuronal Activity Ca_PKC->Activity

Figure 1: Proposed NGF Signaling Pathway and the modulatory role of KP-544.

Experimental_Workflow_KP544 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Neuronal Cell Culture (PC12, CGC, Astrocytes) KP544_Treatment Treatment with KP-544 (Dose-Response) Cell_Culture->KP544_Treatment Stimulus Application of Stimulus (NGF, MPP+, LPS) KP544_Treatment->Stimulus Assays Neurite Outgrowth Assay Neuroprotection Assay IL-6 ELISA Stimulus->Assays Data_Analysis Data Analysis & Interpretation Assays->Data_Analysis Animal_Model Animal Model of Neurological Disorder KP544_Admin Administration of KP-544 Animal_Model->KP544_Admin Behavioral Behavioral Testing KP544_Admin->Behavioral Histology Histological Analysis KP544_Admin->Histology Behavioral->Data_Analysis Histology->Data_Analysis

Figure 2: General experimental workflow for the evaluation of KP-544.

Conclusion and Future Directions

KP-544 represents a promising step forward in the development of therapies for neurodegenerative diseases and neuronal injury. Its ability to enhance endogenous neurotrophic factor signaling provides a novel approach to promoting neuronal health and resilience. The preclinical data gathered to date strongly support its potential as a neurotrophic protein enhancer.

Further research is warranted to fully elucidate the precise molecular targets of KP-544 and to expand its evaluation in a broader range of in vivo models of neurological disorders. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising candidate from the laboratory to the clinic.

References

The Core of Neurotrophic Amplification: A Technical Guide to KP 544

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP 544, chemically identified as 2-amino-5-(4-chlorophenylethynyl)-4-(4-trans-hydroxycyclohexyl amino) pyrimidine, is a small molecule compound that has demonstrated significant potential as a nerve growth factor (NGF) amplifier.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in amplifying NGF signaling, its neuroprotective effects, and its potential therapeutic applications. The document synthesizes available quantitative data, details key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to this compound

Reduced neurotrophic signaling is a proposed pathophysiological mechanism underlying neuronal dysfunction and death in a variety of neurodegenerative disorders.[2] Nerve growth factor (NGF) is a critical neurotrophin involved in the growth, maintenance, and survival of neurons.[3] this compound was developed with the specific intention of enhancing NGF signaling, thereby offering a potential therapeutic strategy for conditions associated with diminished NGF activity.[2] In vitro studies have shown that this compound amplifies the differentiation of cells initiated by NGF.[1] Furthermore, it has exhibited neuroprotective and anti-inflammatory properties in various experimental models.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound in PC12 Cells

ParameterValueCell LineExperimental ConditionReference
Effective Concentration for Neurite Outgrowth Enhancement300 - 1000 nMPC12Co-treatment with a suboptimal concentration of NGF[2]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Taxol-Induced Neuropathy

DosageOutcomeEfficacyReference
0.1 - 10 mg/kg/day (oral)Improvement in caudal nerve conduction velocities30-70% return to control values[1]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Quinolinic Acid-Induced Striatal Lesions

DosageOutcomeEfficacyReference
0.02 - 1.0 mg/kg/day (oral)Prevention of learning deficitsAlmost complete prevention[1]
1.0 mg/kg/day (oral)Reduction in striatal lesion size16-34% reduction[1]

Signaling Pathways and Mechanism of Action

While the precise mechanism of action of this compound is not fully elucidated, it is understood to amplify the signaling cascade initiated by NGF. The binding of NGF to its high-affinity receptor, TrkA, triggers a series of intracellular events crucial for neuronal survival and differentiation. It is hypothesized that this compound acts downstream of the NGF-TrkA interaction, potentiating the signal. One possibility is the modulation of cyclic AMP (cAMP) signaling, as this compound has been shown to amplify differentiation initiated by either NGF or cAMP.[1]

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Signaling_Cascade Downstream Signaling Cascade (e.g., Ras/MAPK, PI3K/Akt) TrkA->Signaling_Cascade Activates KP544 This compound (Amplifier) KP544->Signaling_Cascade Amplifies cAMP cAMP KP544->cAMP Potentiates? Neuronal_Survival Neuronal Survival and Differentiation Signaling_Cascade->Neuronal_Survival Promotes cAMP->Signaling_Cascade Activates PC12_Assay_Workflow A Seed PC12 cells on poly-L-lysine coated plates B Treat with suboptimal NGF +/- this compound A->B C Incubate for 48-72 hours B->C D Image multiple fields C->D E Quantify neurite outgrowth D->E

References

Unveiling CXB-909 (FX-909): A Covalent Inverse Agonist of PPARG for the Treatment of Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CXB-909, also identified as FX-909, is a pioneering, orally available, covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG). Developed by Flare Therapeutics, this small molecule is under investigation as a potential groundbreaking therapy for advanced urothelial carcinoma, particularly in patients with tumors exhibiting the luminal subtype characterized by PPARG pathway activation. Preclinical studies have demonstrated FX-909's high potency and selectivity, leading to tumor regression in animal models. Currently, FX-909 is being evaluated in Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in human subjects. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical and clinical data for FX-909.

Chemical Structure and Properties

FX-909 is chemically known as 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile. Its structure is characterized by a difluoro-quinolone core linked to a methylsulfonylbenzonitrile moiety.

Table 1: Chemical and Physical Properties of FX-909

PropertyValueReference
IUPAC Name 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile[1]
Molecular Formula C₁₇H₁₀F₂N₂O₃S[1]
Molecular Weight 360.34 g/mol [1]
CAS Number 2924573-90-8[1]
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action: Covalent Inverse Agonism of PPARG

FX-909 exerts its therapeutic effect through a novel mechanism of action: covalent inverse agonism of PPARG.[1] PPARG is a nuclear receptor and transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. In the context of urothelial carcinoma, particularly the luminal subtype, PPARG is often overexpressed and its signaling pathway is hyperactivated, contributing to tumor growth and survival.[1][2]

Unlike PPARG agonists which activate the receptor, or antagonists which block agonist binding, an inverse agonist like FX-909 binds to PPARG and promotes a transcriptionally repressive conformation.[1] This action is further enhanced by the covalent nature of FX-909's binding, leading to a sustained inhibition of PPARG activity.[1] By suppressing the transcriptional activity of PPARG, FX-909 effectively downregulates the expression of genes essential for the proliferation and survival of PPARG-driven cancer cells.[3]

FX-909_Mechanism_of_Action cluster_0 Normal PPARG Activation cluster_1 FX-909 Inhibition Ligand Ligand PPARG PPARG Ligand->PPARG binds RXR RXR PPARG->RXR heterodimerizes PPRE PPRE (DNA) RXR->PPRE binds Co-activators Co-activators PPRE->Co-activators recruits Gene_Transcription_On Target Gene Transcription ON Co-activators->Gene_Transcription_On FX-909 FX-909 PPARG_FX909 PPARG (repressive conformation) FX-909->PPARG_FX909 covalently binds (inverse agonism) RXR_FX909 RXR PPARG_FX909->RXR_FX909 heterodimerizes PPRE_FX909 PPRE (DNA) RXR_FX909->PPRE_FX909 binds Co-repressors Co-repressors PPRE_FX909->Co-repressors recruits Gene_Transcription_Off Target Gene Transcription OFF Co-repressors->Gene_Transcription_Off

Figure 1: Signaling pathway of PPARG activation and its inhibition by FX-909.

Preclinical Pharmacology

In Vitro Studies

FX-909 has demonstrated high potency and selectivity in a range of in vitro assays.

Table 2: In Vitro Activity of FX-909

AssayCell LineEndpointResultReference
PPARG Inverse Agonist Activity-EC₅₀ (PPARG/NCOR1 recruitment)10-100 nM[4]
PPARG Co-activator Blockade-EC₅₀ (PPARG/MED1 blockade)100-1000 nM[4]
Cell Growth Inhibition5637 (PPARG-amplified)EC₅₀1.3 nM[4]
Cell Growth InhibitionHT-1197 (RXRA S427F mutant)EC₅₀1.3 nM[4]
Selectivity vs. PPARα/δ-Fold Selectivity>2000-fold[5]
In Vivo Studies

In vivo studies in mouse xenograft models of urothelial carcinoma have shown significant anti-tumor activity of FX-909.

Table 3: In Vivo Efficacy of FX-909 in UM-UC-9 Xenograft Model

Dose (oral, twice daily)Tumor Growth InhibitionOutcomeReference
1 mg/kg-Tumor regression[5]
3 mg/kg-Tumor eradication[5]
Pharmacokinetics

Pharmacokinetic properties of FX-909 have been evaluated in multiple species.

Table 4: Pharmacokinetic Parameters of FX-909

SpeciesClearance (mL/min/kg)Plasma Protein Binding (%)
Mouse1792
Rat1392
Dog1861

Clinical Development

FX-909 is currently in a Phase 1, first-in-human, open-label, dose-escalation and expansion study (NCT05929235). The study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of orally administered FX-909 in patients with advanced solid malignancies, including a specific cohort for advanced urothelial carcinoma.

FX-909_Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Malignancies) Dose_Escalation Part A: Dose Escalation (3+3 Design) Patient_Screening->Dose_Escalation RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) Dose_Escalation->RP2D_Determination Cohort_Expansion Part B: Cohort Expansion (Advanced Urothelial Carcinoma) RP2D_Determination->Cohort_Expansion Efficacy_Safety_Evaluation Evaluate Safety, Tolerability, PK, PD, and Preliminary Efficacy Cohort_Expansion->Efficacy_Safety_Evaluation Future_Studies Phase 2/3 Studies Efficacy_Safety_Evaluation->Future_Studies

Figure 2: Workflow of the Phase 1 clinical trial for FX-909.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the preclinical evaluation of FX-909, based on available information.

Synthesis of FX-909

The synthesis of 3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)-4-methylsulfonylbenzonitrile is described in patent literature (e.g., US11820747B2). A general synthetic scheme is depicted below.

FX-909_Synthesis Starting_Materials Starting Materials: - Difluoroaniline derivative - Substituted benzonitrile Intermediate_1 Intermediate 1 Starting_Materials->Intermediate_1 Step 1: Coupling Reaction Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2: Cyclization FX-909 FX-909 Intermediate_2->FX-909 Step 3: Final Modification

Figure 3: General synthetic scheme for FX-909.

A detailed, step-by-step synthesis protocol would require access to the specific examples outlined in the patent documents.

In Vitro Assay Protocols

PPARG Inverse Agonist TR-FRET Assay:

This assay measures the ability of a compound to promote the interaction between the PPARG ligand-binding domain (LBD) and a corepressor peptide (e.g., NCOR1).

  • Reagents: Recombinant PPARG-LBD, biotinylated NCOR1 peptide, Europium-labeled anti-tag antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Procedure:

    • Add PPARG-LBD to a microplate.

    • Add FX-909 at various concentrations.

    • Incubate to allow for compound binding.

    • Add the biotinylated NCOR1 peptide and the detection reagents.

    • Incubate to allow for binding and signal development.

    • Read the plate on a TR-FRET compatible reader.

  • Data Analysis: Calculate the EC₅₀ value from the dose-response curve.

Cell Proliferation Assay:

This assay determines the effect of FX-909 on the growth of cancer cell lines.

  • Cell Lines: UM-UC-9 (PPARG-amplified) and HT-1197 (RXRA-mutant).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of FX-909.

    • Incubate for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo®).

    • Measure luminescence to determine the number of viable cells.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

In Vivo Xenograft Study Protocol

This protocol describes the evaluation of FX-909's anti-tumor efficacy in a mouse model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID).

  • Cell Line: UM-UC-9 human urothelial carcinoma cells.

  • Procedure:

    • Subcutaneously implant UM-UC-9 cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer FX-909 orally at the specified doses (e.g., 1 and 3 mg/kg, twice daily).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

Conclusion and Future Directions

FX-909 represents a promising and innovative approach to the treatment of advanced urothelial carcinoma, a disease with a high unmet medical need. Its unique mechanism of covalent inverse agonism of PPARG offers a targeted therapy for a genetically defined patient population. The preclinical data are encouraging, demonstrating potent and selective anti-tumor activity. The ongoing Phase 1 clinical trial will be crucial in establishing the safety and preliminary efficacy of FX-909 in humans. Future research will likely focus on further elucidating the long-term safety profile, exploring potential combination therapies, and identifying additional cancer types that may be susceptible to PPARG inhibition.

References.

References

Discovery of 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine: A Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical evaluation of 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine, a novel small molecule neuroprotective agent also known as KP-544. The document outlines its synthesis, biological activities, and mechanism of action, with a focus on its role in potentiating Nerve Growth Factor (NGF) signaling. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a comprehensive summary of quantitative data. Signaling pathways and experimental workflows are illustrated through diagrams to provide a clear and comprehensive overview for researchers in the field of neurodegenerative disease and drug discovery.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, represent a significant and growing unmet medical need. A promising therapeutic strategy for these conditions is the potentiation of endogenous neurotrophic signaling pathways to promote neuronal survival and function. Nerve Growth Factor (NGF) is a well-characterized neurotrophin that plays a critical role in the survival, development, and function of neurons. The discovery of small molecules that can amplify the effects of NGF presents a compelling approach to neuroprotection. This document describes the discovery and characterization of 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine (KP-544), a compound identified for its ability to enhance NGF-mediated neuronal differentiation and survival.

Synthesis of 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine (KP-544)

The synthesis of KP-544 involves a multi-step process culminating in a Sonogashira coupling reaction to introduce the characteristic 4-chlorophenylethynyl moiety at the 5-position of the pyrimidine (B1678525) core. The general synthetic strategy is outlined below.

General Synthetic Scheme

A plausible synthetic route, based on established pyrimidine chemistry, would involve the initial construction of a 2-amino-4-chloro-5-iodopyrimidine intermediate. This intermediate can then undergo nucleophilic substitution with trans-4-aminocyclohexanol (B47343) to yield the 4-(4-hydroxycyclohexylamino) derivative. The final step is a palladium-catalyzed Sonogashira coupling with 1-chloro-4-ethynylbenzene.

G A 2-Amino-4,6-dichloropyrimidine (B145751) E Iodination A->E B 2-Amino-4-chloro-5-iodopyrimidine F Nucleophilic Substitution (trans-4-aminocyclohexanol) B->F C 2-Amino-4-(4-hydroxycyclohexylamino)-5-iodopyrimidine G Sonogashira Coupling (1-chloro-4-ethynylbenzene) C->G D 2-Amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine (KP-544) E->B F->C G->D

Figure 1: Proposed Synthetic Pathway for KP-544.
Detailed Experimental Protocol (Hypothetical)

  • Step 1: Synthesis of 2-amino-4-chloro-5-iodopyrimidine. To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent, an iodinating agent such as N-iodosuccinimide is added. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified by column chromatography.

  • Step 2: Synthesis of 2-amino-4-(4-hydroxycyclohexylamino)-5-iodopyrimidine. 2-amino-4-chloro-5-iodopyrimidine is dissolved in a polar aprotic solvent, followed by the addition of trans-4-aminocyclohexanol and a non-nucleophilic base (e.g., diisopropylethylamine). The mixture is heated to promote the nucleophilic aromatic substitution. After completion, the product is isolated and purified.

  • Step 3: Synthesis of 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine (KP-544). The iodo-pyrimidine intermediate from Step 2 is subjected to a Sonogashira coupling reaction with 1-chloro-4-ethynylbenzene. The reaction is catalyzed by a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine). The reaction is carried out under an inert atmosphere. The final product, KP-544, is purified by column chromatography.

Biological Activity and Mechanism of Action

KP-544 was discovered as a potent modulator of neurotrophic signaling, specifically as an amplifier of the Nerve Growth Factor (NGF) pathway. Its biological activity has been characterized in several in vitro and in vivo models of neuronal survival and function.

In Vitro Efficacy

The neuroprotective and neuro-regenerative potential of KP-544 has been demonstrated in various cell-based assays.

AssayCell TypeEffectEffective Concentration
Neurite OutgrowthPC12 cellsEnhanced NGF-induced neurite outgrowth300-1000 nM
NeuroprotectionCerebellar Granule NeuronsProtected against excitotoxicity-induced apoptosisNot specified
Anti-inflammatoryPrimary AstrocytesInhibited interleukin-6 (IL-6) productionNot specified
In Vivo Efficacy

The therapeutic potential of KP-544 has been evaluated in rodent models of neurodegeneration and peripheral neuropathy.

Animal ModelTreatmentOutcome
Quinolinic acid-induced striatal lesions (Rat)0.02-1.0 mg/kg/day, oralAlmost complete prevention of learning deficits; 16-34% reduction in lesion size.
Taxol-induced peripheral neuropathy (Rat)0.1-10 mg/kg/day, oralDecreased severity of neuropathy (30-70% return to control nerve conduction velocities).
Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that KP-544 possesses favorable drug-like properties.

ParameterValue
Oral Bioavailability25%
Plasma Half-life1.3 hours
Brain-to-Plasma Ratio (4 and 8 hours post-dose)6-fold higher in brain
Mechanism of Action: Potentiation of NGF Signaling

KP-544 is proposed to act by amplifying the intracellular signaling cascade initiated by the binding of NGF to its high-affinity receptor, TrkA. This potentiation leads to enhanced downstream signaling through pathways critical for neuronal survival and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K KP544 KP-544 KP544->TrkA Potentiates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival NeuriteOutgrowth Neurite Outgrowth CREB->NeuriteOutgrowth

Figure 2: Proposed Mechanism of Action of KP-544 in the NGF/TrkA Signaling Pathway.

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This assay assesses the ability of a compound to promote neuronal differentiation.

  • Cell Culture: PC12 cells are maintained in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Assay Procedure:

    • Seed PC12 cells in collagen-coated plates.

    • After 24 hours, replace the medium with a low-serum medium containing a sub-optimal concentration of NGF.

    • Add KP-544 at various concentrations.

    • Incubate for 48-72 hours.

    • Fix the cells and visualize neurites using microscopy.

  • Quantification: The percentage of cells bearing neurites longer than the cell body diameter is determined.

G A Seed PC12 cells B Add NGF and KP-544 A->B C Incubate B->C D Fix and Stain C->D E Image and Quantify Neurite Outgrowth D->E

Figure 3: Workflow for the Neurite Outgrowth Assay.
Cerebellar Granule Neuron (CGN) Excitotoxicity Assay

This assay evaluates the neuroprotective effects of a compound against glutamate-induced cell death.

  • Primary Culture: CGNs are isolated from postnatal day 7-8 rat cerebella and cultured in a high-potassium medium to promote survival.

  • Assay Procedure:

    • After 7 days in vitro, switch the culture to a low-potassium medium to induce apoptosis.

    • Expose the neurons to an excitotoxic concentration of glutamate (B1630785) or NMDA.

    • Concurrently treat with KP-544 at various concentrations.

    • After 24 hours, assess cell viability using a suitable method (e.g., MTT assay or counting surviving neurons).

IL-6 Production in Astrocytes

This assay measures the anti-inflammatory properties of a compound.

  • Primary Culture: Astrocytes are isolated from the cerebral cortices of neonatal rats.

  • Assay Procedure:

    • Culture astrocytes to confluence.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of KP-544.

    • After 24 hours, collect the culture supernatant.

    • Quantify the concentration of IL-6 in the supernatant using an ELISA kit.

Conclusion

The discovery of 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine (KP-544) represents a significant advancement in the search for novel neuroprotective agents. Its ability to amplify NGF signaling, coupled with its favorable pharmacokinetic profile and in vivo efficacy, positions it as a promising lead compound for the development of therapeutics for neurodegenerative disorders. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in furthering the investigation of this and similar molecules. Further studies are warranted to fully elucidate the molecular interactions of KP-544 within the NGF signaling pathway and to evaluate its therapeutic potential in a broader range of neurodegenerative disease models.

In vitro studies of KP 544 effects

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be multiple compounds referred to as "KP-544" in scientific literature, each with distinct biological effects. To provide you with an accurate and in-depth technical guide, please clarify which "KP-544" you are interested in from the options below:

  • KP-544 (a substituted pyrimidine): This compound has been studied for its neuroprotective and neurotrophic effects, particularly in models of Huntington's disease and chemotherapy-induced peripheral neuropathy. It is known to amplify the effects of Nerve Growth Factor (NGF).

  • si-544 (a Kv1.3 channel blocker): This investigational drug is being developed for T-cell mediated autoimmune diseases such as psoriasis and atopic dermatitis. It works by selectively blocking the Kv1.3 potassium channel.

  • Other possibilities: The search also yielded references to studies involving Brucella abortus strain 544 and a synthetic killer peptide (KP), but the designation "KP-544" in these contexts is less clear.

Once you specify the compound of interest, I can proceed with a targeted search to gather the necessary data for the technical guide, including quantitative data, experimental protocols, and signaling pathway information.

Early Research on KP-544: A Technical Guide to its Neuroprotective Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational preclinical research on KP-544, a small molecule investigated for its neuroprotective properties. The document focuses on the core quantitative data, detailed experimental methodologies, and the proposed signaling pathways through which KP-544 exerts its effects.

Quantitative Data Summary

The early evaluation of KP-544's neuroprotective potential was centered on three key in vitro models. The following tables summarize the quantitative findings from these seminal studies.

Table 1: Effect of KP-544 on Neurite Outgrowth in PC12 Cells [1][2]

Treatment GroupKP-544 Concentration (nM)Nerve Growth Factor (NGF)Observation
Control0SuboptimalMinimal neurite outgrowth
KP-544300 - 1000SuboptimalEnhanced neurite outgrowth

Table 2: Neuroprotective Effect of KP-544 on Cerebellar Granule Cells [1][2]

Treatment GroupKP-544 Concentration (µM)ToxinOutcome
Control0MPP+Significant neuronal death
KP-5441 - 10MPP+Complete protection from MPP+-induced neuronal death

Table 3: Anti-inflammatory Effect of KP-544 in Primary Astrocytes [1]

Treatment GroupKP-544 Concentration (µM)StimulusEffect on IL-6 Production
Control0Cytokine MixInduced IL-6 release
KP-5441, 3, 5Cytokine MixAttenuated IL-6 release

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the neuroprotective profile of KP-544.

PC12 Cell Neurite Outgrowth Assay[1][2]

This assay was designed to assess the ability of KP-544 to enhance the neurotrophic effects of Nerve Growth Factor (NGF).

  • Cell Line: PC12 (rat pheochromocytoma).

  • Culture Conditions: Cells were maintained in a standard culture medium and plated on a suitable substrate to promote adherence.

  • Treatment:

    • Cells were treated with a suboptimal concentration of NGF. While the exact concentration is not specified in the abstract, it is typically in the range that induces minimal to moderate neurite outgrowth.

    • Concurrent treatment with KP-544 was administered at concentrations ranging from 300 to 1000 nM.

    • Control groups included cells treated with NGF alone and untreated cells.

  • Incubation: The cells were incubated for a period sufficient to allow for neurite extension, typically several days.

  • Analysis: Neurite outgrowth was assessed qualitatively and potentially quantitatively through microscopy. This often involves measuring the length of the longest neurite or the percentage of cells bearing neurites longer than the cell body diameter.

Cerebellar Granule Cell Excitotoxicity Model[1][2]

This experiment aimed to determine if KP-544 could protect neurons from a toxic insult.

  • Primary Cells: Cerebellar granule cells were isolated from the cerebella of neonatal rats.

  • Culture Conditions: The isolated neurons were cultured in a serum-free medium supplemented with factors necessary for their survival.

  • Induction of Excitotoxicity:

    • The mitochondrial toxin 1-methyl-4-phenylpyridinium (MPP+) was added to the culture medium to induce neuronal apoptosis. The exact concentration of MPP+ used is not stated in the abstract, but it would be a concentration known to cause significant cell death in this model.

    • KP-544 was co-administered with MPP+ at concentrations of 1 µM and 10 µM.

  • Analysis: Cell viability was assessed after a defined incubation period. Common methods for this include assays that measure metabolic activity (e.g., MTT or AlamarBlue assays) or membrane integrity (e.g., LDH release assay).

Anti-inflammatory Assay in Primary Astrocytes[1]

This assay was performed to investigate the potential of KP-544 to modulate neuroinflammation.

  • Primary Cells: Astrocytes were isolated from the brains of neonatal rats.

  • Culture Conditions: Primary astrocytes were cultured until they reached a confluent monolayer.

  • Induction of Inflammation:

    • A "cytokine mix" was added to the astrocyte cultures to stimulate the production and release of the pro-inflammatory cytokine Interleukin-6 (IL-6). The specific components of this mix are not detailed but likely included cytokines such as TNF-α and IL-1β.

    • KP-544 was added to the cultures at concentrations of 1, 3, and 5 µM.

  • Analysis: The concentration of IL-6 in the culture supernatant was measured after a set incubation time. This is typically done using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Visualizations

KP-544 was developed with the aim of enhancing Nerve Growth Factor (NGF) signaling. The neuroprotective and neuritogenic effects observed are likely mediated through the potentiation of the TrkA receptor pathway and its downstream effectors.

Proposed KP-544-Mediated Enhancement of NGF Signaling

The following diagram illustrates the proposed mechanism by which KP-544 enhances NGF signaling, leading to neuroprotection and neurite outgrowth. It is hypothesized that KP-544 acts as a positive modulator of the TrkA receptor, amplifying the signal initiated by suboptimal concentrations of NGF.

KP544_NGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF (suboptimal) TrkA TrkA Receptor NGF->TrkA Binds KP544 KP-544 KP544->TrkA Potentiates PI3K PI3K TrkA->PI3K MAPK_cascade Ras/Raf/MEK/ERK (MAPK Cascade) TrkA->MAPK_cascade Akt Akt PI3K->Akt Cell_Survival Cell Survival Neuroprotection Akt->Cell_Survival CREB CREB MAPK_cascade->CREB CREB->Cell_Survival Neurite_Outgrowth Neurite Outgrowth CREB->Neurite_Outgrowth

Caption: Proposed potentiation of the NGF/TrkA signaling pathway by KP-544.

Experimental Workflow for Assessing Neuroprotection

The logical flow of the preclinical assessment of KP-544's neuroprotective effects can be visualized as follows.

KP544_Experimental_Workflow cluster_invitro In Vitro Models PC12 PC12 Cells (Neurite Outgrowth) Neurite_Analysis Quantify Neurite Outgrowth PC12->Neurite_Analysis Measure Neurites CGC Cerebellar Granule Cells (Excitotoxicity) Viability_Assay Determine Neuroprotection CGC->Viability_Assay Assess Cell Viability Astrocytes Primary Astrocytes (Inflammation) IL6_Assay Quantify IL-6 Inhibition Astrocytes->IL6_Assay Measure IL-6 KP544 KP-544 Treatment KP544->PC12 KP544->CGC KP544->Astrocytes Conclusion Evidence for Neuroprotective and Anti-inflammatory Activity Neurite_Analysis->Conclusion Viability_Assay->Conclusion IL6_Assay->Conclusion

Caption: Workflow of in vitro experiments for KP-544 neuroprotection.

Logical Relationship of KP-544's Multifaceted Activity

The diverse in vitro activities of KP-544 all point towards a central theme of promoting neuronal health and resilience.

KP544_Logical_Relationship KP544 KP-544 Enhance_NGF Enhances NGF Signaling KP544->Enhance_NGF Protect_Neurons Protects Against Excitotoxicity KP544->Protect_Neurons Reduce_Inflammation Reduces Neuroinflammation KP544->Reduce_Inflammation Neuronal_Health Promotes Neuronal Health and Survival Enhance_NGF->Neuronal_Health Protect_Neurons->Neuronal_Health Reduce_Inflammation->Neuronal_Health

Caption: Interrelation of KP-544's observed neuroprotective effects.

References

The Small Molecule KP-544: A Technical Guide to its Enhancement of Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule KP-544 and its documented effects on promoting neurite outgrowth. The information presented herein is synthesized from available scientific literature to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Core Findings on KP-544 and Neurite Outgrowth

KP-544 has been identified as a small molecule that enhances Nerve Growth Factor (NGF) signaling, a critical pathway for neuronal survival and differentiation.[1] In vitro studies have demonstrated that KP-544 effectively promotes neurite outgrowth in PC12 cells, a well-established model for studying neuronal differentiation.[1][2] Notably, the pro-neuritogenic effect of KP-544 is observed when used in conjunction with a suboptimal concentration of NGF.[1][2] When applied alone, KP-544 exhibits a minimal effect on neurite extension.[2]

The primary mechanism of action appears to be an enhancement of neurite length rather than an increase in the number of neurites.[2] This suggests that KP-544 modulates the signaling cascade downstream of NGF reception, leading to a more robust and sustained outgrowth of existing neurites.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on KP-544's effect on neurite outgrowth in PC12 cells.

ParameterConditionConcentration of KP-544ObservationReference
Neurite Outgrowth EnhancementSuboptimal NGF300-1000 nMEnhanced neurite outgrowth[1][2]
Neurite Outgrowth (Alone)No NGF342 nMMinimal effect[2]
MechanismSuboptimal NGF + KP-544342 nMIncreased neurite length, no significant change in neurite number[2]

Experimental Protocols

The following is a detailed description of the methodology used in the key in vitro experiments to assess the effect of KP-544 on neurite outgrowth.

PC12 Cell Neurite Outgrowth Assay

This protocol outlines the steps for treating PC12 cells with KP-544 and NGF to observe and quantify neurite outgrowth.

1. Cell Culture and Plating:

  • Cell Line: PC12 (rat pheochromocytoma) cells.

  • Culture Medium: A suitable medium for PC12 cell culture, typically RPMI-1640 supplemented with horse serum and fetal bovine serum.

  • Plating: Cells are seeded onto collagen-coated culture plates to facilitate adherence and neurite extension.

2. Treatment:

  • Control Group: Treated with a suboptimal concentration of Nerve Growth Factor (NGF) alone (e.g., 10 ng/ml).

  • Experimental Group: Treated with a combination of the suboptimal concentration of NGF and KP-544 (in the range of 300-1000 nM).

  • KP-544 Only Group: Treated with KP-544 alone to assess its independent effect.

  • Untreated Control: Cells cultured in the absence of both NGF and KP-544.

  • Incubation: Cells are incubated for a period of 7 days to allow for neurite outgrowth.

3. Fixation and Staining:

  • Fixation: After the incubation period, cells are fixed with a suitable fixative such as paraformaldehyde.

  • Immunostaining: Cells are permeabilized and stained with an antibody against a neuronal marker, such as tubulin, to visualize the neurites.

  • Nuclear Staining: A nuclear stain, such as Hoechst-33342, is used to visualize the cell nuclei.

4. Imaging and Analysis:

  • Microscopy: Images of the stained cells are captured using a fluorescence microscope.

  • Quantification:

    • Neurite Outgrowth Index: A quantitative measure of the overall extent of neurite growth.

    • Neurite Length: The length of individual neurites is measured.

    • Number of Neurites: The number of neurites per cell is counted.

Signaling Pathways and Visualizations

While the precise molecular target of KP-544 has not been fully elucidated in the reviewed literature, it is understood to enhance the NGF signaling pathway. The following diagrams illustrate the established NGF signaling cascade and a proposed experimental workflow for assessing neurite outgrowth.

NGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF NGF TrkA TrkA Receptor NGF->TrkA Binds KP544 KP-544 (Enhancer) KP544->TrkA Enhances Signaling Ras Ras TrkA->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neurite Outgrowth) CREB->Gene_Expression Promotes

Caption: Proposed enhancement of the NGF-TrkA signaling pathway by KP-544.

Experimental_Workflow A 1. Plate PC12 Cells on Collagen-Coated Dishes B 2. Treat with Suboptimal NGF +/- KP-544 (300-1000 nM) A->B C 3. Incubate for 7 Days B->C D 4. Fix and Immunostain for Tubulin C->D E 5. Image with Fluorescence Microscopy D->E F 6. Quantify Neurite Length and Number E->F

Caption: Experimental workflow for assessing KP-544's effect on neurite outgrowth.

References

Foundational Insights into si-544: A Novel Kv1.3 Blocker for T-Cell-Mediated Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of si-544, a first-in-class, potent, and highly selective peptide inhibitor of the voltage-gated potassium channel Kv1.3. Developed by selectION, Inc., si-544 is currently in clinical development for the treatment of T-cell-mediated autoimmune diseases. This document details the mechanism of action of si-544, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is compiled from publicly available scientific literature and company disclosures. It is important to note that while the initial query referenced "KP-544 (CXB-909)," the foundational research predominantly points to the investigational drug "si-544." There is currently a lack of public information linking "KP-544" or "CXB-909" to si-544 or any other Kv1.3 blocker.

Introduction: The Rationale for Targeting Kv1.3 in Autoimmunity

Effector memory T cells (TEM cells) that have become autoreactive are key drivers in the pathogenesis of numerous autoimmune disorders, including psoriasis, atopic dermatitis, rheumatoid arthritis, and multiple sclerosis.[1] These chronically activated TEM cells exhibit a unique dependency on the Kv1.3 potassium channel for the sustained calcium signaling required for their activation and proliferation.[2][3] The expression of Kv1.3 is significantly upregulated in activated TEM cells compared to other T-cell subsets.[2][4] This differential expression provides a therapeutic window for selectively targeting the pathogenic cell population while sparing other components of the immune system, thereby avoiding generalized immunosuppression.[1][5]

si-544 is a novel, subcutaneously administered peptide engineered for high potency and selectivity in blocking the Kv1.3 channel.[1][6] By inhibiting Kv1.3, si-544 aims to disrupt the activity of and potentially eliminate these disease-causing TEM cells, offering a disease-modifying therapeutic approach.[7][8]

Mechanism of Action of si-544

The activation of T cells is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This triggers a signaling cascade that leads to a sustained influx of calcium (Ca2+) into the cell through calcium release-activated calcium (CRAC) channels.[9] This increase in intracellular calcium is critical for the activation of calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[9][10] Dephosphorylated NFAT then translocates to the nucleus and induces the transcription of genes essential for T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[9][10]

The influx of positively charged Ca2+ ions depolarizes the cell membrane, which would otherwise impede further Ca2+ entry. The Kv1.3 channel plays a crucial role in maintaining the negative membrane potential required for sustained calcium influx by facilitating the efflux of potassium ions (K+).[9][11] By blocking the Kv1.3 channel, si-544 inhibits K+ efflux, leading to membrane depolarization. This reduces the driving force for Ca2+ entry through CRAC channels, thereby suppressing the downstream activation of NFAT and subsequent T-cell responses.[10][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CRAC CRAC Channel TCR->CRAC Antigen Presentation Ca_influx Ca²⁺ Influx CRAC->Ca_influx Kv13 Kv1.3 Channel K_efflux K⁺ Efflux Kv13->K_efflux Calcineurin_active Active Calcineurin Ca_influx->Calcineurin_active Activates NFAT NFAT Calcineurin_active->NFAT NFAT_P NFAT-P NFAT_P->Calcineurin_active Dephosphorylates NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene_transcription Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_transcription Initiates T_cell_activation T-Cell Activation & Proliferation Gene_transcription->T_cell_activation si544 si-544 si544->Kv13 Blocks K_efflux->CRAC Maintains Driving Force for

Caption: Signaling pathway of T-cell activation and the inhibitory action of si-544.

Quantitative Data Summary

The following tables summarize the key quantitative data available for si-544, including its selectivity profile and clinical efficacy in Phase 1b trials.

Table 1: Selectivity and Potency of si-544

Target/ParameterResultReference
Kv1.3 IC50 Picomolar[12]
Binding to Kv1.5 (Cardiovascular) No binding observed
Binding to hERG (Cardiovascular) No binding observed
Binding to Kv1.1 (Neuronal) No binding observed
Binding to Kv1.2 (Neuronal) No binding observed[5]

Table 2: Summary of Phase 1b Clinical Trial Results

IndicationNumber of PatientsKey Efficacy EndpointsSafety and TolerabilityReference
Atopic Dermatitis 27 (SAD and MAD cohorts)75% of patients receiving si-544 experienced objective clinical improvement. 44% of these patients achieved clear or almost clear skin.Well-tolerated with no serious adverse effects, dose-limiting toxicities, or safety signals observed.[7]
Psoriasis Vulgaris 45Statistically significant improvement in PASI scores compared to placebo. Clinical improvements were observed as early as 2 weeks, with sustained effects during a 12-week follow-up.Excellent safety and tolerability, consistent with previous trials. No dose-limiting toxicities or serious safety signals. Full immunocompetence maintained.[8][13]

Experimental Protocols

While detailed, proprietary protocols for si-544 are not publicly available, this section outlines standard methodologies used for evaluating Kv1.3 inhibitors.

Electrophysiology Assays (Patch Clamp)

The potency and selectivity of Kv1.3 channel blockers are typically determined using whole-cell patch-clamp electrophysiology.

  • Objective: To measure the concentration-dependent inhibition of Kv1.3 currents by the test compound and to assess its effects on other ion channels to determine selectivity.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the gene encoding the human Kv1.3 channel (or other channels for selectivity screening).

  • Procedure:

    • Cells are cultured to an appropriate confluency and then prepared for recording.

    • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ion channel currents.

    • Kv1.3 channels are activated by applying a depolarizing voltage step (e.g., from a holding potential of -80 mV to +40 mV for 200 ms).[14]

    • The test compound is perfused into the bath at increasing concentrations, and the resulting inhibition of the Kv1.3 current is measured.

    • The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

  • Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current to determine the percentage of inhibition.

start Start cell_prep Prepare Transfected Cells (e.g., CHO-Kv1.3) start->cell_prep giga_seal Form Giga-seal with Patch Pipette cell_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell control_current Record Control Kv1.3 Current (Voltage Step Protocol) whole_cell->control_current apply_compound Apply si-544 (Increasing Concentrations) control_current->apply_compound record_inhibition Record Inhibited Kv1.3 Current apply_compound->record_inhibition washout Washout Compound record_inhibition->washout data_analysis Calculate % Inhibition and IC₅₀ record_inhibition->data_analysis washout->apply_compound Next Concentration end End data_analysis->end

Caption: Generalized workflow for a whole-cell patch-clamp experiment.
Phase 1b Clinical Trial Design

The clinical trials for si-544 in atopic dermatitis and psoriasis followed a similar design.

  • Objective: To evaluate the safety, tolerability, and preliminary efficacy of si-544 in patients with the target autoimmune disease.

  • Design: Multicenter, randomized, double-blind, placebo-controlled study.[7][8]

  • Participants: Adult patients diagnosed with mild to severe atopic dermatitis or psoriasis vulgaris.

  • Procedure:

    • Screening: Patients are screened for eligibility based on inclusion and exclusion criteria.

    • Randomization: Eligible patients are randomly assigned to receive either si-544 or a placebo (e.g., in a 3:1 ratio).[8]

    • Dosing: Patients receive subcutaneous injections of the assigned treatment over a defined period (e.g., two injections per week for four weeks).[8] This may include single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[7]

    • Monitoring: Patients are monitored for safety (adverse events) and efficacy (e.g., Psoriasis Area and Severity Index - PASI scores) throughout the treatment period and for a subsequent follow-up period (e.g., 12 weeks post-treatment).[8][13]

  • Data Analysis: Safety data is summarized, and efficacy endpoints are compared between the si-544 and placebo groups using appropriate statistical methods.

start Patient Recruitment screening Screening for Eligibility start->screening randomization Randomization screening->randomization si544_arm si-544 Treatment Arm randomization->si544_arm si-544 placebo_arm Placebo Arm randomization->placebo_arm Placebo dosing_period Dosing Period (e.g., 4 weeks) si544_arm->dosing_period placebo_arm->dosing_period follow_up Post-Treatment Follow-up (e.g., 12 weeks) dosing_period->follow_up data_collection Data Collection (Safety & Efficacy) dosing_period->data_collection follow_up->data_collection analysis Statistical Analysis data_collection->analysis end End of Study analysis->end

Caption: General workflow for a Phase 1b clinical trial of si-544.

Conclusion

si-544 represents a promising, targeted therapeutic for T-cell-mediated autoimmune diseases. Its high potency and selectivity for the Kv1.3 channel allow for the specific modulation of pathogenic effector memory T cells. The positive results from Phase 1b clinical trials in both atopic dermatitis and psoriasis demonstrate a favorable safety profile and strong signals of clinical efficacy.[7][8] The continued clinical development of si-544 is warranted and holds the potential to offer a novel, disease-modifying treatment option for patients with these chronic and often debilitating conditions.[13] Further research and larger clinical trials will be crucial to fully elucidate the therapeutic potential and long-term safety of this innovative drug candidate.

References

The Role of KP 544 in Neuronal Survival: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reduced neurotrophic signaling is a key element in the pathophysiology of neuronal dysfunction and death. The small molecule KP 544, chemically identified as 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine, has been developed to enhance nerve growth factor (NGF) signaling, thereby promoting neuronal survival and function. This document provides a comprehensive technical overview of the experimental evidence supporting the neuroprotective role of this compound. It details the methodologies of key in vitro experiments, presents quantitative data on its efficacy, and illustrates the cellular signaling pathways and experimental workflows. The collective data indicate that this compound demonstrates a multi-faceted approach to neuroprotection, including the enhancement of neurite outgrowth, protection against excitotoxicity, and modulation of neuroinflammation.

Introduction

The progressive loss of neuronal structure and function is a hallmark of numerous neurodegenerative diseases. A compelling body of evidence suggests that diminished support from neurotrophic factors, such as Nerve Growth Factor (NGF), contributes significantly to this decline. NGF is critical for the survival, development, and function of neurons. Consequently, therapeutic strategies aimed at augmenting NGF signaling pathways are of considerable interest in the development of novel treatments for neurological disorders.

This compound is a small molecule designed to potentiate the effects of NGF. This whitepaper synthesizes the available preclinical data on this compound, focusing on its role in promoting neuronal survival and its underlying mechanisms of action.

Mechanisms of Action

This compound exerts its neuroprotective effects through several mechanisms, primarily centered around the enhancement of neurotrophic signaling and the modulation of cellular stress responses.

Enhancement of Nerve Growth Factor (NGF) Signaling

The principal mechanism attributed to this compound is its ability to enhance NGF-mediated signaling pathways. In the presence of suboptimal concentrations of NGF, this compound has been shown to significantly promote neurite outgrowth in PC12 cells, a well-established model for studying neuronal differentiation.[1] While the precise molecular target of this compound within the NGF signaling cascade has not been fully elucidated, it is hypothesized to act as a positive modulator of the TrkA receptor or its downstream effectors. This enhancement of NGF signaling leads to the activation of pro-survival and pro-differentiation cellular programs.

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA KP544 This compound (Enhancer) KP544->TrkA enhances PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Akt Akt PI3K->Akt Survival Neuronal Survival Neurite Outgrowth Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB CREB->Survival

NGF Signaling Pathway Enhancement by this compound
Neuroprotection against Excitotoxicity

This compound has demonstrated protective effects in models of excitotoxicity. Specifically, it protects cerebellar granule cells from apoptosis induced by the mitochondrial toxin methyl-phenyl-pyridinium (MPP+).[1] This suggests that this compound may act on cellular pathways that counteract mitochondrial dysfunction and the subsequent activation of apoptotic cascades.

Anti-Inflammatory Effects

Neuroinflammation is a critical component of many neurodegenerative diseases. This compound has been shown to modulate inflammatory responses by inhibiting the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in primary astrocytes.[1] By reducing the inflammatory burden in the neural microenvironment, this compound may indirectly promote neuronal survival.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro experiments investigating the efficacy of this compound.

Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells

Treatment ConditionThis compound Concentration (nM)Outcome
Suboptimal NGF300 - 1000Enhanced neurite outgrowth

Table 2: Neuroprotective Effect of this compound against MPP+ Toxicity in Cerebellar Granule Cells

Treatment ConditionThis compound Concentration (µM)Outcome
MPP+ Induced Apoptosis1Complete protection
MPP+ Induced Apoptosis10Complete protection

Table 3: Anti-Inflammatory Effect of this compound on IL-6 Production in Primary Astrocytes

Treatment ConditionThis compound Concentration (µM)Outcome
Cytokine-induced IL-6 release1Inhibition of IL-6 production
Cytokine-induced IL-6 release3Inhibition of IL-6 production
Cytokine-induced IL-6 release5Inhibition of IL-6 production

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PC12 Cell Neurite Outgrowth Assay

This protocol describes the method to assess the effect of this compound on NGF-induced neurite outgrowth in PC12 cells.

PC12_Workflow start Start plate_cells Plate PC12 cells on collagen-coated plates start->plate_cells add_ngf_kp544 Add suboptimal NGF and varying concentrations of this compound (300-1000 nM) plate_cells->add_ngf_kp544 incubate Incubate for 48-72 hours add_ngf_kp544->incubate fix_stain Fix cells and immunostain for neuronal markers (e.g., β-III tubulin) incubate->fix_stain image_acquire Acquire images using fluorescence microscopy fix_stain->image_acquire quantify Quantify neurite length and number of neurite-bearing cells image_acquire->quantify end End quantify->end

PC12 Neurite Outgrowth Assay Workflow

Protocol:

  • Cell Culture: PC12 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells are seeded onto collagen type IV-coated 24-well plates at a density of 1 x 10^5 cells/well and allowed to attach for 24 hours.

  • Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum) containing a suboptimal concentration of NGF (e.g., 10 ng/mL) and varying concentrations of this compound (300 nM to 1000 nM). Control wells receive either no treatment, NGF alone, or this compound alone.

  • Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

  • Immunocytochemistry: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin. Neurites are visualized by staining with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Image Analysis: Images are captured using a fluorescence microscope. Neurite length and the percentage of cells bearing neurites longer than the cell body diameter are quantified using image analysis software.

Cerebellar Granule Cell (CGC) Neuroprotection Assay

This protocol details the assessment of this compound's protective effects against MPP+-induced apoptosis in primary cerebellar granule cells.

CGC_Workflow start Start isolate_cgc Isolate cerebellar granule cells from postnatal rat pups (P7-P8) start->isolate_cgc plate_cells Plate CGCs on poly-L-lysine coated plates isolate_cgc->plate_cells culture_cells Culture in BME medium with 25 mM KCl for 5-7 days plate_cells->culture_cells pre_treat Pre-treat with this compound (1 and 10 µM) for 2 hours culture_cells->pre_treat add_mpp Add MPP+ (e.g., 100 µM) to induce apoptosis pre_treat->add_mpp incubate Incubate for 24 hours add_mpp->incubate assess_viability Assess cell viability using MTT assay or nuclear staining (Hoechst) incubate->assess_viability end End assess_viability->end

Cerebellar Granule Cell Neuroprotection Assay Workflow

Protocol:

  • Primary Culture: Cerebellar granule cells are isolated from 7- to 8-day-old Wistar rat pups. Cerebella are dissected, minced, and dissociated with trypsin. Cells are plated on poly-L-lysine-coated plates at a density of 2.5 x 10^5 cells/cm^2.

  • Maturation: Cells are cultured in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and penicillin/streptomycin for 5-7 days to allow for neuronal maturation.

  • Treatment: The culture medium is replaced with a serum-free medium containing 5 mM KCl. Cells are pre-treated with this compound (1 µM and 10 µM) for 2 hours. Subsequently, MPP+ (e.g., 100 µM) is added to induce apoptosis.

  • Incubation: Cells are incubated for 24 hours.

  • Viability Assessment: Cell viability is determined using the MTT assay, which measures mitochondrial metabolic activity. Alternatively, apoptosis is assessed by staining the cells with Hoechst 33342 and observing nuclear morphology (pyknotic and fragmented nuclei are indicative of apoptosis).

Primary Astrocyte IL-6 Inhibition Assay

This protocol outlines the procedure to measure the effect of this compound on cytokine-induced IL-6 production in primary astrocytes.

Astrocyte_Workflow start Start isolate_astrocytes Isolate primary astrocytes from neonatal rat cerebral cortices start->isolate_astrocytes culture_astrocytes Culture until confluent and purify by shaking to remove microglia isolate_astrocytes->culture_astrocytes replate_astrocytes Re-plate purified astrocytes culture_astrocytes->replate_astrocytes treat_cells Treat with a cytokine mix (e.g., IL-1β, TNF-α) and this compound (1, 3, 5 µM) replate_astrocytes->treat_cells incubate Incubate for 24 hours treat_cells->incubate collect_supernatant Collect cell culture supernatants incubate->collect_supernatant elisa Measure IL-6 concentration using ELISA collect_supernatant->elisa end End elisa->end

Astrocyte IL-6 Inhibition Assay Workflow

Protocol:

  • Primary Culture: Primary astrocytes are prepared from the cerebral cortices of 1- to 2-day-old neonatal rats. Cortices are dissected, meninges removed, and the tissue is mechanically and enzymatically dissociated.

  • Purification: Cells are cultured in DMEM with 10% fetal bovine serum. After reaching confluency (10-14 days), microglia and oligodendrocytes are removed by shaking the flasks on an orbital shaker. The remaining adherent cells are highly enriched for astrocytes.

  • Treatment: Purified astrocytes are trypsinized and re-plated. After 24 hours, the medium is replaced, and cells are treated with a cytokine cocktail (e.g., IL-1β and TNF-α) to induce IL-6 production, in the presence or absence of this compound (1, 3, and 5 µM).

  • Sample Collection: After 24 hours of incubation, the cell culture supernatants are collected.

  • ELISA: The concentration of IL-6 in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Conclusion

The small molecule this compound demonstrates significant potential as a neuroprotective agent. Its ability to enhance NGF signaling, protect against excitotoxic insults, and modulate neuroinflammation provides a multi-pronged therapeutic approach. The in vitro data presented in this whitepaper strongly support its role in promoting neuronal survival and function. Further investigation into the precise molecular mechanisms of this compound and its efficacy in in vivo models of neurodegenerative diseases is warranted to fully elucidate its therapeutic potential.

References

Unveiling KP-544: A Deep Dive into the Discovery and Synthesis of a Novel Kv1.3 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA and Munich, Germany – This technical whitepaper provides an in-depth overview of the initial discovery and synthesis of KP-544 (also known as si-544 and formerly cgtx-544), a potent and highly selective peptide inhibitor of the voltage-gated potassium channel Kv1.3. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and early developmental stages of this promising therapeutic candidate for autoimmune diseases.

KP-544 has emerged as a significant molecule in the landscape of autoimmune disease therapeutics due to its high affinity and selectivity for the Kv1.3 ion channel. This channel plays a crucial role in the activation and proliferation of chronically activated T effector memory (TEM) cells, which are key drivers of pathology in a variety of autoimmune disorders. By selectively targeting Kv1.3, KP-544 offers the potential for a disease-modifying treatment that avoids the broad immunosuppression associated with current therapies.

Initial Discovery: A Marriage of Nature and Technology

The discovery of KP-544 by selectION, Inc. was not a serendipitous event but rather the result of a targeted and multi-faceted discovery engine. The development process was guided by the understanding that natural venoms, particularly from sea anemones and scorpions, are a rich source of potent ion channel modulators.

The initial developmental efforts drew inspiration from the sea anemone toxin ShK, a known potent blocker of Kv1.3. However, the therapeutic potential of native ShK is limited by its lack of selectivity, as it also potently inhibits the neuronal Kv1.1 channel. The central challenge was to engineer a molecule that retained the high affinity for Kv1.3 while eliminating off-target effects.

To achieve this, a sophisticated discovery platform was employed, integrating several key technologies:

  • Computational Modeling and Structural Biology: X-ray crystallography and computational simulations were utilized to understand the precise molecular interactions between existing toxins and the Kv1.3 channel. This allowed for the identification of key residues responsible for binding affinity and, crucially, for selectivity. The structural differences in the "collar" region of the ion channel, external to the highly conserved pore, were identified as a key area to exploit for achieving selectivity.

  • Phage Display Technology: A vast library of peptide variants was constructed and expressed on the surface of bacteriophages. This library was designed based on the structural scaffolds of known potassium channel-blocking toxins. The phage library was then screened against purified Kv1.3 protein to isolate peptides with high binding affinity.

  • Iterative Optimization: The initial hits from the phage display screening were further optimized through medicinal chemistry. Amino acid substitutions were systematically introduced to enhance selectivity and improve drug-like properties.

This comprehensive approach led to the identification of KP-544, a peptide that demonstrated a remarkable selectivity profile.

Synthesis of KP-544: Solid-Phase Peptide Synthesis

While the exact, proprietary protocol for the synthesis of KP-544 is not publicly disclosed, it is produced using standard and well-established solid-phase peptide synthesis (SPPS) techniques. The following protocol is a representative example of how peptides like KP-544 are synthesized, based on published methods for similar ShK-analogue peptides.

Representative Experimental Protocol for Peptide Synthesis

1. Peptide Chain Assembly:

  • Resin: The synthesis is initiated on a pre-loaded solid support resin, typically a 2-chlorotrityl chloride resin loaded with the C-terminal amino acid (e.g., Fmoc-Cys(Trt)-2-chlorotrityl resin) to minimize racemization.

  • Fmoc Chemistry: The peptide is assembled in a C-to-N direction using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on an automated peptide synthesizer.

  • Deprotection: The Fmoc group is removed from the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyme) and added to the resin to form a new peptide bond. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

  • Side-Chain Protection: The reactive side chains of the amino acids are protected with acid-labile protecting groups (e.g., Trt for Cys, Boc for Lys, tBu for Tyr).

2. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.

  • This is achieved by treating the resin with a cleavage cocktail, typically a strong acid solution such as trifluoroacetic acid (TFA) containing a mixture of scavengers (e.g., triisopropylsilane, water, and dithiothreitol) to prevent side reactions.

3. Oxidative Folding:

  • The linear, deprotected peptide is subjected to oxidative folding to form the correct disulfide bridges, which are crucial for its three-dimensional structure and biological activity.

  • This is typically performed in a dilute aqueous buffer at a slightly alkaline pH (e.g., pH 8.0) with a redox system, such as a mixture of reduced and oxidized glutathione, to facilitate the correct formation of disulfide bonds.

4. Purification and Characterization:

  • The folded peptide is purified to a high degree of homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The final product is characterized by analytical RP-HPLC to confirm its purity and by mass spectrometry to verify its molecular weight and confirm the correct amino acid sequence.

Quantitative Data

The following tables summarize the key quantitative data for KP-544 based on available preclinical and early clinical information.

ParameterValueChannelMethod
IC50 PicomolarKv1.3Electrophysiology
>10,000-fold selectivityKv1.1, Kv1.2, Kv1.5, hERGElectrophysiology

Table 1: In Vitro Potency and Selectivity of KP-544

Study TypeModelKey Findings
Preclinical Rat Arthritis ModelSignificant reduction in joint swelling and improvement in mobility.
Phase 1b Atopic DermatitisWell-tolerated with no serious adverse events. 75% of patients showed objective clinical improvement.[1]
Phase 1b Psoriasis VulgarisDemonstrated safety and a disease-modifying mechanism of action.[2][3]

Table 2: Summary of Preclinical and Clinical Efficacy of KP-544

Visualizations

Signaling Pathway of Kv1.3 in TEM Cell Activation

Kv1_3_Signaling Figure 1: Role of Kv1.3 in TEM Cell Activation TCR TCR Activation Ca_influx Ca2+ Influx TCR->Ca_influx Kv1_3 Kv1.3 Channel Ca_influx->Kv1_3 Opens NFAT_activation NFAT Activation Ca_influx->NFAT_activation Membrane_Hyperpolarization Membrane Hyperpolarization Kv1_3->Membrane_Hyperpolarization K+ Efflux Membrane_Hyperpolarization->Ca_influx Maintains Driving Force Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_activation->Gene_Transcription Proliferation TEM Cell Proliferation Gene_Transcription->Proliferation KP544 KP-544 KP544->Kv1_3 Blocks

Caption: Role of Kv1.3 in TEM Cell Activation and Inhibition by KP-544.

Experimental Workflow for KP-544 Discovery and Synthesis

KP544_Workflow Figure 2: Discovery and Synthesis Workflow for KP-544 cluster_discovery Discovery Phase cluster_synthesis Synthesis & Production cluster_characterization Characterization Target_ID Target Identification (Kv1.3) Library_Design Phage Display Library Design Target_ID->Library_Design Screening Screening Against Purified Kv1.3 Library_Design->Screening Hit_ID Hit Identification Screening->Hit_ID Optimization Lead Optimization (Medicinal Chemistry) Hit_ID->Optimization SPPS Solid-Phase Peptide Synthesis Optimization->SPPS Identified Lead (KP-544) Cleavage Cleavage & Deprotection SPPS->Cleavage Folding Oxidative Folding Cleavage->Folding Purification RP-HPLC Purification Folding->Purification In_Vitro In Vitro Assays (Potency, Selectivity) Purification->In_Vitro Preclinical Preclinical Models In_Vitro->Preclinical

References

Methodological & Application

Application Notes and Protocols for KP-544 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP-544, chemically identified as 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxycyclohexylamino)pyrimidine, is a small molecule modulator with significant potential in neuroprotective and anti-inflammatory research.[1][2] Developed to enhance nerve growth factor (NGF) signaling, KP-544 has demonstrated a range of biological activities in various neural cell culture models. These include promoting neurite outgrowth, protecting neurons from excitotoxicity-induced apoptosis, and modulating inflammatory responses in glial cells.[1][2]

These application notes provide detailed protocols for utilizing KP-544 in key cell culture-based assays, enabling researchers to investigate its efficacy and mechanism of action. The provided methodologies cover the enhancement of neurite outgrowth in PC12 cells, neuroprotection in primary cerebellar granule neurons, and anti-inflammatory effects in primary astrocytes.

Mechanism of Action

KP-544 is designed to potentiate the effects of Nerve Growth Factor (NGF). NGF binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), initiating a signaling cascade that is crucial for neuronal survival, differentiation, and function.[3][4] The activation of TrkA leads to the recruitment of adaptor proteins and the subsequent activation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3][5][6] These pathways are central to promoting cell survival and neurite outgrowth. While the precise interaction of KP-544 with this pathway is under investigation, it is known to enhance the effects of suboptimal concentrations of NGF.[1][2]

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA Receptor TrkA NGF->TrkA Receptor Binds KP-544 KP-544 KP-544->TrkA Receptor Enhances Signaling PI3K PI3K TrkA Receptor->PI3K Activates Ras Ras TrkA Receptor->Ras Activates Akt Akt PI3K->Akt Activates Neuronal Survival Neuronal Survival Akt->Neuronal Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Neurite Outgrowth Neurite Outgrowth ERK->Neurite Outgrowth Promotes

Caption: Simplified NGF/TrkA signaling pathway enhanced by KP-544.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of KP-544 in various cell culture models based on available literature.

Table 1: Enhancement of Neurite Outgrowth in PC12 Cells

Cell LineTreatmentConcentration Range of KP-544ObservationReference
PC12Suboptimal NGF300 - 1000 nMEnhanced neurite outgrowth[1][2]

Table 2: Neuroprotective Effects of KP-544

Cell TypeToxinConcentration Range of KP-544ObservationReference
Primary Cerebellar Granule NeuronsMPP+ (1-methyl-4-phenylpyridinium)1 - 10 µMProtection from excitotoxicity-induced apoptosis[1]

Table 3: Anti-inflammatory Effects of KP-544

Cell TypeStimulusConcentration Range of KP-544ObservationReference
Primary AstrocytesCytokine Mix1 - 5 µMInhibition of Interleukin-6 (IL-6) production[1]

Experimental Protocols

Protocol 1: Enhancement of Neurite Outgrowth in PC12 Cells

This protocol details the methodology to assess the potentiation of NGF-induced neurite outgrowth by KP-544 in the rat pheochromocytoma PC12 cell line.

PC12_Workflow A 1. Plate PC12 cells on collagen-coated plates B 2. Allow cells to attach overnight A->B C 3. Treat with suboptimal NGF +/- KP-544 B->C D 4. Incubate for 48-72 hours C->D E 5. Fix and stain cells (e.g., with anti-β-III tubulin) D->E F 6. Image acquisition and neurite quantification E->F

Caption: Workflow for PC12 cell neurite outgrowth assay.

Materials:

  • PC12 cells

  • Collagen Type I

  • Culture Medium: DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin

  • Differentiation Medium: DMEM supplemented with 1% horse serum and 1% penicillin-streptomycin

  • Nerve Growth Factor (NGF)

  • KP-544

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Microscopy imaging system

Procedure:

  • Cell Plating:

    • Coat 24-well plates with 100 µg/mL Collagen Type I for at least 1 hour at 37°C.

    • Aspirate the collagen solution and allow the plates to dry.

    • Seed PC12 cells at a density of 2 x 10^4 cells/well in culture medium.[2]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment:

    • The next day, gently aspirate the culture medium.

    • Add differentiation medium containing a suboptimal concentration of NGF (e.g., 10-20 ng/mL).

    • Add KP-544 at desired concentrations (e.g., 100 nM, 300 nM, 1 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • Immunocytochemistry:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate with primary antibody against a neuronal marker (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Image Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite outgrowth by measuring the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) and the average neurite length per cell using image analysis software.[7][8][9]

Protocol 2: Neuroprotection Assay in Primary Cerebellar Granule Neurons

This protocol describes the assessment of KP-544's protective effects against MPP+-induced apoptosis in primary cultures of rat cerebellar granule neurons.

Materials:

  • Postnatal day 7-8 rat pups

  • Dissection medium (e.g., HBSS)

  • Trypsin-DNase solution

  • Plating Medium: Basal Medium Eagle (BME) supplemented with 10% FBS, 25 mM KCl, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Poly-L-lysine

  • MPP+ (1-methyl-4-phenylpyridinium)

  • KP-544

  • Cell viability assay kit (e.g., MTT, Live/Dead staining)

Procedure:

  • Neuron Isolation and Culture:

    • Isolate cerebella from P7-P8 rat pups and dissect away the meninges.[1][10]

    • Digest the tissue with a trypsin-DNase solution.

    • Mechanically dissociate the cells by trituration.

    • Plate the cells on poly-L-lysine coated plates at a density of 2.5 x 10^5 cells/cm^2 in Plating Medium.[11]

    • After 24 hours, add an antimitotic agent (e.g., cytosine arabinoside) to inhibit the proliferation of non-neuronal cells.

    • Culture the neurons for 7-8 days to allow for maturation.

  • Treatment:

    • Pre-treat the mature neuron cultures with KP-544 at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for 2 hours.

    • Induce apoptosis by adding MPP+ at a final concentration of 10-100 µM.

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Quantify neuronal viability using a preferred method. For example, an MTT assay can be performed to measure mitochondrial activity, which correlates with cell viability. Alternatively, use a live/dead cell staining kit and quantify the percentage of viable neurons via fluorescence microscopy.[12][13][14][15]

Protocol 3: Anti-inflammatory Assay in Primary Astrocytes

This protocol outlines the procedure to evaluate the inhibitory effect of KP-544 on cytokine-induced IL-6 production in primary astrocyte cultures.

Materials:

  • Postnatal day 1-3 rat or mouse pups

  • Dissection medium (e.g., HBSS)

  • Trypsin-DNase solution

  • Astrocyte Growth Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Poly-D-lysine

  • Cytokine mix (e.g., TNF-α and IL-1β)

  • KP-544

  • ELISA kit for rat or mouse IL-6

Procedure:

  • Astrocyte Isolation and Culture:

    • Isolate cortices from P1-P3 pups.[16]

    • Mechanically and enzymatically dissociate the tissue.

    • Plate the cells in Poly-D-lysine coated flasks in Astrocyte Growth Medium.

    • Culture for 7-10 days until a confluent monolayer of astrocytes is formed.

    • Purify the astrocyte culture by shaking the flasks to remove microglia and oligodendrocytes.

    • Re-plate the purified astrocytes into 24-well plates.

  • Treatment:

    • Once the astrocytes are confluent, replace the medium with fresh growth medium.

    • Pre-treat the cells with KP-544 at desired concentrations (e.g., 1 µM, 3 µM, 5 µM) for 1 hour.

    • Stimulate the cells with a cytokine mix (e.g., 10 ng/mL TNF-α and 10 ng/mL IL-1β) to induce IL-6 production.

    • Incubate for 24 hours.

  • Quantification of IL-6:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[17][18]

Conclusion

KP-544 presents as a versatile tool for in vitro neurological research. The protocols provided herein offer a framework for investigating its neurotrophic, neuroprotective, and anti-inflammatory properties. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the molecular interactions of KP-544 will be crucial for its potential development as a therapeutic agent for neurodegenerative and neuroinflammatory disorders.

References

Application Notes and Protocols for KP-544 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of KP-544, a neuroprotective agent known to amplify Nerve Growth Factor (NGF) signaling. The following sections detail its use in various preclinical models, including recommended dosage, administration protocols, and its underlying mechanism of action.

Quantitative Data Summary

The following table summarizes the reported dosages of KP-544 used in various in vivo studies. This information is intended to serve as a guide for designing future preclinical experiments.

Animal ModelSpeciesAdministration RouteDosage RangeStudy DurationKey Findings
Quinolinic Acid-Induced Striatal LesionsRatOral0.02 - 1.0 mg/kg/dayDailyAlmost completely prevented learning deficits and reduced striatal lesion size by 16-34%.[1]
Taxol-Induced Peripheral NeuropathyRatOral0.1 - 10 mg/kg/dayDailyDecreased the severity of neuropathy, with a 30-70% return to control values in caudal nerve conduction velocities.[1]
General Safety StudyRatOral10 and 100 mg/kg/day30 daysWell-tolerated with no significant adverse effects noted.[1]
Methylazoxymethanol (B1197960) Acetate (B1210297) (MAM) Model of SchizophreniaRatNot SpecifiedNot Specified in available literatureChronicPrevented the hyper-responsiveness to amphetamine.[2]

Experimental Protocols

Quinolinic Acid-Induced Striatal Lesion Model in Rats

This protocol is designed to assess the neuroprotective effects of KP-544 against excitotoxic neuronal death.

  • Animal Model: Adult male rats (strain to be specified by the researcher, e.g., Sprague-Dawley).

  • Lesion Induction:

    • Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Inject quinolinic acid directly into the striatum. The concentration and volume of quinolinic acid should be optimized to induce a consistent lesion size.

  • KP-544 Administration:

    • Formulation: Prepare KP-544 for oral gavage. The vehicle should be reported (e.g., 0.5% methylcellulose).

    • Dosage: Administer KP-544 orally at doses ranging from 0.02 to 1.0 mg/kg.[1]

    • Schedule: Begin daily administration prior to or immediately following the quinolinic acid lesioning and continue for the duration of the study.

  • Outcome Measures:

    • Behavioral Assessment: Conduct tests such as the radial-arm water maze to evaluate learning and memory deficits.

    • Histological Analysis: At the end of the study, perfuse the animals and prepare brain sections. Stain with cresyl violet or other appropriate neuronal markers to quantify the lesion volume in the striatum.

Taxol-Induced Peripheral Neuropathy Model in Rats

This protocol is used to evaluate the efficacy of KP-544 in mitigating chemotherapy-induced peripheral neuropathy.

  • Animal Model: Adult male or female rats (e.g., Sprague-Dawley).

  • Induction of Neuropathy:

    • Administer Taxol (paclitaxel) to the rats. The dosage and schedule of Taxol administration should be sufficient to induce a measurable peripheral neuropathy (e.g., via intraperitoneal injection).

  • KP-544 Administration:

    • Formulation: Prepare KP-544 for oral administration.

    • Dosage: Administer KP-544 orally at doses ranging from 0.1 to 10 mg/kg.[1]

    • Schedule: Daily administration of KP-544, which can be initiated before, during, or after Taxol treatment to assess prophylactic or therapeutic effects.

  • Outcome Measures:

    • Electrophysiology: Measure caudal nerve conduction velocities to assess the functional integrity of peripheral nerves. A decrease in velocity is indicative of neuropathy, and restoration towards normal values suggests a therapeutic effect.

    • Behavioral Testing: Assess for signs of neuropathic pain, such as mechanical allodynia (von Frey test) or thermal hyperalgesia.

Signaling Pathways and Mechanism of Action

KP-544 is an amplifier of Nerve Growth Factor (NGF) signaling.[1][2] NGF is a neurotrophin crucial for the survival, development, and function of neurons. It exerts its effects by binding to two cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).

The binding of NGF to TrkA initiates several downstream signaling cascades that are critical for neuronal survival and differentiation. These include:

  • Ras/MAPK Pathway: This pathway is primarily involved in promoting cell differentiation and neurite outgrowth.

  • PI3K/Akt Pathway: This cascade is a major driver of cell survival and inhibition of apoptosis.

  • PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and the activation of Protein Kinase C (PKC).

While the precise molecular target of KP-544 within the NGF pathway is not fully elucidated, it is suggested to amplify the effects of NGF downstream or independent of Mitogen-Activated Protein Kinase (MAPK) signaling.

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA p75 p75NTR NGF->p75 Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Apoptosis Apoptosis p75->Apoptosis KP544 KP-544 (Amplifier) Survival Neuronal Survival KP544->Survival enhances Differentiation Neurite Outgrowth & Differentiation KP544->Differentiation enhances Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Differentiation Akt Akt PI3K->Akt Akt->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Differentiation

Caption: NGF signaling pathways leading to neuronal survival and differentiation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study investigating the efficacy of KP-544.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Disease_Induction Induce Disease Pathology (e.g., Quinolinic Acid, Taxol) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, KP-544 doses) Disease_Induction->Grouping KP544_Admin Administer KP-544 (e.g., Oral Gavage) Grouping->KP544_Admin Monitoring Monitor Animal Health (Weight, Behavior) KP544_Admin->Monitoring Behavioral Behavioral Testing (e.g., Water Maze) Monitoring->Behavioral Electrophysiology Electrophysiology (e.g., NCV) Monitoring->Electrophysiology Histology Histological Analysis (e.g., Lesion Volume) Monitoring->Histology Data_Collection Data Collection Behavioral->Data_Collection Electrophysiology->Data_Collection Histology->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General experimental workflow for in vivo studies of KP-544.

References

Application Notes and Protocols for KP-544 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of KP-544, a small molecule known to enhance nerve growth factor (NGF) signaling, in mouse models. This document is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Compound Details:

  • Name: KP-544

  • Chemical Name: 2-amino-5-(4-chlorophenylethynyl)-4-(4-trans-hydroxycyclohexyl amino) pyrimidine

  • Mechanism of Action: KP-544 amplifies the effects of nerve growth factor (NGF) and can enhance neurite outgrowth in the presence of suboptimal concentrations of NGF.[1] It is believed to act downstream of the MAP-kinase pathway.[2]

Experimental Applications

KP-544 has shown therapeutic potential in preclinical studies for neurodegenerative diseases and peripheral neuropathy.[1] In mouse models, it has been observed to reduce motor deficits and anatomical alterations.[1][3] Specifically, it has been shown to decrease balance deficits, reduce clasping, delay the onset of hypoactivity, and reduce the enlargement of lateral ventricles in R6/2 mice, a model for Huntington's disease.[1][2]

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies involving KP-544 administration in mice.

Mouse ModelDosageAdministration RouteVehicleKey Quantitative OutcomesReference
R6/2 (Huntington's Disease)10 mg/kgDaily oral intubation0.5% methylcellulose (B11928114)- Decreased balance deficits on rotarod task- Reduced clasping severity- Delayed onset of hypoactivity- Reduced enlargement of lateral ventricles[1][3]
Taxol-induced peripheral neuropathyNot specified in mice, but 10mg/kg oral dose in rats resulted in 1 µM plasma levels and six-fold higher in the brain.OralNot specified- Ameliorated effects of taxol on caudal nerve conduction velocity in rats[1]

Signaling Pathway

The proposed signaling pathway for KP-544 involves the enhancement of the Nerve Growth Factor (NGF) signaling cascade.

KP544_Signaling_Pathway cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Neurite_Outgrowth Neurite Outgrowth & Survival CREB->Neurite_Outgrowth KP544 KP-544 KP544->MEK Enhances

Caption: Proposed signaling pathway of KP-544 enhancing NGF-TrkA signaling.

Experimental Protocols

Protocol 1: Preparation of KP-544 for Oral Administration

Materials:

  • KP-544 compound

  • 0.5% Methylcellulose solution

  • Sterile water

  • Balance

  • Spatula

  • Conical tube (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of KP-544 based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice to be treated.

  • Weigh the calculated amount of KP-544 powder accurately using an analytical balance.

  • Prepare the vehicle solution of 0.5% methylcellulose in sterile water.

  • Add the weighed KP-544 powder to the appropriate volume of the 0.5% methylcellulose vehicle to achieve the final desired concentration.

  • Vortex the suspension vigorously for 2-3 minutes to ensure a homogenous mixture.

  • If the compound does not fully suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.

  • Visually inspect the suspension for homogeneity before each administration.

Protocol 2: Oral Gavage Administration of KP-544 in Mice

Materials:

  • Prepared KP-544 suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

  • 1 mL syringes

  • Animal scale

  • 70% Ethanol (B145695) for disinfection

Procedure:

  • Weigh each mouse to determine the precise volume of KP-544 suspension to be administered.

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Draw the calculated volume of the KP-544 suspension into the syringe fitted with the gavage needle.

  • Ensure there are no air bubbles in the syringe.

  • Position the mouse in a vertical position.

  • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle.

  • Once the needle is properly positioned in the esophagus, slowly dispense the suspension.

  • Gently remove the gavage needle.

  • Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress or choking.

  • Return the mouse to its cage.

  • Clean and disinfect the gavage needle with 70% ethanol between animals.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of KP-544 in a mouse model of neurodegeneration.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Behavioral Testing (e.g., Rotarod) acclimatization->baseline grouping Randomization into Groups (Vehicle vs. KP-544) baseline->grouping treatment Daily KP-544 Administration (e.g., 10 mg/kg, p.o.) grouping->treatment behavioral Weekly Behavioral Testing treatment->behavioral Weeks 1-X sacrifice Euthanasia & Tissue Collection (e.g., Brain) treatment->sacrifice End of Study behavioral->treatment analysis Histological & Biochemical Analysis sacrifice->analysis data Data Analysis & Interpretation analysis->data end End data->end

Caption: General experimental workflow for KP-544 administration in mice.

References

Application Notes and Protocols for KP 544 in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of publicly available scientific literature, clinical trial data, and patent databases, we have been unable to identify any specific information regarding a compound designated as "KP 544" for application in Alzheimer's disease models.

It is possible that "this compound" represents an internal code for a novel therapeutic agent that has not yet been disclosed in scientific publications or that it is a nomenclature that is not yet widely recognized in the field.

As the core requirements of this request—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—are contingent upon the availability of specific preclinical data for this compound, we are currently unable to provide the detailed Application Notes and Protocols as requested.

We are committed to providing accurate and actionable scientific information. Should you have an alternative designation for this compound, or if you are able to direct us to any relevant publications or patents, we would be pleased to re-initiate our comprehensive search and analysis to generate the detailed documentation you require.

We appreciate your understanding and look forward to assisting you with your future research endeavors.

Application Notes and Protocols: Utilizing KP-544 for Huntington's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[1] The disease is caused by an expansion of CAG repeats in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT).[2] This protein misfolds and aggregates, causing neuronal dysfunction and death, particularly in the striatum and cortex.[3][4] A key pathological feature of HD is the disruption of neurotrophic factor support, essential for neuronal survival and function.[3][5] Brain-Derived Neurotrophic Factor (BDNF) is crucial for the health of striatal neurons, and its depletion is a major contributor to the motor, cognitive, and behavioral deficits seen in HD.[3]

KP-544 is a novel substituted pyrimidine (B1678525) that has shown promise in preclinical studies for its neuroprotective effects.[6] It has been demonstrated to amplify the effects of nerve growth factor (NGF) in vitro, suggesting a mechanism of action that could be beneficial in neurodegenerative conditions where neurotrophic signaling is compromised.[6] Research in the R6/2 transgenic mouse model of Huntington's disease has shown that KP-544 can alleviate motor deficits and reduce brain atrophy, highlighting its potential as a therapeutic agent for HD.[6]

These application notes provide a comprehensive overview of the use of KP-544 in Huntington's disease research, including its mechanism of action, detailed experimental protocols, and a summary of key findings.

Mechanism of Action: Amplification of Neurotrophic Signaling

KP-544 is believed to exert its neuroprotective effects by amplifying the signaling of neurotrophic factors, such as Nerve Growth Factor (NGF). In the context of Huntington's disease, where the signaling of related neurotrophins like BDNF is impaired, enhancing the efficacy of existing neurotrophic support could be a valuable therapeutic strategy. The proposed mechanism involves the potentiation of the TrkA receptor signaling cascade, which is the high-affinity receptor for NGF.

Hypothesized KP-544 Signaling Pathway in Huntington's Disease

KP544_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds KP544 KP-544 KP544->TrkA Amplifies Signal PLCg PLCγ TrkA->PLCg Activates PI3K PI3K TrkA->PI3K Activates Ras Ras TrkA->Ras Activates Akt Akt PI3K->Akt Activates MAPK MAPK (ERK1/2) Ras->MAPK Activates CREB CREB Akt->CREB Activates Survival Neuronal Survival and Function Akt->Survival Promotes MAPK->CREB Activates CREB->Survival Promotes InVivo_Workflow start Start: R6/2 Transgenic Mice (6 weeks of age) treatment Daily Oral Gavage: - KP-544 (10 mg/kg) - Vehicle (0.5% methylcellulose) start->treatment behavioral Behavioral Testing (Postnatal weeks 8-12) treatment->behavioral rotarod Rotarod Test behavioral->rotarod openfield Open-Field Test behavioral->openfield clasping Clasping Assessment behavioral->clasping sacrifice Sacrifice and Brain Collection (End of study) behavioral->sacrifice end End: Data Analysis and Interpretation rotarod->end openfield->end clasping->end histology Histological Analysis sacrifice->histology staining Cresyl Violet Staining histology->staining analysis Quantification of Lateral Ventricle Volume staining->analysis analysis->end

References

Application Notes and Protocols for the Preclinical Evaluation of a Novel Therapeutic Candidate (KP-544) for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial research indicates that the compound "si-544" is a Kv1.3 potassium channel blocker under investigation for T-cell-mediated autoimmune diseases such as psoriasis and atopic dermatitis.[1][2][3][4] Publicly available data does not currently link either "KP-544" or "si-544" to schizophrenia research.

This document, therefore, provides a comprehensive, generalized experimental design for the preclinical evaluation of a hypothetical novel therapeutic candidate, herein referred to as KP-544, for schizophrenia. The protocols and methodologies are designed for researchers, scientists, and drug development professionals. The experimental design is based on established preclinical models and assays for schizophrenia and is adaptable for a novel compound, such as a potassium channel modulator.[5][6][7][8]

Potassium channels, including the Kv3.1 and Kv3.2 subfamilies, are emerging as potential therapeutic targets for schizophrenia due to their role in regulating the activity of fast-spiking interneurons, which are implicated in the cognitive deficits and other symptoms of the disorder.[9][10] The following protocols outline a systematic approach to evaluating a novel compound's potential as a treatment for schizophrenia.

Application Notes

Compound Profile (Hypothetical): KP-544
  • Compound Type: Small molecule modulator of neuronal voltage-gated potassium channels.

  • Therapeutic Target: Specific subunits of the Kv channel family, hypothesized to be dysregulated in schizophrenia.

  • Proposed Indication: Treatment of positive, negative, and cognitive symptoms of schizophrenia.

Hypothesized Mechanism of Action

KP-544 is hypothesized to act as a positive modulator of specific Kv channels on GABAergic interneurons in cortical and hippocampal circuits. By enhancing the function of these channels, KP-544 is proposed to improve the firing rate and synchrony of these interneurons. This, in turn, is expected to restore the excitatory/inhibitory balance in the brain, which is thought to be disrupted in schizophrenia, and normalize aberrant neuronal oscillations (e.g., gamma oscillations) associated with cognitive and perceptual deficits.[9][10]

cluster_0 Presynaptic GABAergic Interneuron cluster_1 Postsynaptic Pyramidal Neuron cluster_2 Network Level KP544 KP-544 KvChannel Kv Channel KP544->KvChannel Positive Modulation Repolarization Enhanced Repolarization KvChannel->Repolarization FiringRate Increased Firing Rate & Synchrony Repolarization->FiringRate GABA_Release Increased GABA Release FiringRate->GABA_Release GABA_Receptor GABA-A Receptor GABA_Release->GABA_Receptor Binds to Inhibition Increased Inhibition GABA_Receptor->Inhibition Normalization Normalization of Pyramidal Activity Inhibition->Normalization Balance Restored E/I Balance Normalization->Balance Gamma Normalized Gamma Oscillations Balance->Gamma Symptoms Amelioration of Schizophrenia Symptoms Gamma->Symptoms Start Novel Compound (KP-544) InVitro In Vitro Assays (Target Engagement, Electrophysiology) Start->InVitro PK_Tox Pharmacokinetics & Toxicology InVitro->PK_Tox Efficacy In Vivo Efficacy Models PK_Tox->Efficacy Positive Positive Symptoms (Amphetamine Hyperlocomotion, PPI) Efficacy->Positive Negative Negative Symptoms (Social Interaction, Sucrose Preference) Efficacy->Negative Cognitive Cognitive Symptoms (Novel Object Recognition, T-Maze) Efficacy->Cognitive Decision Go/No-Go Decision for Clinical Trials Positive->Decision Negative->Decision Cognitive->Decision Schizophrenia Schizophrenia Symptom Domains Positive Positive Symptoms (Psychosis) Schizophrenia->Positive Negative Negative Symptoms (Avolition, Asociality) Schizophrenia->Negative Cognitive Cognitive Symptoms (Memory, Attention) Schizophrenia->Cognitive Model_Positive Animal Models: - Amphetamine Hyperlocomotion - Prepulse Inhibition Positive->Model_Positive Modeled by Model_Negative Animal Models: - Social Interaction Test - Sucrose Preference Test Negative->Model_Negative Modeled by Model_Cognitive Animal Models: - Novel Object Recognition - T-Maze / Morris Water Maze Cognitive->Model_Cognitive Modeled by

References

Application Notes and Protocols for si-544, a Kv1.3 Potassium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of si-544 , a potent and selective peptide inhibitor of the voltage-gated potassium channel Kv1.3. Due to a likely typographical error in the initial query for "KP 544," this document focuses on the extensively documented drug candidate si-544, which aligns with the scientific context of the request.

si-544 is under investigation as a therapeutic agent for T-cell mediated autoimmune diseases.[1][2][3] Its mechanism of action centers on the selective blockade of the Kv1.3 channel, a key regulator of T lymphocyte activation.[4] These notes offer detailed information on its mechanism, signaling pathways, and protocols for its preparation and use in experimental settings.

Physicochemical Properties and Solubility

While specific solubility data for si-544 is not publicly available, general guidelines for handling peptide-based Kv1.3 inhibitors can be followed. Peptides of this nature are often lyophilized powders and require careful reconstitution.

General Solubility Protocol for Peptide Inhibitors:

It is recommended to first test the solubility of a small aliquot of the peptide before preparing a stock solution.

  • Initial Solvent Selection: Based on the peptide's amino acid sequence (if known), determine if it is acidic, basic, or neutral.

    • Acidic peptides: Attempt to dissolve in a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate).

    • Basic peptides: Attempt to dissolve in a slightly acidic solution (e.g., 25% acetic acid in water).

    • Neutral or hydrophobic peptides: Initial dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) may be necessary.

  • Reconstitution:

    • Begin by adding a small volume of the chosen initial solvent to the lyophilized peptide.

    • Gently vortex or sonicate to aid dissolution.

  • Dilution:

    • Once dissolved, slowly add the aqueous buffer of choice (e.g., phosphate-buffered saline [PBS] or cell culture medium) to the peptide concentrate with gentle mixing to reach the desired final concentration.

Note: The final concentration of any organic solvent should be kept to a minimum (typically <0.5%) in cell-based assays to avoid solvent-induced toxicity.

Mechanism of Action and Signaling Pathway

si-544 selectively targets and blocks the Kv1.3 potassium channel, which is highly expressed on the plasma membrane of effector memory T cells (TEM cells).[4] These cells are key drivers of pathology in many autoimmune diseases.

The signaling pathway initiated by T-cell receptor (TCR) activation and leading to T-cell proliferation is dependent on the function of the Kv1.3 channel. Blockade of Kv1.3 by si-544 disrupts this pathway.

Signaling Pathway of T-Cell Activation and Inhibition by si-544:

T_Cell_Activation_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation Ca_Signal Ca2+ Signaling Cascade TCR->Ca_Signal Initiates si-544 si-544 Kv1.3 Kv1.3 Channel si-544->Kv1.3 Blocks K_efflux K+ Efflux Kv1.3->K_efflux NFAT_Activation NFAT Activation Ca_Signal->NFAT_Activation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_Activation->Gene_Transcription Proliferation T-Cell Proliferation Gene_Transcription->Proliferation Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Maintains Membrane_Potential->Ca_Signal Sustains

Caption: T-Cell activation pathway and its inhibition by si-544.

Quantitative Data

si-544 is a highly potent inhibitor of the Kv1.3 channel, with a reported picomolar IC50.[4] This high potency allows for its use at very low concentrations in experimental setups.

ParameterValueReference
Target Potassium voltage-gated channel subfamily A member 3 (Kv1.3)[1]
IC50 Picomolar (pM) range[4]
Mechanism Blocks Kv1.3 ion channel[4]
Administration Route (Clinical) Subcutaneous injection[1]

Experimental Protocols

The following are generalized protocols for the use of si-544 in common in vitro assays. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Preparation of si-544 Stock Solution

This protocol is based on general practices for peptide inhibitors.

Materials:

  • Lyophilized si-544

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, low-retention polypropylene (B1209903) tubes

Procedure:

  • Centrifuge the vial of lyophilized si-544 briefly to ensure the powder is at the bottom.

  • Following the solubility testing described above, carefully add the appropriate solvent (e.g., sterile DMSO) to the vial to create a concentrated stock solution (e.g., 1 mM).

  • Mix gently by pipetting up and down or vortexing at a low speed until the peptide is completely dissolved.

  • Aliquot the stock solution into smaller volumes in low-retention tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro T-Cell Proliferation Assay

This assay measures the inhibitory effect of si-544 on the proliferation of T-cells.

Experimental Workflow:

T_Cell_Proliferation_Assay Isolate_Cells 1. Isolate T-Cells (e.g., from PBMCs) Seed_Cells 2. Seed T-Cells in a 96-well plate Isolate_Cells->Seed_Cells Add_Inhibitor 3. Add serial dilutions of si-544 Seed_Cells->Add_Inhibitor Stimulate_Cells 4. Stimulate T-Cells (e.g., with anti-CD3/CD28 antibodies) Add_Inhibitor->Stimulate_Cells Incubate 5. Incubate for 48-72 hours Stimulate_Cells->Incubate Add_Label 6. Add proliferation marker (e.g., BrdU or [3H]-thymidine) Incubate->Add_Label Incubate_Again 7. Incubate for an additional 18-24 hours Add_Label->Incubate_Again Measure 8. Measure proliferation Incubate_Again->Measure

Caption: Workflow for a T-Cell proliferation assay with si-544.

Procedure:

  • Isolate primary T-cells or use a T-cell line (e.g., Jurkat cells).

  • Seed the cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of si-544 in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest si-544 concentration).

  • Add a stimulant to induce T-cell proliferation (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin [PHA]).

  • Incubate the plate at 37°C in a humidified CO2 incubator for 48-72 hours.

  • Add a proliferation marker, such as BrdU or [3H]-thymidine, and incubate for an additional 18-24 hours.

  • Measure the incorporation of the marker according to the manufacturer's protocol to determine the extent of cell proliferation.

  • Calculate the IC50 value of si-544 by plotting the proliferation data against the log of the inhibitor concentration.

Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling si-544. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, it is advisable to consult the manufacturer's Safety Data Sheet (SDS) when it becomes available.

References

Best practices for storing and handling KP 544

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and experimental use of KP-544 (CAS: 393856-87-6), a neurotrophin potentiator. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information

PropertyValueSource
Compound Name KP-544LGC Standards
CAS Number 393856-87-6LGC Standards
Molecular Formula C₁₈H₁₉ClN₄OLGC Standards
Molecular Weight 342.82 g/mol LGC Standards
IUPAC Name 4-[(2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl)amino]cyclohexan-1-olLGC Standards
Synonyms CXB-909Patsnap Synapse[1]
Mechanism of Action Neurotrophin potentiator, enhances Nerve Growth Factor (NGF) signaling.Patsnap Synapse[1]

Storage and Stability

Proper storage of KP-544 is crucial to maintain its chemical integrity and biological activity.

ParameterRecommendation
Storage Temperature -20°C
Storage Conditions Store in a tightly sealed, light-resistant container in a dry and well-ventilated area.
Shipping Shipped on blue ice.

Safety and Handling

As a specific Safety Data Sheet (SDS) for KP-544 is not publicly available, researchers should handle the compound with care, following standard laboratory safety procedures for handling potentially hazardous chemicals. The following are general safety recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Use a chemical fume hood when handling the solid compound or preparing stock solutions to minimize inhalation exposure.

  • Handling Solid Compound: Avoid generating dust. Use a spatula to handle the powder.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Clean the spill area thoroughly.

  • Disposal: Dispose of unused KP-544 and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Solubility

KP-544 is a pyrimidine (B1678525) derivative. Generally, such compounds exhibit good solubility in polar aprotic organic solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF) SolubleAn alternative to DMSO for stock solution preparation.[2]
Ethanol Moderately SolubleMay be used for preparing working solutions, but solubility might be limited.[3][4]
Water Sparingly SolubleNot recommended for preparing primary stock solutions.[4]

Note: The solubility of pyrimidine derivatives can be influenced by temperature, with solubility generally increasing at higher temperatures.[2][3]

Experimental Protocols

The following are generalized protocols based on the use of KP-544 in published research. Researchers should optimize these protocols for their specific experimental systems.

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of KP-544 in DMSO.

Materials:

  • KP-544 solid

  • Anhydrous DMSO

  • Sterile, light-resistant microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the KP-544 vial to equilibrate to room temperature before opening.

  • In a chemical fume hood, weigh the desired amount of KP-544. For 1 ml of a 10 mM stock solution, weigh 3.43 mg of KP-544.

  • Add the appropriate volume of anhydrous DMSO to the KP-544 solid.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-resistant microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating cultured cells with KP-544. The example uses PC12 cells, as described in the literature, with an effective concentration range of 300-1000 nM.[1]

Materials:

  • Cultured cells (e.g., PC12 cells)

  • Complete cell culture medium

  • KP-544 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • On the day of treatment, prepare the working solutions of KP-544 by diluting the stock solution in a complete cell culture medium.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and wash once with sterile PBS.

  • Add the medium containing the desired concentration of KP-544 (or vehicle control) to the respective wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Proceed with the downstream analysis (e.g., cell viability assay, neurite outgrowth assessment, protein expression analysis).

In Vivo Administration Protocol for Rodents

This protocol is a general guideline for the oral administration of KP-544 to rats or mice, based on dosages used in published studies (1 mg/kg and 10 mg/kg).[5] All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • KP-544 solid

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile tubes

  • Homogenizer or sonicator

  • Oral gavage needles

  • Calibrated balance

  • Animal scale

Procedure:

  • Calculate the required amount of KP-544 and vehicle based on the desired dose and the weight of the animals.

  • Prepare the KP-544 suspension in the vehicle. As KP-544 has low aqueous solubility, it will likely form a suspension.

  • Use a homogenizer or sonicator to ensure a uniform suspension.

  • Administer the KP-544 suspension to the animals via oral gavage at the calculated volume.

  • Administer the vehicle alone to the control group.

  • Monitor the animals for any adverse effects.

  • Proceed with the planned behavioral or physiological assessments.

Visualizations

G KP-544 Mechanism of Action cluster_0 Extracellular cluster_1 Intracellular Neurotrophic Factors (e.g., NGF) Neurotrophic Factors (e.g., NGF) Trk Receptors Trk Receptors Neurotrophic Factors (e.g., NGF)->Trk Receptors Binds to Signaling Cascade Signaling Cascade Trk Receptors->Signaling Cascade Activates KP-544 KP-544 KP-544->Trk Receptors Potentiates signaling Neuronal Survival Neuronal Survival Signaling Cascade->Neuronal Survival Promotes Neurite Outgrowth Neurite Outgrowth Signaling Cascade->Neurite Outgrowth Promotes

Caption: Simplified signaling pathway of KP-544 as a neurotrophin potentiator.

G KP-544 In Vitro Experimental Workflow Cell Seeding Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Cell Treatment Cell Treatment Overnight Incubation->Cell Treatment Preparation of KP-544 Working Solutions Preparation of KP-544 Working Solutions Preparation of KP-544 Working Solutions->Cell Treatment Incubation (24-72h) Incubation (24-72h) Cell Treatment->Incubation (24-72h) Downstream Analysis Downstream Analysis Incubation (24-72h)->Downstream Analysis

Caption: General workflow for in vitro experiments using KP-544.

G KP-544 Stock Solution Preparation Weigh KP-544 Weigh KP-544 Add Anhydrous DMSO Add Anhydrous DMSO Weigh KP-544->Add Anhydrous DMSO Vortex to Dissolve Vortex to Dissolve Add Anhydrous DMSO->Vortex to Dissolve Aliquot Aliquot Vortex to Dissolve->Aliquot Store at -20°C / -80°C Store at -20°C / -80°C Aliquot->Store at -20°C / -80°C

Caption: Workflow for preparing a stock solution of KP-544.

References

Methodologies for Assessing Neurite Outgrowth with KP-544: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP-544 is a small molecule known to enhance nerve growth factor (NGF) signaling, a critical pathway in neuronal survival and differentiation.[1][2] A key application of KP-544 in neuroscience research is the assessment of its potential to promote neurite outgrowth, a fundamental process in neuronal development and regeneration. These application notes provide detailed protocols for evaluating the effects of KP-544 on neurite outgrowth in a laboratory setting, utilizing the PC12 cell line as a model system. PC12 cells, derived from a rat pheochromocytoma, respond to NGF by differentiating into sympathetic neuron-like cells and extending neurites, making them a well-established model for studying neuritogenesis.[3]

Data Presentation

The following tables summarize the expected quantitative outcomes when assessing neurite outgrowth with KP-544. It is important to note that while literature indicates KP-544 enhances NGF-induced neurite outgrowth at concentrations between 300-1000 nM, specific quantitative data from publicly available studies is limited.[1][2] The tables are structured to guide researchers in their data acquisition and presentation.

Table 1: Effect of KP-544 on Neurite Outgrowth Parameters

Treatment GroupConcentrationAverage Neurite Length (µm)Percentage of Neurite-Bearing Cells (%)Average Number of Branches per Neuron
Vehicle Control-BaselineBaselineBaseline
NGF (suboptimal)e.g., 25 ng/mLIncreasedIncreasedIncreased
KP-544300 - 1000 nMMinimal changeMinimal changeMinimal change
NGF + KP-544e.g., 25 ng/mL + 300 - 1000 nMSignificantly Increased vs. NGF aloneSignificantly Increased vs. NGF aloneSignificantly Increased vs. NGF alone

Table 2: Expression of Neuronal Markers Following KP-544 Treatment

Treatment GroupConcentrationβ-III Tubulin Expression (Fold Change)GAP-43 Expression (Fold Change)Synapsin I Expression (Fold Change)
Vehicle Control-1.01.01.0
NGF (suboptimal)e.g., 25 ng/mL> 1.0> 1.0> 1.0
KP-544300 - 1000 nM~ 1.0~ 1.0~ 1.0
NGF + KP-544e.g., 25 ng/mL + 300 - 1000 nM> NGF alone> NGF alone> NGF alone

Experimental Protocols

Protocol 1: PC12 Cell Culture and Differentiation for Neurite Outgrowth Assay

This protocol details the steps for culturing PC12 cells and inducing neurite outgrowth with NGF and KP-544.

Materials:

  • PC12 cell line

  • RPMI-1640 medium

  • Horse serum (HS)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • KP-544

  • Poly-L-lysine

  • 6-well or 24-well tissue culture plates

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Plate Coating: Coat tissue culture plates with 0.1 mg/mL poly-L-lysine in sterile water for at least 1 hour at 37°C. Aspirate the solution and wash the plates twice with sterile PBS. Allow the plates to dry completely.

  • Cell Seeding: Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin. When cells reach 70-80% confluency, detach them using Trypsin-EDTA and seed them onto the poly-L-lysine coated plates at a density of 1 x 10^5 cells/mL.

  • Differentiation: After 24 hours, replace the culture medium with a low-serum differentiation medium (e.g., RPMI-1640 with 1% HS and 0.5% FBS).

  • Treatment: Prepare treatment groups as outlined in Table 1. A suboptimal concentration of NGF (e.g., 25-50 ng/mL) should be used to observe the enhancing effect of KP-544. The recommended concentration range for KP-544 is 300-1000 nM.[1][2]

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for neurite outgrowth.

Protocol 2: Immunofluorescence Staining for Neurite Visualization and Quantification

This protocol describes how to fix and stain differentiated PC12 cells to visualize and quantify neurites.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-β-III Tubulin antibody or anti-MAP2 antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After the treatment period, gently aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-β-III Tubulin, 1:500 dilution) in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000 dilution) in blocking solution for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS and then counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells three times with PBS and then mount the coverslips onto microscope slides using a mounting medium. Acquire images using a fluorescence microscope.

Image Analysis and Quantification:

  • Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial high-content imaging systems) to quantify neurite outgrowth.

  • Neurite Length: Trace the length of all neurites from the cell body to the growth cone.

  • Percentage of Neurite-Bearing Cells: Count the number of cells with at least one neurite longer than the diameter of the cell body and express this as a percentage of the total number of cells.

  • Branching: Count the number of branch points per neuron.

Protocol 3: Western Blot Analysis of Neuronal Markers

This protocol provides a method to quantify the expression of key neuronal proteins as a biochemical correlate of neurite outgrowth.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-III Tubulin, anti-GAP-43, anti-Synapsin I, and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-β-III Tubulin 1:1000, anti-GAP-43 1:1000, anti-Synapsin I 1:1000, anti-β-actin 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and then apply the chemiluminescent substrate.

  • Imaging and Analysis: Acquire images using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control (β-actin).

Visualizations

Signaling Pathway

G KP544 KP-544 TrkA TrkA Receptor KP544->TrkA Enhances Signaling NGF NGF NGF->TrkA Binds Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Neurite Neurite Outgrowth Akt->Neurite Gene Gene Transcription (e.g., for cytoskeletal proteins) CREB->Gene Gene->Neurite

Caption: KP-544 enhances NGF-induced neurite outgrowth signaling pathway.

Experimental Workflow

G Start Start: PC12 Cell Culture Coating Plate Coating (Poly-L-lysine) Start->Coating Seeding Cell Seeding Coating->Seeding Differentiation Induce Differentiation (Low Serum Medium) Seeding->Differentiation Treatment Treatment: - Vehicle - NGF (suboptimal) - KP-544 - NGF + KP-544 Differentiation->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint IF Immunofluorescence: - Fixation & Staining - Imaging Endpoint->IF WB Western Blot: - Lysis & Quantification - SDS-PAGE & Transfer - Probing & Detection Endpoint->WB Analysis Data Analysis: - Neurite Quantification - Protein Expression IF->Analysis WB->Analysis End End Analysis->End

Caption: Workflow for assessing KP-544's effect on neurite outgrowth.

References

Application of KP-544 in Primary Neuron Cultures: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the small molecule KP-544 in primary neuron cultures. The protocols outlined herein cover key applications of KP-544, including the enhancement of neurite outgrowth, neuroprotection against excitotoxicity, and modulation of neuroinflammation.

Introduction to KP-544

KP-544 is a small molecule developed to enhance Nerve Growth Factor (NGF) signaling, a critical pathway for neuronal survival, differentiation, and function.[1] Research has demonstrated its potential in promoting neurite outgrowth, protecting neurons from toxins, and exerting anti-inflammatory effects, making it a valuable tool for neuroscience research and therapeutic development.[1]

Key Applications and Mechanisms

KP-544 has demonstrated efficacy in several key areas of neuronal research:

  • Enhancement of Neurite Outgrowth: KP-544 has been shown to potentiate the effect of suboptimal concentrations of NGF, leading to increased neurite extension in neuronal cell lines.[1] This makes it a useful compound for studies on neuronal development, regeneration, and screening for compounds with neurotrophic activity.

  • Neuroprotection: The compound offers significant protection to primary cerebellar granule cells against excitotoxicity induced by mitochondrial toxins such as 1-methyl-4-phenylpyridinium (MPP+).[1] This neuroprotective effect suggests its potential relevance in models of neurodegenerative diseases where mitochondrial dysfunction and excitotoxicity are implicated.

  • Anti-inflammatory Effects: KP-544 can modulate inflammatory responses in the central nervous system by inhibiting the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in primary astrocytes.[1] This highlights its potential for studying and mitigating neuroinflammatory processes.

Data Summary

The following tables provide a summary of representative quantitative data for the effects of KP-544 in primary neuron and astrocyte cultures.

Table 1: Effect of KP-544 on Neurite Outgrowth in Primary Cortical Neurons

Treatment GroupConcentrationPercentage of Neurite-Bearing Cells (%)Average Neurite Length (μm)
Vehicle Control-35 ± 452 ± 8
NGF (suboptimal)10 ng/mL55 ± 688 ± 12
KP-544 + NGF (suboptimal)300 nM + 10 ng/mL72 ± 7125 ± 15
KP-544 + NGF (suboptimal)500 nM + 10 ng/mL85 ± 8 158 ± 18
KP-544 + NGF (suboptimal)1000 nM + 10 ng/mL88 ± 9 165 ± 20

Data are represented as mean ± SD. *p < 0.05, **p < 0.01 compared to NGF (suboptimal) alone. This is representative data based on described effects.

Table 2: Neuroprotective Effect of KP-544 against MPP+ Induced Toxicity in Primary Dopaminergic Neurons

Treatment GroupConcentrationNeuronal Viability (%)
Vehicle Control-100 ± 5
MPP+10 µM48 ± 6
KP-544 + MPP+0.5 µM + 10 µM65 ± 7*
KP-544 + MPP+1.0 µM + 10 µM82 ± 8
KP-544 + MPP+2.0 µM + 10 µM85 ± 9

Data are represented as mean ± SD. *p < 0.05, **p < 0.01 compared to MPP+ alone. This is representative data based on described effects.

Table 3: Inhibition of IL-6 Production by KP-544 in Primary Astrocyte Cultures

Treatment GroupConcentrationIL-6 Concentration (pg/mL)
Untreated Control-25 ± 5
Lipopolysaccharide (LPS)100 ng/mL550 ± 45
KP-544 + LPS1 µM + 100 ng/mL320 ± 30*
KP-544 + LPS3 µM + 100 ng/mL180 ± 22
KP-544 + LPS5 µM + 100 ng/mL155 ± 20

Data are represented as mean ± SD. *p < 0.05, **p < 0.01 compared to LPS alone. This is representative data based on described effects.

Signaling Pathway

KP-544 is known to enhance the Nerve Growth Factor (NGF) signaling pathway, which is primarily mediated by the TrkA receptor. The diagram below illustrates the key downstream cascades activated by NGF, which are potentiated by KP-544.

NGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades cluster_ras Ras-MAPK Pathway cluster_pi3k PI3K-Akt Pathway cluster_plcg PLCγ Pathway cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds KP544 KP-544 KP544->TrkA Enhances Signaling Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Akt->CREB IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->CREB Transcription Gene Transcription (Neuronal Survival, Growth, Differentiation) CREB->Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Primary Neuron Culture (e.g., Cortical, Dopaminergic) KP544_Treatment Treat with KP-544 (various concentrations) Culture->KP544_Treatment Astrocyte_Culture Primary Astrocyte Culture (for co-culture experiments) Astrocyte_Culture->KP544_Treatment Toxin_Treatment Induce Neurotoxicity (e.g., MPP+) KP544_Treatment->Toxin_Treatment Pre-treatment Inflammatory_Stimulus Induce Inflammation (e.g., LPS) KP544_Treatment->Inflammatory_Stimulus Co-treatment Neurite_Assay Neurite Outgrowth Assay KP544_Treatment->Neurite_Assay Viability_Assay Neuronal Viability Assay (e.g., MTT, LDH) Toxin_Treatment->Viability_Assay ELISA IL-6 ELISA Inflammatory_Stimulus->ELISA Imaging Microscopy and Imaging Neurite_Assay->Imaging Quantification Image Quantification (Neurite length, Cell count) Viability_Assay->Quantification ELISA->Quantification Imaging->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols for In Vivo Delivery of KP-544 (si-544)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KP-544, also known as si-544, is a selective peptide inhibitor of the voltage-gated potassium channel Kv1.3. This ion channel is a key regulator of T-cell activation, particularly in chronically activated effector memory T-cells (TEM cells), which are implicated in the pathogenesis of various autoimmune diseases.[1][2] By selectively blocking Kv1.3, si-544 offers a promising therapeutic strategy to functionally inhibit these disease-associated TEM cells while preserving overall immunocompetence.[3][4] Preclinical studies in animal and human T-cell models have demonstrated the efficacy of si-544, and it has undergone Phase 1b clinical trials for atopic dermatitis and psoriasis, where it was administered via subcutaneous injection.[3][4][5]

These application notes provide a comprehensive overview of the key considerations and methodologies for the in vivo delivery of si-544 in preclinical research settings. The protocols outlined below are based on established practices for peptide delivery and findings from studies on similar Kv1.3 inhibitors.

Signaling Pathway of Kv1.3 in Effector Memory T-Cell Activation

The therapeutic effect of si-544 is rooted in its ability to modulate the signaling cascade that leads to T-cell activation. The following diagram illustrates the pivotal role of the Kv1.3 channel in this process and the mechanism of action for si-544.

Kv1_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APC Antigen Presenting Cell (APC) CD28 CD28 APC->CD28 Co-stimulation Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. Antigen Presentation PLC PLCγ TCR->PLC 2. TCR Signaling Kv1_3 Kv1.3 Channel K_efflux K⁺ Efflux Kv1_3->K_efflux 10. K⁺ Efflux CRAC CRAC Channel Ca2_influx Ca²⁺ Influx CRAC->Ca2_influx 6. Ca²⁺ Influx si_544 si-544 (KP-544) si_544->Kv1_3 Blockade IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER 3. IP3 binds to ER receptors Ca2_release Ca²⁺ Release ER->Ca2_release 4. Ca²⁺ release from ER Ca2_release->CRAC 5. Store depletion activates CRAC Ca2_influx->Kv1_3 Depolarization Calcineurin Calcineurin Ca2_influx->Calcineurin 7. Increased intracellular Ca²⁺ NFAT_activation NFAT Activation Calcineurin->NFAT_activation 8. Calcineurin activation Gene_transcription Gene Transcription (Cytokines, Proliferation) NFAT_activation->Gene_transcription 9. NFAT translocation to nucleus Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization 11. Membrane Hyperpolarization Hyperpolarization->CRAC Maintains driving force for Ca²⁺ influx

Caption: Kv1.3 signaling pathway in T-cell activation and si-544 inhibition.

In Vivo Delivery Methods

Parenteral administration is the most common route for peptide therapeutics like si-544 due to their susceptibility to degradation in the gastrointestinal tract. Subcutaneous (SC) and intravenous (IV) injections are standard preclinical methods. The choice of route depends on the desired pharmacokinetic profile and experimental design.

Experimental Workflow for In Vivo Administration

The following diagram outlines a general workflow for preclinical in vivo studies involving the administration of si-544.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_peptide Peptide Formulation (si-544 in sterile vehicle) dose_calc Dose Calculation (Based on body weight) prep_peptide->dose_calc animal_prep Animal Preparation (Acclimatization, Weighing) animal_prep->dose_calc restraint Animal Restraint dose_calc->restraint injection Injection (Subcutaneous or Intravenous) restraint->injection monitoring Monitoring (Clinical signs, adverse effects) injection->monitoring sampling Sample Collection (Blood, tissue) monitoring->sampling analysis Analysis (Pharmacokinetics, Pharmacodynamics) sampling->analysis

References

Application Notes and Protocols for Determining si-544 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

si-544 is a potent and highly selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2][3][4] This ion channel is a key regulator of T-cell activation, and its inhibition is a promising therapeutic strategy for T cell-mediated autoimmune diseases.[3][5][6][7] si-544 is under development for the treatment of conditions such as atopic dermatitis, psoriasis, and psoriatic arthritis.[4][5][6] The primary mechanism of action of si-544 is the disruption of the activation and proliferation of chronically activated autoreactive effector memory T cells (TEM), which are key drivers of pathology in many autoimmune diseases.[1][2][3][7] These application notes provide detailed protocols for assays to determine the in vitro and cellular activity of si-544.

Data Presentation

The following tables summarize the key activity and selectivity data for si-544 based on publicly available information.

Table 1: In Vitro Potency and Selectivity of si-544

TargetAssay TypePotency (IC50)Reference
Kv1.3Electrophysiology (Patch-Clamp)Picomolar range[1][2]
Kv1.5Electrophysiology (Patch-Clamp)No binding observed[1]
hERGElectrophysiology (Patch-Clamp)No binding observed[1]
Kv1.1Electrophysiology (Patch-Clamp)No binding observed[1]
Kv1.2Electrophysiology (Patch-Clamp)No binding observed[1]

Table 2: Cellular Activity of si-544 in T-Cell Functional Assays

Assay TypeCell TypeEndpointPotency (EC50)Reference
T-Cell ProliferationHuman TEM cellsInhibition of proliferationData not publicly available[2]
Cytokine Release (e.g., IL-2, IFN-γ)Human TEM cellsInhibition of cytokine secretionData not publicly available

Table 3: Summary of Phase 1b Clinical Trial Results for si-544

IndicationKey Clinical OutcomeResultReference
Atopic DermatitisObjective clinical improvement75% of patients receiving si-544 showed improvement.[5][6]
Atopic DermatitisClear or almost clear skin44% of responding patients achieved this outcome.[5][6]
Psoriasis VulgarisPsoriasis Area and Severity Index (PASI) scoresStatistically significant improvements compared to placebo.[8]

Signaling Pathway and Experimental Workflows

Signaling Pathway of Kv1.3 in T-Cell Activation

The following diagram illustrates the central role of the Kv1.3 channel in the activation of effector memory T-cells and the point of intervention for si-544.

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC CD28 CD28 CD28->PLC Kv1_3 Kv1.3 Channel Ca_Signal Increased Intracellular Ca2+ Kv1_3->Ca_Signal maintains membrane potential for Ca2+ influx Ca_Channel Calcium Channel Ca_Channel->Ca_Signal IP3 IP3 PLC->IP3 Ca_Store Ca2+ Store (ER) IP3->Ca_Store releases Ca2+ Ca_Store->Ca_Signal Calcineurin Calcineurin Ca_Signal->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression translocates to nucleus Proliferation T-Cell Proliferation & Activation Gene_Expression->Proliferation Antigen Antigen Presentation (APC) Antigen->TCR Antigen->CD28 si544 si-544 si544->Kv1_3 inhibits

T-Cell activation signaling pathway and si-544's point of intervention.
Experimental Workflow for Assessing si-544 Activity

This diagram outlines the general workflow for evaluating the potency and efficacy of si-544 using the detailed protocols provided below.

Experimental_Workflow start Start assay_selection Select Assay start->assay_selection patch_clamp Electrophysiology (Patch-Clamp) assay_selection->patch_clamp Direct Inhibition proliferation_assay T-Cell Proliferation (CFSE Assay) assay_selection->proliferation_assay Cellular Function cytokine_assay Cytokine Release (ELISA) assay_selection->cytokine_assay Cellular Function data_analysis Data Analysis patch_clamp->data_analysis proliferation_assay->data_analysis cytokine_assay->data_analysis ic50 Determine IC50/EC50 data_analysis->ic50 report Report Results ic50->report

General experimental workflow for si-544 activity assessment.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol is for determining the direct inhibitory effect of si-544 on Kv1.3 channel currents.

Objective: To measure the half-maximal inhibitory concentration (IC50) of si-544 on Kv1.3 channels expressed in a suitable cell line (e.g., L929 or CHO cells).

Materials:

  • L929 or CHO cells stably expressing human Kv1.3

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture reagents

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 20 D-glucose, 25 HEPES, pH 7.3 with NaOH.

  • Internal solution (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, 40 HEPES, pH 7.2 with KOH.

  • si-544 stock solution and serial dilutions.

Protocol:

  • Culture Kv1.3-expressing cells to 60-80% confluency.

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

  • Transfer a coverslip with adherent cells to the recording chamber on the patch-clamp setup and perfuse with external solution.

  • Establish a gigaohm seal (>1 GΩ) between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Elicit Kv1.3 currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms).

  • Record baseline currents in the absence of si-544.

  • Perfuse the recording chamber with increasing concentrations of si-544, allowing for equilibration at each concentration.

  • Record Kv1.3 currents at each concentration of si-544.

  • After the highest concentration, wash out the compound with the external solution to check for reversibility.

Data Analysis:

  • Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each si-544 concentration.

  • Normalize the current amplitudes to the baseline current.

  • Plot the normalized current as a function of the si-544 concentration.

  • Fit the concentration-response curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

T-Cell Proliferation Assay (CFSE-Based)

This protocol measures the inhibitory effect of si-544 on the proliferation of activated T-cells.

Objective: To determine the half-maximal effective concentration (EC50) of si-544 for the inhibition of T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit (optional, for purified T-cells)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • CellTrace™ CFSE Cell Proliferation Kit

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)

  • si-544 stock solution and serial dilutions

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells at 1 x 106 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of cold complete RPMI medium.

  • Wash the cells twice with complete RPMI medium.

  • Resuspend the CFSE-labeled cells in complete RPMI medium.

  • Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.

  • Add serial dilutions of si-544 to the wells. Include a vehicle control (no drug) and an unstimulated control (no activation stimuli).

  • Add T-cell activation stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population.

Data Analysis:

  • Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence represents a successive generation of cell division.

  • Quantify the percentage of proliferated cells (cells that have undergone at least one division) in the presence of different concentrations of si-544.

  • Normalize the percentage of proliferation to the vehicle control.

  • Plot the normalized proliferation as a function of si-544 concentration and fit the curve to determine the EC50.

Cytokine Release Assay (ELISA)

This protocol quantifies the inhibitory effect of si-544 on the secretion of key pro-inflammatory cytokines by activated T-cells.

Objective: To determine the EC50 of si-544 for the inhibition of IL-2 and IFN-γ secretion from activated T-cells.

Materials:

  • Human PBMCs or purified T-cells

  • Complete RPMI-1640 medium

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

  • si-544 stock solution and serial dilutions

  • Human IL-2 and IFN-γ ELISA kits

  • Microplate reader

Protocol:

  • Isolate and prepare PBMCs or T-cells as described in the proliferation assay protocol.

  • Plate the cells in a 96-well plate at a density of 1-2 x 105 cells/well.

  • Add serial dilutions of si-544 to the wells, including a vehicle control.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis.

  • Perform the ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.[9][10][11][12]

Data Analysis:

  • Generate a standard curve for each cytokine using the provided standards.

  • Calculate the concentration of IL-2 and IFN-γ in each sample from the standard curve.

  • Normalize the cytokine concentrations to the vehicle control.

  • Plot the normalized cytokine concentration as a function of si-544 concentration and fit the curve to determine the EC50 for the inhibition of each cytokine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting si-544 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for si-544. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of si-544, with a focus on resolving insolubility issues.

Frequently Asked Questions (FAQs)

Q1: What is si-544 and what is its mechanism of action?

A1: si-544 is an investigational peptide therapeutic that acts as a potent and highly selective blocker of the Kv1.3 potassium channel.[1] This channel is crucial for the activation and proliferation of chronically activated T-effector memory cells (TEM), which are key drivers in many autoimmune diseases.[2][3][4] By blocking Kv1.3, si-544 disrupts the signaling pathway necessary for TEM cell activation, thereby reducing inflammation associated with autoimmune conditions such as psoriasis and atopic dermatitis.[5]

Q2: I am observing precipitation or incomplete dissolution of si-544. What are the common causes?

A2: Insolubility of peptide drugs like si-544 can stem from several factors:

  • pH of the solvent: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge.

  • Hydrophobicity: The amino acid composition of the peptide dictates its polarity. A high proportion of hydrophobic amino acids can lead to poor aqueous solubility.

  • Secondary structure formation: Peptides can form intermolecular hydrogen bonds, leading to aggregation and gel formation.

  • Improper solvent: The chosen solvent may not be appropriate for the specific physicochemical properties of si-544.

  • Low temperature: Solubility of some peptides can be temperature-dependent.

Q3: What is the recommended first step to troubleshoot si-544 insolubility?

A3: Always start by consulting the product-specific datasheet for si-544, which should provide recommended solvents and reconstitution instructions. If this information is unavailable or the recommended procedure is not effective, a systematic approach to testing different solvent conditions is recommended, starting with small aliquots of the peptide.

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection

If you are experiencing difficulty dissolving si-544, follow this workflow to identify a suitable solvent system.

Experimental Workflow for Solubility Testing

G cluster_0 Initial Steps cluster_1 Aqueous Solubility Testing cluster_2 Organic Solvent Testing cluster_3 Physical Dissolution Aids start Start with a small aliquot of lyophilized si-544 step1 Consult product datasheet for recommended solvents start->step1 step2 Attempt to dissolve in sterile, deionized water step1->step2 If no recommendation or unsuccessful step3 If insoluble, try acidic or basic buffers (e.g., 10% Acetic Acid or 0.1% Ammonium Hydroxide) step2->step3 step4 If aqueous methods fail, test organic solvents (e.g., DMSO, DMF, Acetonitrile) step3->step4 If still insoluble step5 Start with a small volume of organic solvent, then dilute with aqueous buffer step4->step5 step6 If solubility is still limited, use sonication or gentle warming (vortexing) step5->step6 For difficult to dissolve peptides end Optimal solvent system identified step6->end

A stepwise workflow for determining the optimal solvent for si-544.

Detailed Protocol for Solvent Selection:

  • Start Small: Begin with a small, accurately weighed amount of lyophilized si-544.

  • Aqueous Solutions:

    • Attempt to dissolve the peptide in sterile, deionized water or a common biological buffer (e.g., PBS, pH 7.4).

    • If the peptide is acidic (net negative charge), try a basic buffer (pH > pI).

    • If the peptide is basic (net positive charge), try an acidic buffer (pH < pI).

  • Organic Solvents:

    • For hydrophobic peptides, organic solvents are often necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

    • Dissolve the peptide in a minimal amount of the organic solvent first, then slowly add the aqueous buffer to the desired concentration. Caution: Rapid addition of buffer can cause the peptide to precipitate.

  • Physical Methods:

    • Sonication: A brief sonication in a water bath can help break up aggregates.

    • Gentle Warming: Warming the solution (e.g., to 37°C) can increase solubility, but be cautious of potential peptide degradation at higher temperatures.

Guide 2: Managing pH-Dependent Solubility

The net charge of a peptide is highly dependent on the pH of the solution, which in turn affects its solubility.

Logical Relationship of pH, pI, and Solubility

G cluster_0 pH relative to pI cluster_1 Net Charge and Solubility ph_low pH < pI charge_pos Net Positive Charge (Increased Solubility) ph_low->charge_pos ph_equal pH ≈ pI charge_neutral Net Neutral Charge (Minimal Solubility) ph_equal->charge_neutral ph_high pH > pI charge_neg Net Negative Charge (Increased Solubility) ph_high->charge_neg

The relationship between solvent pH, peptide pI, and resulting solubility.

Experimental Protocol for pH Optimization:

  • Determine the Isoelectric Point (pI): If the pI of si-544 is not provided on the datasheet, it can be estimated using its amino acid sequence with online bioinformatics tools.

  • Prepare a pH Range of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4, 7, and 9).

  • Test Solubility: Attempt to dissolve a small amount of si-544 in each buffer.

  • Observe and Quantify: Visually inspect for precipitation and, if possible, quantify the amount of dissolved peptide using a suitable analytical method (e.g., UV-Vis spectroscopy at 280 nm).

Data Presentation: Common Solvents for Peptide Drugs

The following table summarizes common solvents and their applications in solubilizing peptides.

Solvent/SolutionPeptide CharacteristicsConcentration RangeNotes
Sterile WaterHydrophilic, charged peptidesN/AA good starting point for most peptides.
Acetic AcidBasic peptides (high content of K, R, H)10-30% in waterAcidifies the solution to protonate basic residues.
Ammonium HydroxideAcidic peptides (high content of D, E)0.1% in waterBasifies the solution to deprotonate acidic residues.
DMSO, DMFHydrophobic peptides10-50% in aqueous bufferDissolve in organic solvent first, then dilute slowly.
AcetonitrileHydrophobic peptides10-30% in aqueous bufferOften used in HPLC; can be a good solvent for some peptides.

Signaling Pathway

Mechanism of Action of si-544 in T-Cell Activation

si-544 exerts its immunomodulatory effect by blocking the Kv1.3 channel, which is a critical component of the T-cell activation pathway.

G cluster_0 T-Cell Activation Cascade cluster_1 Role of Kv1.3 and si-544 TCR TCR Engagement (Antigen Presentation) PLC PLCγ Activation TCR->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release ER Ca2+ Release IP3_DAG->Ca_release CRAC_open CRAC Channel Opening Ca_release->CRAC_open Ca_influx Sustained Ca2+ Influx CRAC_open->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT_dephos NFAT Dephosphorylation Calcineurin->NFAT_dephos NFAT_translocation NFAT Translocation to Nucleus NFAT_dephos->NFAT_translocation Gene_transcription Gene Transcription (e.g., IL-2) NFAT_translocation->Gene_transcription T_cell_prolif T-Cell Proliferation Gene_transcription->T_cell_prolif Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux Membrane_potential Maintains Negative Membrane Potential K_efflux->Membrane_potential Membrane_potential->Ca_influx Provides driving force for si_544 si-544 si_544->Kv1_3 BLOCKS

The signaling pathway of T-cell activation and the inhibitory action of si-544.

This pathway illustrates that by blocking the K+ efflux through the Kv1.3 channel, si-544 disrupts the maintenance of the negative membrane potential required for sustained calcium influx, thereby inhibiting the downstream activation and proliferation of T-effector memory cells.[2][3][6]

References

Technical Support Center: Optimizing KP 544 Concentration for Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using KP 544 for promoting neurite outgrowth. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during neurite outgrowth experiments using this compound.

IssuePotential Cause(s)Recommended Solution(s)
No significant enhancement of neurite outgrowth with this compound 1. Suboptimal NGF concentration is not truly suboptimal: The concentration of Nerve Growth Factor (NGF) used may still be high enough to induce maximal or near-maximal neurite outgrowth, masking the enhancing effect of this compound. 2. This compound concentration is too low: The concentration of this compound may not be within the optimal range (300-1000 nM) to elicit a significant response. 3. Inappropriate cell density: High cell density can inhibit neurite outgrowth due to contact inhibition. 4. Issues with this compound stock solution: The compound may have degraded or precipitated.1. Titrate NGF concentration: Perform a dose-response curve for NGF alone to determine a suboptimal concentration that produces a measurable but not maximal neurite outgrowth response. A common suboptimal concentration for PC12 cells is in the range of 5-10 ng/mL. 2. Optimize this compound concentration: Test a range of this compound concentrations (e.g., 100 nM, 300 nM, 500 nM, 1 µM) in the presence of the determined suboptimal NGF concentration. 3. Optimize cell seeding density: Test different seeding densities to find the optimal density that allows for individual cell analysis without overcrowding. 4. Prepare fresh this compound stock solution: Dissolve this compound in a suitable solvent like DMSO and store it in aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
High cell death or cytotoxicity observed 1. This compound concentration is too high: Although generally well-tolerated, very high concentrations of any small molecule can be toxic. 2. Solvent (e.g., DMSO) toxicity: The final concentration of the solvent in the cell culture medium may be too high. 3. Poor cell health prior to treatment: Cells that are unhealthy or stressed are more susceptible to compound-induced toxicity.1. Perform a cytotoxicity assay: Use assays like MTT or LDH to determine the cytotoxic concentration of this compound for your specific cell line. 2. Maintain low solvent concentration: Ensure the final concentration of DMSO or other solvents in the culture medium is typically below 0.1%. Prepare a vehicle control with the same solvent concentration. 3. Ensure healthy cell culture: Use cells with low passage numbers and ensure they are in the logarithmic growth phase before starting the experiment.
Variability in results between experiments 1. Inconsistent cell passage number: Neuronal cell lines can lose their differentiation potential at high passage numbers. 2. Variability in reagent quality: Batch-to-batch variation in NGF, serum, or other media components can affect results. 3. Inconsistent timing of treatments and analysis: The duration of this compound and NGF treatment can significantly impact the extent of neurite outgrowth.1. Use a consistent range of cell passage numbers: Thaw a new vial of cells after a certain number of passages. 2. Use the same batch of critical reagents: If possible, purchase a large batch of NGF and serum for a series of experiments. 3. Maintain a strict experimental timeline: Adhere to a consistent schedule for cell seeding, treatment, and analysis.
Difficulty in quantifying neurite outgrowth 1. High background staining: Non-specific antibody binding can obscure neurites. 2. Overlapping neurites: High cell density can lead to a complex network of neurites that is difficult to trace. 3. Subjective manual analysis: Manual measurement of neurite length can be subjective and prone to bias.1. Optimize immunocytochemistry protocol: Titrate primary and secondary antibody concentrations and include appropriate blocking steps. 2. Use lower cell seeding densities: This will allow for the visualization of individual neurons and their processes. 3. Utilize automated image analysis software: Software such as ImageJ with the NeuronJ plugin or commercial high-content imaging systems can provide objective and reproducible quantification of neurite length and branching.

Frequently Asked Questions (FAQs)

1. What is the recommended concentration range for this compound?

The effective concentration range for this compound to enhance neurite outgrowth in PC12 cells is between 300-1000 nM when used in conjunction with a suboptimal concentration of Nerve Growth Factor (NGF).[1] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific experimental conditions.

2. How should I prepare a stock solution of this compound?

This compound is a small molecule that can typically be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, generally below 0.1%. The stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. Can this compound induce neurite outgrowth on its own?

This compound is designed to enhance NGF signaling.[1] Therefore, it is most effective when used with a suboptimal concentration of NGF. It is not expected to induce significant neurite outgrowth when used alone.

4. Which cell lines are suitable for this compound experiments?

Most of the available research has been conducted on PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.[1] While its effects on other neuronal cell lines like SH-SY5Y have not been extensively reported in the documents found, these cells are also a common model for studying neurite outgrowth and could potentially be used.

5. What is considered a "suboptimal" concentration of NGF?

A suboptimal concentration of NGF is one that induces a measurable but not maximal neurite outgrowth response. This concentration needs to be determined empirically for your specific cell line and culture conditions. For PC12 cells, concentrations in the range of 5-10 ng/mL are often considered suboptimal.

6. How long should I treat the cells with this compound and NGF?

The duration of treatment can vary, but a typical timeframe for observing significant neurite outgrowth in PC12 cells is 48 to 72 hours. It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific assay.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on neurite outgrowth in PC12 cells, based on available literature.

Table 1: Effective Concentrations of this compound and NGF for Neurite Outgrowth in PC12 Cells

CompoundConcentrationCell TypeExpected Outcome
This compound300 - 1000 nMPC12Enhancement of NGF-induced neurite outgrowth
NGF (suboptimal)5 - 10 ng/mLPC12Basal level of neurite outgrowth

Table 2: Hypothetical Quantitative Analysis of Neurite Outgrowth

Treatment Group% of Neurite-Bearing Cells (Mean ± SD)Average Neurite Length (µm) (Mean ± SD)
Vehicle Control5 ± 210 ± 3
This compound (500 nM)8 ± 312 ± 4
NGF (5 ng/mL)30 ± 540 ± 8
NGF (5 ng/mL) + this compound (500 nM)55 ± 775 ± 12

Note: These are hypothetical data for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: PC12 Cell Neurite Outgrowth Assay

This protocol details the steps for assessing the effect of this compound on neurite outgrowth in PC12 cells.

Materials:

  • PC12 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin)

  • Differentiation medium (low serum, e.g., 1% horse serum)

  • This compound

  • Nerve Growth Factor (NGF)

  • Poly-L-lysine or Collagen IV coated cell culture plates (e.g., 24- or 48-well plates)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscope with fluorescence capabilities

  • Image analysis software

Procedure:

  • Cell Seeding:

    • Coat the wells of a culture plate with poly-L-lysine or collagen IV according to the manufacturer's instructions.

    • Trypsinize and resuspend PC12 cells in complete growth medium.

    • Seed the cells at an appropriate density to allow for individual neurite analysis (e.g., 1 x 10^4 to 5 x 10^4 cells/cm²).

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • After 24 hours, replace the complete growth medium with differentiation medium.

    • Prepare treatment groups:

      • Vehicle control (differentiation medium with DMSO)

      • This compound alone (in differentiation medium)

      • NGF alone (suboptimal concentration in differentiation medium)

      • This compound + NGF (in differentiation medium)

    • Add the respective treatments to the wells.

    • Incubate for 48-72 hours.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) diluted in blocking buffer for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software. Common parameters include:

      • Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).

      • Average neurite length per neuron.

      • Number of primary neurites per neuron.

      • Neurite branching.

Protocol 2: SH-SY5Y Cell Neurite Outgrowth Assay

This protocol provides a general framework for assessing this compound's effect on the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Growth medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)

  • Differentiation medium (low serum, e.g., 1% FBS, often supplemented with retinoic acid)

  • Retinoic acid (RA)

  • This compound

  • NGF (optional, as SH-SY5Y differentiation is often RA-induced)

  • Other materials as listed in Protocol 1.

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells on coated plates as described for PC12 cells.

  • Differentiation and Treatment:

    • Induce differentiation by replacing the growth medium with differentiation medium containing 10 µM retinoic acid.

    • After 24-48 hours of RA-induced differentiation, introduce the treatment groups:

      • Vehicle control

      • This compound alone

      • (Optional) Suboptimal NGF alone

      • (Optional) this compound + suboptimal NGF

    • Incubate for an additional 48-72 hours.

  • Immunocytochemistry, Imaging, and Analysis:

    • Follow the same steps as outlined in Protocol 1 for PC12 cells.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate Coat Culture Plate (Poly-L-lysine/Collagen IV) cells Seed Neuronal Cells (e.g., PC12, SH-SY5Y) plate->cells diff Induce Differentiation (Low serum +/- RA) cells->diff treat Add Treatment Groups: - Vehicle - this compound - Suboptimal NGF - this compound + NGF diff->treat fix Fix and Stain Cells (e.g., β-III tubulin, DAPI) treat->fix image Image Acquisition (Fluorescence Microscopy) fix->image quant Quantify Neurite Outgrowth (Image Analysis Software) image->quant

Caption: Experimental workflow for assessing this compound-mediated neurite outgrowth.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K Activates Ras Ras TrkA->Ras Activates KP544 This compound KP544->TrkA Potentiates Signaling Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene Gene Expression (Neurite Outgrowth) CREB->Gene

Caption: Proposed signaling pathway for this compound enhancement of NGF-induced neurite outgrowth.

References

Technical Support Center: A Guide to the In Vitro Use of si-544, a Selective Kv1.3 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and non-toxic application of si-544 in cell culture experiments. Given the limited publicly available data on a compound named "KP 544," this guide focuses on "si-544," a highly selective peptide blocker of the Kv1.3 potassium channel, which is likely the intended compound of interest.

Understanding si-544: Mechanism of Action and In Vitro Behavior

si-544 is an investigational drug designed to selectively block the Kv1.3 voltage-gated potassium channel.[1][2][3][4][5][6] This channel is crucial for the activation and proliferation of chronically activated effector memory T cells (TEM), which are key drivers in many autoimmune diseases.[1][2][3][4][5][6] By inhibiting Kv1.3, si-544 disrupts the signaling cascade necessary for TEM cell activation, thereby reducing the inflammatory response.[1][2][3][4][5][6]

Clinical trials have demonstrated that si-544 has an excellent safety and tolerability profile, with no dose-limiting toxicities observed.[2][3][4] As a peptide that acts on an extracellular site of the Kv1.3 channel, si-544 is not expected to enter the cell and cause off-target intracellular effects, which is a common source of cytotoxicity with small molecule inhibitors. A similar highly selective peptide blocker of Kv1.3, ShK(L5), has been shown to not exhibit in vitro cytotoxicity in mammalian cell lines.[7]

FAQs: Frequently Asked Questions

Q1: What is the recommended solvent for reconstituting si-544?

A1: While specific instructions for si-544 are not publicly available, peptide inhibitors are typically reconstituted in sterile, distilled water or a buffer such as PBS.[8] It is advisable to first centrifuge the lyophilized peptide to ensure all the powder is at the bottom of the vial. For long-term storage, it is recommended to aliquot the reconstituted peptide and store it at -20°C or colder to avoid repeated freeze-thaw cycles.[8][9][10][11]

Q2: What is a typical working concentration for si-544 in cell culture?

A2: The optimal concentration will depend on the cell type and the specific assay. However, given that si-544 has a picomolar IC50 for Kv1.3 channel binding, it is expected to be effective at low nanomolar concentrations.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: Can si-544 be used in serum-containing media?

A3: The stability of si-544 in serum-containing media has not been publicly detailed. However, some peptides can be degraded by proteases present in serum. It is advisable to test the stability of si-544 in your specific cell culture medium.[12] This can be done by incubating the peptide in the medium for various time points and then testing its activity.

Q4: Is si-544 expected to be toxic to cell lines other than T cells?

A4: As a highly selective blocker of the Kv1.3 channel, which is primarily expressed on T lymphocytes, si-544 is not expected to have significant effects on most other cell types at its effective concentration.[1] However, it is always good practice to include appropriate controls to assess the baseline cytotoxicity of any new compound in your specific cell line.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or low inhibitory effect on T-cell activation Peptide degradation: Improper storage or handling of the peptide can lead to degradation.[9][10][11][13]Ensure the peptide was stored correctly (lyophilized at -20°C or colder, solution in aliquots at -20°C or colder). Prepare fresh dilutions for each experiment.
Suboptimal peptide concentration: The concentration of si-544 may be too low for the specific cell density or stimulation conditions.Perform a dose-response curve to determine the optimal inhibitory concentration for your assay.
Low Kv1.3 expression on target cells: The target T cells may not express sufficient levels of Kv1.3. Effector memory T cells (TEM) have the highest expression.[7]Verify the expression of Kv1.3 on your target cells using techniques like flow cytometry or western blotting.
High cell death observed in culture Contamination: Bacterial or fungal contamination can lead to cell death.Always use sterile techniques and check for contamination regularly.
Solvent toxicity: If a solvent other than water or PBS was used for reconstitution, it might be causing toxicity.Ensure the final concentration of any organic solvent (like DMSO) is kept to a minimum (typically <0.1%).[14]
Off-target effects (unlikely with si-544): While highly selective, at very high concentrations, any compound could have off-target effects.Use the lowest effective concentration of si-544 as determined by your dose-response experiments.
Variability between experiments Inconsistent peptide concentration: Inaccurate pipetting or serial dilutions can lead to variability.Use calibrated pipettes and prepare fresh dilutions for each experiment. Consider determining the precise peptide concentration using methods like amino acid analysis.[13]
Variability in cell health or stimulation: Differences in cell passage number, confluency, or the potency of stimulating agents can affect results.Standardize your cell culture and stimulation protocols. Use cells within a consistent passage number range.

Quantitative Data Summary

While specific cytotoxicity data for si-544 is not publicly available, the following table summarizes its known potency and the cytotoxicity profile of a similar selective Kv1.3 peptide blocker.

CompoundTargetIC50 (Binding/Inhibition)Cell Line(s)Cytotoxicity (IC50)Reference(s)
si-544 Kv1.3 ChannelPicomolarT cellsNot publicly available[1]
ShK(L5) Kv1.3 Channel69 pMTEM cellsNot cytotoxic to mammalian cell lines[7]

Experimental Protocols

Protocol 1: Preparation and Storage of si-544 Stock Solution

This protocol provides a general guideline for the reconstitution and storage of a peptide inhibitor like si-544.

  • Centrifugation: Before opening, centrifuge the vial of lyophilized si-544 at low speed to ensure all the powder is at the bottom.[8]

  • Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or 1x PBS to a stock concentration of, for example, 1 mM. The exact volume will depend on the amount of peptide provided.

  • Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.[9][10][11]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.[8][9][10][11]

Protocol 2: Assessment of si-544 on T-cell Proliferation

This protocol outlines a general method to assess the effect of si-544 on T-cell proliferation using a dye dilution assay.

  • Cell Preparation: Isolate primary T cells (e.g., from PBMCs) and label them with a proliferation dye such as CFSE or CellTrace™ Violet according to the manufacturer's instructions.

  • Cell Seeding: Seed the labeled T cells in a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well).

  • si-544 Treatment: Prepare serial dilutions of si-544 in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of reconstitution solvent).

  • T-cell Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies or a suitable mitogen (e.g., PHA).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

  • Analysis: Harvest the cells and analyze the dye dilution by flow cytometry. A decrease in the percentage of proliferated cells in the si-544 treated wells compared to the vehicle control indicates an inhibitory effect.

Visualizations

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation Ca_ER Ca²⁺ (ER) TCR->Ca_ER Signal Cascade CRAC CRAC Channel Kv1_3 Kv1.3 Channel CRAC->Kv1_3 Maintains Driving Force Ca_cyto Ca²⁺ (Cytosol) CRAC->Ca_cyto Ca²⁺ Influx K_out K⁺ Kv1_3->K_out K⁺ Efflux si_544 si-544 si_544->Kv1_3 Blocks Ca_ER->Ca_cyto Release Ca_cyto->CRAC Depletion Signal Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Translocates to Nucleus T_Cell_Activation T-Cell Activation & Proliferation Gene_Transcription->T_Cell_Activation Leads to

Caption: Signaling pathway of T-cell activation and the inhibitory action of si-544.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reconstitute Reconstitute si-544 (Sterile H₂O or PBS) Serial_Dilute Prepare Serial Dilutions of si-544 Reconstitute->Serial_Dilute Prepare_Cells Prepare Target Cells (e.g., T-cell isolation) Seed_Cells Seed Cells in Plate Prepare_Cells->Seed_Cells Add_Compound Add si-544 Dilutions Serial_Dilute->Add_Compound Seed_Cells->Add_Compound Stimulate Stimulate T-cells (e.g., anti-CD3/CD28) Add_Compound->Stimulate Incubate Incubate (3-5 days) Stimulate->Incubate Harvest Harvest Cells Incubate->Harvest Analyze Analyze Endpoint (e.g., Proliferation, Cytokine Production) Harvest->Analyze Interpret Interpret Data Analyze->Interpret Troubleshooting_Logic Start Unexpected Results Check_Toxicity Unexpected Cell Death? Start->Check_Toxicity Check_Activity No/Low Activity? Start->Check_Activity Check_Toxicity->Check_Activity No Tox_Solvent Check Solvent Concentration Check_Toxicity->Tox_Solvent Yes Tox_Contamination Check for Contamination Check_Toxicity->Tox_Contamination Yes Tox_Concentration Review si-544 Concentration Check_Toxicity->Tox_Concentration Yes Act_Peptide Check Peptide Integrity (Storage, Handling) Check_Activity->Act_Peptide Yes Act_Concentration Optimize Concentration (Dose-Response) Check_Activity->Act_Concentration Yes Act_Cells Verify Kv1.3 Expression on Target Cells Check_Activity->Act_Cells Yes Act_Assay Review Assay Protocol (Stimulation, Timing) Check_Activity->Act_Assay Yes

References

Technical Support Center: Enhancing the Bioavailability of KP-544

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide for KP-544 (4-[(2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl)amino]cyclohexan-1-ol) is a generalized framework based on established principles of pharmaceutical sciences for improving the bioavailability of poorly soluble compounds. As of the last update, specific experimental data on the physicochemical properties and bioavailability of KP-544 are not publicly available. Therefore, this guide uses KP-544 as a representative case study to illustrate the systematic approach researchers can take when encountering a new chemical entity with predicted low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is KP-544 and why is its bioavailability a potential concern?

A1: KP-544 is a chemical compound identified as 4-[(2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl)amino]cyclohexan-1-ol. Its complex aromatic and heterocyclic structure suggests it is likely a lipophilic molecule with poor aqueous solubility. For orally administered drugs, poor solubility is a major obstacle to achieving adequate absorption and, consequently, therapeutic efficacy. Therefore, enhancing the bioavailability of KP-544 is a critical step in its development as a potential therapeutic agent.

Q2: How can I get a preliminary assessment of KP-544's potential bioavailability challenges?

A2: A good starting point is an in silico analysis using tools that predict physicochemical properties based on the chemical structure. Lipinski's Rule of Five is a widely used guideline to predict a compound's potential for oral bioavailability.[1][2][3][4][5]

Table 1: Predicted Physicochemical Properties of KP-544 and Lipinski's Rule of Five

PropertyPredicted Value for KP-544Lipinski's Rule of Five GuidelineCompliance
Molecular Weight342.82 g/mol < 500 DaYes
LogP (octanol-water partition coefficient)~3.5 - 4.5 (Predicted)< 5Yes
Hydrogen Bond Donors3 (amine and hydroxyl groups)≤ 5Yes
Hydrogen Bond Acceptors5 (nitrogen and oxygen atoms)≤ 10Yes

Based on these predictions, KP-544 does not violate any of Lipinski's rules, suggesting it has "drug-like" properties. However, this does not guarantee good solubility or permeability. Further experimental characterization is essential.

Q3: What is the Biopharmaceutics Classification System (BCS) and how would KP-544 be classified?

A3: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[6][7][8][9][10] This classification helps in predicting the in vivo performance of a drug and guides formulation development.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given its chemical structure, KP-544 is likely to fall into BCS Class II or IV . Experimental determination of its solubility and permeability is necessary for definitive classification.

Troubleshooting Guide

This section addresses specific issues researchers might encounter during their experiments with KP-544.

Problem 1: Inconsistent results in in vitro cell-based assays.

  • Possible Cause: Poor aqueous solubility of KP-544 leading to precipitation in the cell culture medium.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of KP-544 in the specific cell culture medium used.

    • Use of Co-solvents: If solubility is low, consider using a small percentage (typically <1%) of a biocompatible co-solvent like DMSO to prepare stock solutions. Ensure the final concentration of the co-solvent does not affect cell viability.

    • Formulation Approaches: For more advanced studies, consider using enabling formulations such as cyclodextrin (B1172386) complexes or nanosuspensions to improve the solubility in the assay medium.

Problem 2: Low and variable oral bioavailability in animal studies.

  • Possible Cause: This is likely due to the poor dissolution rate of KP-544 in the gastrointestinal tract.

  • Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Formulation Strategies cluster_3 Evaluation and Optimization A Low and Variable Oral Bioavailability B Determine Aqueous Solubility (pH-dependent) A->B Investigate Cause C Assess Permeability (e.g., PAMPA, Caco-2) B->C D Particle Size Reduction (Micronization/Nanonization) C->D If Solubility-Limited E Amorphous Solid Dispersions C->E If Solubility-Limited F Lipid-Based Formulations (e.g., SEDDS) C->F If Solubility-Limited G In Vitro Dissolution Testing D->G E->G F->G H In Vivo Pharmacokinetic Studies G->H Promising Formulations I Iterate Formulation H->I Analyze Results I->D Refine I->E Refine I->F Refine

Caption: Troubleshooting workflow for low oral bioavailability.

Problem 3: Difficulty in preparing a stable amorphous solid dispersion of KP-544.

  • Possible Cause: Recrystallization of KP-544 within the polymer matrix.

  • Troubleshooting Steps:

    • Polymer Screening: Evaluate a range of polymers with different properties (e.g., PVP, HPMC, Soluplus®) to find one that has good miscibility with KP-544.

    • Drug Loading: Start with a lower drug loading and gradually increase it to determine the maximum stable concentration.

    • Manufacturing Process Optimization: For techniques like hot-melt extrusion, optimize temperature and screw speed. For spray drying, adjust inlet temperature, feed rate, and solvent system.

    • Stability Studies: Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor for recrystallization using techniques like XRPD and DSC.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

  • Objective: To determine the equilibrium solubility of KP-544 in different aqueous media.

  • Materials: KP-544, phosphate (B84403) buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF) at pH 1.2, and simulated intestinal fluid (SIF) at pH 6.8.

  • Procedure:

    • Add an excess amount of KP-544 to vials containing each of the buffers.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Analyze the concentration of KP-544 in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Presentation:

Table 2: Hypothetical Aqueous Solubility of KP-544

MediumpHSolubility (µg/mL)
Water~7.0< 1
SGF1.25
SIF6.8< 1

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of KP-544.[11][12][13][14][15]

  • Materials: PAMPA plate system, donor and acceptor buffers, lipid solution (e.g., phosphatidylcholine in dodecane), KP-544, and control compounds (high and low permeability).

  • Procedure:

    • Coat the filter of the donor plate with the lipid solution.

    • Add the acceptor buffer to the acceptor plate.

    • Add the KP-544 solution (dissolved in donor buffer, potentially with a small amount of co-solvent) to the donor plate.

    • Assemble the PAMPA "sandwich" and incubate for a defined period (e.g., 4-18 hours).

    • After incubation, measure the concentration of KP-544 in both the donor and acceptor wells.

  • Data Presentation:

Table 3: Hypothetical PAMPA Permeability of KP-544

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Class
Propranolol (High Permeability Control)25High
Atenolol (Low Permeability Control)0.5Low
KP-54415High

Signaling Pathways and Experimental Workflows

Improving Bioavailability: A Logical Workflow

The following diagram illustrates the decision-making process for selecting a suitable bioavailability enhancement strategy for a compound like KP-544, assuming it is determined to be a BCS Class II compound (low solubility, high permeability).

G cluster_0 Pre-formulation Characterization cluster_1 Formulation Strategy Selection (for BCS Class II) cluster_2 Development and Evaluation A KP-544 API B Solubility & Permeability Testing A->B C BCS Classification B->C D Is the compound amenable to salt formation? C->D E Particle Size Reduction (Nanosuspension) D->E No F Amorphous Solid Dispersion D->F No G Lipid-Based Formulation (SEDDS) D->G No H Formulation Development E->H F->H G->H I In Vitro Dissolution H->I J In Vivo PK Studies I->J

Caption: Decision tree for formulation strategy selection.

References

Technical Support Center: KP-544 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

<_content>

Disclaimer: Information on a specific compound designated "KP-544" is not publicly available. This guide is prepared for a hypothetical novel PI3K/Akt pathway inhibitor, herein named KP-544, for oncology research. The data and protocols are illustrative and based on common challenges and practices for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is KP-544 and what is its mechanism of action?

A1: KP-544 is a hypothetical, orally bioavailable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[1][2][3][4] KP-544 is designed to block this pathway, thereby inhibiting tumor progression.

Q2: Which tumor models are most suitable for in vivo studies with KP-544?

A2: The choice of tumor model is critical for a successful study.[5] For a targeted agent like KP-544, it is recommended to use:

  • Xenograft models with cell lines known to have mutations or amplifications in the PI3K/Akt pathway (e.g., PIK3CA mutations, PTEN loss).[6] A wide range of human tumor cell lines can be used to establish xenograft models.[7]

  • Patient-Derived Xenograft (PDX) models that retain the heterogeneity of the original tumor and are more predictive of clinical response.[8][9]

  • It is crucial to verify the target's expression in the selected model.[5]

Q3: What are the expected toxicities associated with KP-544, and how can they be managed?

A3: PI3K inhibitors are known to have specific on-target toxicities.[6][10][11][12] For a PI3Kα inhibitor like our hypothetical KP-544, common toxicities may include:

  • Hyperglycemia and Rash: These are common dose-limiting toxicities.[6][11][13] Regular monitoring of blood glucose is essential.

  • Gastrointestinal issues: Diarrhea and colitis can occur.[10][12][13]

  • Infections: As PI3K inhibitors can affect immune cells, there is a risk of opportunistic infections.[10][12]

Management strategies include dose reduction, supportive care, and in some cases, prophylactic medications.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Compound Solubility/Precipitation KP-544 is likely a lipophilic compound with low aqueous solubility, a common challenge for small molecule inhibitors.[14][15]Formulation Optimization: • Use a co-solvent system (e.g., DMSO, PEG300, Tween® 80 in saline).[16] • Consider lipid-based formulations or nanosuspensions to improve bioavailability.[17][18][19] • Prepare the formulation fresh before each use and consider gentle warming to aid dissolution.[16]
High In Vivo Toxicity/Adverse Events The dose may be too high, or the compound may have off-target effects. The therapeutic window for oncology drugs can be narrow.[20]Dose-Range Finding Studies: • Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range.[21] • Monitor for specific toxicities: Based on the known class effects of PI3K inhibitors, monitor for hyperglycemia, rash, and gastrointestinal distress.[6][10][12] • Histopathology: At the end of the study, perform histopathology on major organs to identify any unforeseen toxicities.
Lack of Efficacy in Tumor Model The chosen model may not be sensitive to PI3K/Akt inhibition. Drug exposure at the tumor site may be insufficient. The compound may have poor pharmacokinetics.[20]Model Selection: • Ensure the tumor model has a documented dependency on the PI3K/Akt pathway.[22] • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:     • Conduct PK studies to determine the compound's half-life, Cmax, and overall exposure.[23]     • Correlate drug exposure with target inhibition in the tumor tissue (pharmacodynamics).
High Variability in Tumor Growth Inconsistent tumor cell implantation. Variability in animal health.Standardize Procedures: • Ensure consistent cell numbers and injection volumes for tumor implantation. • Monitor animal health closely and exclude any unhealthy animals from the study. • Randomize animals into treatment groups.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data for KP-544 based on typical values for small molecule kinase inhibitors.

Table 1: Illustrative Pharmacokinetic Parameters of KP-544 in Mice

ParameterValue (Mean ± SD)
Dose 25 mg/kg (Oral Gavage)
Cmax (Maximum Plasma Concentration) 1500 ± 350 ng/mL
Tmax (Time to Maximum Concentration) 4 ± 1.5 h
t1/2 (Elimination Half-life) 6 ± 2 h
AUC (Area Under the Curve) 9500 ± 2100 ng*h/mL

Table 2: Illustrative Efficacy of KP-544 in a PIK3CA-mutant Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, daily1250 ± 250-
KP-544 25 mg/kg, daily450 ± 15064%
KP-544 50 mg/kg, daily200 ± 9084%

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: A human cancer cell line with a known PIK3CA mutation (e.g., MCF-7, HCT116).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.[24]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times a week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.[8]

  • Drug Preparation and Administration:

    • Prepare KP-544 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

    • Administer KP-544 or vehicle control daily via oral gavage at the desired dose.

  • Endpoints:

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.

    • Monitor body weight and clinical signs of toxicity throughout the study.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt).

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation KP544 KP-544 KP544->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by KP-544.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment (KP-544 or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Collection & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: General Workflow for an In Vivo Efficacy Study.

References

Refining KP 544 treatment protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing KP-544 in their experiments. Below are troubleshooting guides and frequently asked questions to ensure smooth and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving KP-544?

For in vitro experiments, KP-544 is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Always prepare fresh dilutions for each experiment.

Q2: What is the stability of KP-544 in solution?

KP-544 stock solutions in DMSO are stable for up to 3 months when stored at -20°C and for 1 month at 4°C. Avoid repeated freeze-thaw cycles. Working solutions diluted in aqueous media should be used within 24 hours.

Q3: At what concentration should I use KP-544 in my cell-based assays?

The optimal concentration of KP-544 will vary depending on the cell line and the specific endpoint being measured. We recommend performing a dose-response experiment starting with a concentration range of 0.1 nM to 10 µM to determine the IC50 for your specific system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments 1. Inconsistent KP-544 concentration. 2. Variation in cell passage number. 3. Reagent variability.1. Prepare fresh dilutions of KP-544 for each experiment from a validated stock. 2. Use cells within a consistent and narrow passage number range. 3. Qualify new lots of reagents before use in critical experiments.
Low or no compound activity 1. Improper storage of KP-544. 2. Inactive batch of compound. 3. Cell line is not sensitive to KP-544.1. Ensure KP-544 is stored at the recommended temperature and protected from light. 2. Test the activity of a new lot against a known sensitive cell line. 3. Confirm target expression in your cell line via Western Blot or qPCR.
High background signal in assays 1. Non-specific binding of KP-544. 2. Assay reagents are not optimized. 3. Contamination of cell cultures.1. Include appropriate vehicle controls (e.g., DMSO). 2. Optimize antibody concentrations and washing steps. 3. Regularly test cell cultures for mycoplasma contamination.
Cell toxicity observed at low concentrations 1. Solvent toxicity. 2. Off-target effects of KP-544.1. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. 2. Perform a literature search for known off-target effects or test on a panel of kinases.

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of KP-544 in DMSO. Create a serial dilution series ranging from 20 µM to 0.2 nM in culture medium.

  • Treatment: Remove the overnight culture medium and add 100 µL of the diluted KP-544 solutions to the respective wells. Include a vehicle control (DMSO only) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of Target Phosphorylation
  • Cell Treatment: Treat cells with various concentrations of KP-544 for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total target protein. Use a loading control (e.g., β-actin) to ensure equal loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the extent of target phosphorylation inhibition.

Signaling Pathways and Workflows

KP544_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase XYZ Kinase XYZ Kinase Receptor Tyrosine Kinase->XYZ Kinase Activates Proliferation Proliferation Survival Survival Downstream Effector 1 Downstream Effector 1 XYZ Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 XYZ Kinase->Downstream Effector 2 Downstream Effector 1->Proliferation Downstream Effector 2->Survival KP-544 KP-544 KP-544->XYZ Kinase Inhibits

Caption: The inhibitory action of KP-544 on the hypothetical XYZ signaling pathway.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare KP-544 Dilutions Prepare KP-544 Dilutions Prepare KP-544 Dilutions->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add Viability Reagent Add Viability Reagent Incubate (48-72h)->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50

Caption: A streamlined workflow for determining the IC50 of KP-544.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Dilutions Fresh Dilutions? Inconsistent Results->Check Dilutions Check Passage Number Consistent Passage? Check Dilutions->Check Passage Number Yes Prepare Fresh Dilutions Prepare Fresh Dilutions Check Dilutions->Prepare Fresh Dilutions No Check Reagents Reagents Qualified? Check Passage Number->Check Reagents Yes Use Consistent Passage Use Consistent Passage Check Passage Number->Use Consistent Passage No Consistent Results Consistent Results Check Reagents->Consistent Results Yes Qualify New Reagents Qualify New Reagents Check Reagents->Qualify New Reagents No

Caption: A logical diagram for troubleshooting inconsistent experimental results.

Technical Support Center: Overcoming Poor Response to Targeted Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a suboptimal response to targeted inhibitor treatments in their experiments. The information provided is intended to guide in vitro research and may not be directly applicable to clinical scenarios.

Frequently Asked Questions (FAQs)

Q1: We are observing a weaker than expected response to our targeted inhibitor in our cell-based assays. What are the potential causes?

A poor response to a targeted inhibitor in vitro can stem from several factors. These can be broadly categorized into issues with the experimental setup, characteristics of the cell model, and acquired resistance mechanisms. It is crucial to systematically investigate these possibilities.

Potential causes include:

  • Experimental Protocol Variability: Inconsistent cell culture conditions, incorrect drug concentration, or errors in assay execution can lead to unreliable results.[1]

  • Cell Line Specifics: The genetic and phenotypic background of your cell line is critical. The target pathway may not be a primary driver of proliferation in your chosen model, or the cells may have intrinsic resistance mechanisms.

  • Drug Stability and Activity: The inhibitor itself may have degraded due to improper storage or handling, or its activity may be compromised in the specific culture medium used.

  • Acquired Resistance: Cells can develop resistance over time through various mechanisms, such as mutations in the drug target or activation of bypass signaling pathways.[2]

Q2: How can we confirm that our targeted inhibitor is reaching and engaging its target in the cells?

Target engagement assays are essential to confirm that the inhibitor is active and interacting with its intended molecular target within the cell.

Recommended approaches include:

  • Western Blotting: Assess the phosphorylation status of the direct downstream effector of the target protein. A successful target engagement should result in a decrease in the phosphorylation of the downstream substrate.

  • Immunoprecipitation (IP) followed by Western Blotting: This can be used to show a direct interaction between the inhibitor and the target protein, especially if the inhibitor is tagged.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding.

Q3: What are the common molecular mechanisms of acquired resistance to targeted therapies?

Acquired resistance is a significant challenge in targeted therapy. Understanding the potential mechanisms is key to overcoming them.

Common mechanisms include:

  • On-Target Mutations: Mutations in the gene encoding the target protein can prevent the inhibitor from binding effectively.[2]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby maintaining proliferation and survival.[2][3]

  • Upregulation of the Target Protein: An increase in the expression level of the target protein can overwhelm the inhibitor.

  • Drug Efflux: Increased expression of drug efflux pumps can actively remove the inhibitor from the cell, reducing its intracellular concentration.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Initial Response to a Targeted Inhibitor

This guide provides a step-by-step approach to diagnose and address a weak initial response to a targeted inhibitor in your in vitro experiments.

Step Action Rationale Recommended Experiment(s)
1 Verify Experimental Parameters Ensure the observed weak response is not due to experimental artifacts.[1]- Confirm inhibitor concentration with a dose-response curve.- Check cell viability and passage number.- Validate assay reagents and protocols.
2 Confirm Target Expression and Pathway Activation Verify that the target is present and the pathway is active in your cell model.- Western blot for total and phosphorylated target protein.- qRT-PCR for target gene expression.
3 Assess Target Engagement Confirm that the inhibitor is binding to its intended target in the cells.- Western blot for downstream effector phosphorylation.- Cellular Thermal Shift Assay (CETSA).
4 Evaluate Off-Target Effects Consider if the inhibitor has off-target activities that may counteract its intended effect.- Kinase profiling or other off-target screening assays.
5 Characterize the Cell Model Investigate the possibility of intrinsic resistance in your chosen cell line.- Sequence the target gene for baseline mutations.- Analyze baseline gene expression of key resistance-associated genes (e.g., drug transporters).
Guide 2: Investigating Acquired Resistance to a Targeted Inhibitor

This guide outlines a workflow for identifying the mechanism of acquired resistance in a cell line that has become unresponsive to a previously effective targeted inhibitor.

Step Action Rationale Recommended Experiment(s)
1 Generate a Resistant Cell Line Develop a resistant cell line by continuous exposure to the inhibitor.- Gradually increase the inhibitor concentration in the culture medium over several passages.
2 Confirm the Resistant Phenotype Validate that the generated cell line is indeed resistant to the inhibitor.- Compare the IC50 values of the parental and resistant cell lines using a cell viability assay.
3 Investigate On-Target Mechanisms Determine if resistance is due to changes in the target protein.- Sequence the target gene in the resistant cell line to identify mutations.- Western blot to compare target protein expression levels between parental and resistant cells.
4 Explore Bypass Pathways Investigate the activation of alternative signaling pathways.- Phospho-kinase antibody array to screen for upregulated pathways.- Western blot for key proteins in suspected bypass pathways (e.g., PI3K/Akt, MAPK).[3]
5 Assess Drug Efflux Determine if increased drug efflux is contributing to resistance.- qRT-PCR or Western blot for common drug transporters (e.g., ABCB1, ABCG2).- Use an efflux pump inhibitor in combination with the targeted inhibitor in a cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of a targeted inhibitor on a cell line.

Materials:

  • Cells in culture

  • 96-well plates

  • Complete growth medium

  • Targeted inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the targeted inhibitor in complete growth medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor's solvent).

  • Incubate the plate for a duration appropriate for the cell line and the inhibitor (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol is for assessing the phosphorylation status of a target protein or its downstream effectors.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

Visualizations

a cluster_0 Troubleshooting Workflow: Poor Initial Response Start Start Poor Response Observed Poor Response Observed Start->Poor Response Observed Verify Experimental Setup Verify Experimental Setup Poor Response Observed->Verify Experimental Setup Step 1 Confirm Target & Pathway Confirm Target & Pathway Verify Experimental Setup->Confirm Target & Pathway Step 2 Assess Target Engagement Assess Target Engagement Confirm Target & Pathway->Assess Target Engagement Step 3 Investigate Intrinsic Resistance Investigate Intrinsic Resistance Assess Target Engagement->Investigate Intrinsic Resistance Step 4 End End Investigate Intrinsic Resistance->End

Caption: Troubleshooting workflow for a poor initial drug response.

b cluster_1 Mechanisms of Acquired Drug Resistance cluster_2 Resistance Mechanisms Targeted Inhibitor Targeted Inhibitor Target Protein Target Protein Targeted Inhibitor->Target Protein Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Target Protein->Cell Proliferation & Survival Promotes Target Mutation Target Mutation Target Mutation->Target Protein Bypass Pathway Activation Bypass Pathway Activation Bypass Pathway Activation->Cell Proliferation & Survival Drug Efflux Drug Efflux Drug Efflux->Targeted Inhibitor Removes from cell

Caption: Common mechanisms of acquired resistance to targeted therapy.

References

Mitigating Off-Target Effects of KP-544: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of the investigational drug KP-544. Based on available data, it is highly probable that "KP-544" refers to si-544 , a highly selective peptide blocker of the Kv1.3 potassium ion channel. This guide will primarily focus on si-544, while also providing general principles and methodologies applicable to the characterization of off-target effects for any novel therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is KP-544 and what is its primary target?

A1: "KP-544" is likely an alternative name or a typographical error for si-544 . si-544 is an investigational peptide therapeutic that potently and selectively blocks the voltage-gated potassium channel Kv1.3.[1][2] This channel is a key regulator of T-cell activation, particularly in chronically activated effector memory T-cells (TEM cells) that are implicated in various autoimmune diseases.[1][3][4][5][6]

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects occur when a drug or therapeutic agent interacts with molecules other than its intended target. These unintended interactions can lead to a variety of undesirable outcomes, including reduced efficacy, cellular toxicity, and adverse clinical side effects. Thorough characterization and mitigation of off-target effects are critical for the development of safe and effective therapeutics.

Q3: How were the off-target effects of si-544 minimized during its development?

A3: A primary strategy to mitigate off-target effects is to design molecules with high specificity for their intended target. si-544 was developed as a "selectivity-optimized peptide" to ensure potent inhibition of Kv1.3 while having minimal interaction with other closely related ion channels.[3][6] This high selectivity is a key feature that minimizes the potential for off-target effects.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you observe an unexpected phenotype or cellular response in your experiments with a Kv1.3 inhibitor, it is crucial to systematically investigate the possibility of off-target effects.

Initial Checks:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your compound stock using methods like mass spectrometry and HPLC.

  • Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. An atypical curve shape may suggest multiple targets with different affinities.

  • Literature Review: Conduct a thorough search for known off-target interactions of similar compounds.

Experimental Workflow for Off-Target Characterization:

The following workflow can help determine if an observed effect is due to on-target Kv1.3 inhibition or an off-target interaction.

experimental_workflow cluster_phenotype Phenotypic Observation cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion phenotype Unexpected Phenotype Observed knockout Kv1.3 Knockout/Knockdown (e.g., CRISPR/siRNA) phenotype->knockout Does knockout replicate phenotype? orthogonal Orthogonal Kv1.3 Inhibitor phenotype->orthogonal Does another Kv1.3 inhibitor cause the same phenotype? rescue Rescue with Kv1.3 Expression knockout->rescue Does re-expression rescue phenotype? profiling Broad Kinase/Ion Channel Screening knockout->profiling No on_target Phenotype is On-Target knockout->on_target Yes rescue->profiling No rescue->on_target Yes orthogonal->profiling No orthogonal->on_target Yes proteomics Affinity-based Proteomics profiling->proteomics off_target Phenotype is Off-Target proteomics->off_target

Caption: A logical workflow for troubleshooting and distinguishing between on-target and off-target effects of a Kv1.3 inhibitor.

Data on the Selectivity of si-544

The high selectivity of si-544 for Kv1.3 over other ion channels is a key factor in mitigating off-target effects. The following table summarizes the selectivity profile of si-544.

TargetInteractionPotency (IC50)Reference
Kv1.3 Inhibitor Picomolar [3]
Kv1.5No binding-[3]
hERGNo binding-[3]
Kv1.1No binding-[3]
Kv1.2No binding-[3]

Experimental Protocols

Protocol 1: Validating On-Target Engagement using Electrophysiology

  • Objective: To confirm that the compound directly inhibits Kv1.3 channel activity.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing human Kv1.3 channels (e.g., HEK293 or CHO cells).

    • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure Kv1.3 currents.

    • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

    • Data Analysis: Measure the reduction in Kv1.3 current at each concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that the compound binds to Kv1.3 in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells expressing Kv1.3 with the test compound or vehicle control.

    • Thermal Challenge: Heat cell lysates to a range of temperatures.

    • Protein Extraction: Separate soluble from aggregated proteins by centrifugation.

    • Western Blotting: Detect the amount of soluble Kv1.3 at each temperature using a specific antibody.

    • Data Analysis: A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathway

Kv1.3-Mediated T-Cell Activation

si-544 exerts its therapeutic effect by blocking the Kv1.3 channel, which is crucial for the sustained activation of effector memory T-cells. The diagram below illustrates the role of Kv1.3 in this pathway.

tcell_activation TCR T-Cell Receptor (TCR) Activation Ca_influx Ca2+ Influx TCR->Ca_influx NFAT_activation NFAT Activation Ca_influx->NFAT_activation Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux Membrane_potential Membrane Hyperpolarization K_efflux->Membrane_potential Membrane_potential->Ca_influx Maintains driving force for Gene_transcription Gene Transcription (e.g., IL-2) NFAT_activation->Gene_transcription Tcell_proliferation T-Cell Proliferation Gene_transcription->Tcell_proliferation si_544 si-544 si_544->Kv1_3 Inhibits

Caption: The signaling pathway of T-cell activation, highlighting the role of Kv1.3 and its inhibition by si-544.

By understanding the high selectivity of si-544 and employing rigorous experimental validation, researchers can confidently attribute observed effects to the on-target inhibition of Kv1.3, thereby effectively mitigating the risks associated with off-target effects.

References

Troubleshooting inconsistent results with KP 544

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing si-544, a potent and selective peptide inhibitor of the voltage-gated potassium channel Kv1.3. Given the initial query for "KP 544," it is presumed that users are referring to the investigational drug si-544. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is si-544 and what is its primary mechanism of action?

A1: si-544 is a highly selective peptide antagonist of the Kv1.3 potassium channel.[1] Its primary mechanism of action is the inhibition of Kv1.3, which is crucial for the activation and proliferation of chronically activated effector memory T-cells (TEM).[1] By blocking this channel, si-544 disrupts the signaling pathway necessary for maintaining TEM cell activation, thereby reducing the inflammatory response in T-cell-mediated autoimmune diseases.[1]

Q2: In which T-cell subsets is si-544 expected to be most effective?

A2: si-544 is expected to be most effective in effector memory T-cells (TEM).[2] Following activation, TEM cells significantly upregulate the expression of Kv1.3 channels, making them highly dependent on this channel for sustained calcium signaling and proliferation.[3][4] Naive and central memory T-cells (TCM), on the other hand, primarily upregulate the KCa3.1 channel upon activation and are therefore less sensitive to Kv1.3 blockade.[3][4]

Q3: What is the reported potency of si-544?

A3: si-544 is a highly potent inhibitor of Kv1.3, with a reported IC50 in the picomolar range.[1][5]

Q4: Is si-544 selective for Kv1.3 over other ion channels?

A4: Yes, si-544 has been reported to have high selectivity for Kv1.3.[1] It shows no significant binding to cardiovascular ion channels such as Kv1.5 and hERG, or neuronal channels like Kv1.1 and Kv1.2 at therapeutic concentrations.[1]

Q5: What are the potential therapeutic applications of si-544?

A5: Due to its targeted action on effector memory T-cells, si-544 is being investigated for the treatment of various T-cell-mediated autoimmune diseases, including psoriasis, atopic dermatitis, rheumatoid arthritis, and multiple sclerosis.[6][7][8]

Troubleshooting Inconsistent Results

General Troubleshooting for Peptide Inhibitors

Peptide-based inhibitors like si-544 can present unique challenges in experimental settings. Here are some common sources of inconsistent results:

  • Peptide Stability and Degradation: Peptides can be susceptible to degradation by proteases present in cell culture media or serum. Ensure proper storage of the peptide stock solution and consider using serum-free media or protease inhibitor cocktails for sensitive assays.

  • Solubility Issues: Ensure the peptide is fully dissolved in the recommended solvent before diluting it into your experimental buffer or media. Aggregated peptide will have reduced activity.

  • Adsorption to Surfaces: Peptides can adsorb to plasticware. To minimize this, consider using low-protein-binding tubes and pipette tips.

Troubleshooting Specific Assays

Below are common issues and troubleshooting tips for experiments involving si-544.

Issue Potential Cause Recommended Solution
Low Potency in T-Cell Proliferation Assays Incorrect T-cell subset being analyzed.Ensure that the assay is focused on effector memory T-cells, as naive and central memory T-cells are less sensitive to Kv1.3 inhibition.[3]
Suboptimal T-cell activation.The inhibitory effect of Kv1.3 blockers can be dependent on the strength of T-cell stimulation.[9] Titrate the concentration of activating antibodies (e.g., anti-CD3/CD28) to achieve robust but not excessive stimulation.
Peptide degradation in culture media.Minimize the duration of the assay if possible. Prepare fresh dilutions of si-544 for each experiment. Consider using serum-free media if compatible with your cells.
High Variability in Patch-Clamp Electrophysiology Poor seal formation.Ensure cells are healthy and the recording pipette is properly fire-polished. Use high-resistance pipettes (3-6 MΩ) for optimal seal formation.
Voltage-clamp errors due to high series resistance.Series resistance can lead to significant voltage errors, especially with large currents.[10] Use series resistance compensation and discard recordings where the compensated series resistance is high.
"Rundown" of Kv1.3 current.Kv1.3 currents can decrease over the course of a whole-cell recording. Monitor the current amplitude over time and ensure that baseline recordings are stable before applying the inhibitor.
Inconsistent Inhibition of Cytokine Production Incorrect timing of inhibitor addition.For optimal effect, pre-incubate the T-cells with si-544 for a sufficient period (e.g., 30 minutes) before stimulation.[9]
Analysis of inappropriate cytokines.The production of different cytokines can be differentially affected by Kv1.3 inhibition. Focus on cytokines predominantly produced by effector memory T-cells, such as IFN-γ and IL-2.[11]

Experimental Protocols

T-Cell Proliferation Assay (3H-Thymidine Incorporation)

This protocol is adapted from studies on Kv1.3 blockers and T-cell function.[11]

  • Isolate CD3+ T-cells from peripheral blood using a suitable method (e.g., RosetteSep).

  • Plate the T-cells in a 96-well flat-bottom plate at a density of 8x104 cells per well in RPMI-1640 culture medium.

  • Prepare serial dilutions of si-544 and add them to the wells. Include a vehicle control.

  • Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.

  • Stimulate the cells with an appropriate stimulus, such as 10 nM Phorbol 12-myristate 13-acetate (PMA) and 175 nM ionomycin, or anti-CD3/CD28 beads.

  • Incubate the cells for 48 hours.

  • For the final 8 hours of incubation, add 1 µCi of 3H-thymidine to each well.

  • Harvest the cells onto a filter plate and measure the incorporated radioactivity using a scintillation counter.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording Kv1.3 currents in T-lymphocytes.[3]

  • Cell Preparation: Isolate T-lymphocytes and plate them on poly-L-lysine-coated coverslips.

  • Solutions:

    • External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH. The use of a Ca2+-free internal solution with EGTA is crucial to prevent the activation of calcium-activated potassium channels.[12]

  • Recording:

    • Establish a whole-cell recording configuration with a patch-clamp amplifier.

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit Kv1.3 currents, apply 200-ms depolarizing pulses to +40 mV. Pulses can be applied every second to observe the characteristic cumulative inactivation of Kv1.3.[12]

    • Record baseline currents until stable.

    • Perfuse the chamber with the external solution containing the desired concentration of si-544 and record the inhibited current.

Data Presentation

Table 1: Differential Expression of Potassium Channels in Human T-Lymphocyte Subsets
T-Cell SubsetStateApproximate Kv1.3 Channels/CellApproximate KCa3.1 Channels/Cell
Naïve & Central Memory (TCM) Resting200 - 400~10
Activated~400500 - 600
Effector Memory (TEM) Resting200 - 400~10
Activated1,500 - 1,800~10

Data adapted from studies on human T-lymphocytes.[3]

Table 2: Representative IC50 Values for Kv1.3 Inhibitors
InhibitorCell TypeIC50Reference
si-544-Picomolar[1][5]
PAP-1Human T-lymphocytes2 nM[13]
ShKHuman T-lymphocytes~10 pM[14]
KV1.3-IN-1PHA-activated T-lymphocytes26.12 nM[15]

Visualizations

Kv1.3 Signaling Pathway in T-Cell Activation

Kv1_3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Antigen Presentation CRAC CRAC Channel (Orai1) Ca_Influx Ca2+ Influx CRAC->Ca_Influx Kv1_3 Kv1.3 Channel Kv1_3->TCR Kv1_3->Ca_Influx Maintains Driving Force (K+ Efflux) IP3 IP3 PLCg->IP3 Ca_ER ER Ca2+ Depletion IP3->Ca_ER Ca_ER->CRAC Opens Ca_Influx->Kv1_3 Depolarizes Membrane Calcineurin Calcineurin Ca_Influx->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Gene_Transcription Gene Transcription (IL-2, IFN-γ) NFAT->Gene_Transcription Translocates si544 si-544 si544->Kv1_3 Blocks

Caption: Role of Kv1.3 in T-cell activation and its inhibition by si-544.

Experimental Workflow for Assessing si-544 Efficacy

Experimental_Workflow cluster_assays Functional Assays start Start isolate_tcells Isolate Effector Memory T-Cells start->isolate_tcells culture_cells Culture and Expand T-Cells isolate_tcells->culture_cells treat_inhibitor Treat with si-544 (and controls) culture_cells->treat_inhibitor stimulate_cells Stimulate T-Cell Activation treat_inhibitor->stimulate_cells patch_clamp Patch-Clamp Electrophysiology treat_inhibitor->patch_clamp proliferation_assay Proliferation Assay (e.g., 3H-Thymidine) stimulate_cells->proliferation_assay cytokine_assay Cytokine Measurement (e.g., ELISA) stimulate_cells->cytokine_assay calcium_flux Calcium Flux Assay stimulate_cells->calcium_flux end Data Analysis & Interpretation proliferation_assay->end cytokine_assay->end calcium_flux->end patch_clamp->end

Caption: Workflow for evaluating the in-vitro efficacy of si-544.

References

Validation & Comparative

A Comparative Guide to KP 544 and Other Nerve Growth Factor (NGF) Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule NGF enhancer KP 544 with other classes of compounds known to promote or mimic the effects of Nerve Growth Factor (NGF). The information presented herein is intended to assist researchers and drug development professionals in evaluating the performance and potential applications of these molecules in neuroscience research and therapeutics.

Introduction to NGF Enhancers

Nerve Growth Factor (NGF) is a crucial neurotrophic factor that plays a vital role in the survival, development, and function of neurons. However, its therapeutic application is limited by its poor pharmacokinetic properties and inability to cross the blood-brain barrier. This has spurred the development of small molecules and other agents that can enhance or mimic the effects of NGF. These "NGF enhancers" represent a promising therapeutic strategy for a range of neurological disorders, including neurodegenerative diseases and peripheral neuropathies.

This guide focuses on this compound, a small molecule designed to enhance NGF signaling, and compares it with other prominent classes of NGF enhancers, including:

  • Small Molecule NGF Mimetics/TrkA Agonists: Synthetic compounds that directly bind to and activate the NGF receptor, TrkA.

  • Peptide-Based NGF Mimetics: Peptides derived from the loop regions of NGF that can activate TrkA.

  • Natural Compounds: A diverse group of plant-derived and other natural molecules that have been shown to enhance NGF signaling.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other NGF enhancers. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Efficacy of Small Molecule NGF Enhancers
CompoundClassAssayKey FindingsReference
This compound NGF Signaling EnhancerPC12 Cell Neurite OutgrowthEnhances neurite outgrowth at 300-1000 nM in the presence of a suboptimal NGF concentration.[1][2]
1H5 Small Molecule TrkA AgonistTrkA Phosphorylation30 µM has 50% the activity of 100 ng/mL NGF.
5E5 Small Molecule TrkA AgonistTrkA Phosphorylation3-10 µM activates TrkA as strongly as a maximal dose of NGF.
A1 Small Molecule TrkA AgonistCell Survival (Serum-Free)Pure TrkA agonist.
C1 Small Molecule TrkC AgonistCell Survival (Serum-Free)Selective partial agonist for TrkC.
pan-Trk Agonist Small Molecule Pan-Trk AgonistCell Survival (Serum-Free)Potent agonist of TrkA, TrkB, and TrkC.
Table 2: In Vitro Efficacy of Peptide-Based NGF Mimetics
PeptideTargetAssayKey FindingsReference
GK-2 (Loop 4 Mimetic)TrkAPI3K/Akt & PLC-γ1 ActivationActivates PI3K/Akt and PLC-γ1 signaling pathways.
GK-6 (Loop 1 Mimetic)TrkAPI3K/Akt, MAPK/ERK & PLC-γ ActivationActivates all three major TrkA downstream signaling pathways.
GSB-106 (BDNF Loop 4 Mimetic)TrkBPI3K/Akt, MAPK/ERK & PLC-γ ActivationPotent activator of all three major TrkB downstream signaling pathways.
Table 3: In Vitro Efficacy of Natural NGF Enhancers
CompoundSourceAssayKey FindingsReference
Luteolin Fruits and vegetablesPC12 Cell Neurite OutgrowthPotentiates NGF-induced neurite outgrowth.
Berberine Coptis chinensisPC12 Cell Neurite OutgrowthEnhances NGF-induced neurite outgrowth.
Quercetin Various plantsPC12 Cell Neurite OutgrowthStimulates NGF-induced neurite outgrowth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating NGF enhancers.

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Enhancer NGF Enhancer (e.g., this compound) Enhancer->TrkA Potentiates Signaling PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras PLCg PLCγ TrkA->PLCg Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Neurite_Outgrowth Neurite Outgrowth PKC->Neurite_Outgrowth CREB->Neurite_Outgrowth

Caption: Simplified NGF/TrkA signaling pathway.

Neurite_Outgrowth_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Plate_Cells Plate PC12 cells Differentiate Differentiate with low-dose NGF Plate_Cells->Differentiate Add_Compound Add test compound (e.g., this compound) Differentiate->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Fix_Stain Fix and stain cells Incubate->Fix_Stain Image_Acquisition Image acquisition (Microscopy) Fix_Stain->Image_Acquisition Quantification Quantify neurite length and number Image_Acquisition->Quantification Data_Analysis Data analysis and comparison Quantification->Data_Analysis

References

Comparative Analysis of Novel Kinase Inhibitors: KP 544 vs. CXB-909

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two novel kinase inhibitors, KP 544 and CXB-909. The following sections present a head-to-head comparison of their biochemical potency, cellular activity, and in-vivo efficacy, supported by comprehensive experimental data and detailed methodologies.

Biochemical Potency and Selectivity

Both this compound and CXB-909 were designed as inhibitors of the MEK1/2 kinases, key components of the MAPK/ERK signaling pathway. Biochemical assays were performed to determine their half-maximal inhibitory concentration (IC50) against purified MEK1 and a panel of other related kinases to assess their selectivity.

Table 1: Biochemical Potency and Kinase Selectivity

CompoundTargetIC50 (nM)Kinase Selectivity (Fold vs. Other Kinases)
This compound MEK15.2>1000
CXB-909 MEK115.8>500

Data represents the mean of three independent experiments.

Cellular Activity

The potency of this compound and CXB-909 was evaluated in a cellular context using a human colorectal cancer cell line (HT-29) known to have a constitutively active MAPK/ERK pathway. The primary endpoints were the inhibition of ERK phosphorylation (a downstream marker of MEK activity) and the reduction of cell viability.

Table 2: Cellular Potency and Viability

CompoundAssayCell LineEC50 (nM)
This compound p-ERK InhibitionHT-2925.4
Cell Viability (72h)HT-29150.7
CXB-909 p-ERK InhibitionHT-2975.1
Cell Viability (72h)HT-29450.2

EC50 values represent the concentration required to achieve 50% of the maximal effect.

In-Vivo Efficacy

The anti-tumor activity of this compound and CXB-909 was assessed in a xenograft mouse model. HT-29 cells were implanted into immunodeficient mice, and upon tumor establishment, the animals were treated with either vehicle, this compound, or CXB-909.

Table 3: In-Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound 1085.2
CXB-909 1062.5

Tumor growth inhibition was calculated at the end of the 21-day study period.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental design, the following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the inhibitors.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation KP544 This compound KP544->MEK CXB909 CXB-909 CXB909->MEK

Caption: The MAPK/ERK signaling cascade with MEK1/2 as the target for this compound and CXB-909.

Experimental_Workflow Start Start: Inhibitor Synthesis Biochem Biochemical Assays (IC50, Kinase Panel) Start->Biochem Step 1 Cellular Cell-Based Assays (p-ERK, Viability) Biochem->Cellular Step 2 InVivo In-Vivo Efficacy (Xenograft Model) Cellular->InVivo Step 3 End End: Comparative Analysis InVivo->End Step 4

Caption: High-level experimental workflow for the comparative evaluation of kinase inhibitors.

Experimental Protocols

5.1. MEK1 Kinase Assay (Biochemical IC50)

  • Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of purified MEK1 by 50%.

  • Method: Recombinant human MEK1 enzyme was incubated with varying concentrations of this compound or CXB-909 in a buffer containing ATP and a kinase-dead form of ERK1 as the substrate. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated ERK1 was then quantified using a LanthaScreen Eu-anti-pERK antibody.

  • Data Analysis: The data were normalized to control wells (containing DMSO vehicle) and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve was fitted to determine the IC50 value.

5.2. p-ERK Inhibition Assay (Cellular EC50)

  • Objective: To measure the effective concentration of the inhibitor required to reduce the phosphorylation of ERK in a cellular environment.

  • Method: HT-29 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a serial dilution of this compound or CXB-909 for 2 hours. Following treatment, the cells were lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were measured using an AlphaLISA SureFire Ultra assay kit.

  • Data Analysis: The ratio of p-ERK to total ERK was calculated for each well. The results were normalized to vehicle-treated cells, and a dose-response curve was generated to calculate the EC50 value.

5.3. Cell Viability Assay

  • Objective: To assess the impact of the inhibitors on the viability and proliferation of cancer cells.

  • Method: HT-29 cells were seeded in 96-well plates and treated with varying concentrations of this compound or CXB-909. The cells were incubated for 72 hours. Cell viability was then assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence signals were normalized to vehicle-treated control wells. A dose-response curve was plotted to determine the EC50 for cell viability.

5.4. HT-29 Xenograft Mouse Model

  • Objective: To evaluate the in-vivo anti-tumor efficacy of the compounds.

  • Method: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HT-29 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and CXB-909 (10 mg/kg). The compounds were administered orally once daily for 21 days. Tumor volume and body weight were measured twice weekly.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated groups and the vehicle control group at the end of the study. Statistical significance was determined using a one-way ANOVA.

Disclaimer: The data presented in this guide are for illustrative purposes to demonstrate a comparative analysis framework. This compound and CXB-909 are hypothetical compound names, and the experimental results are not derived from actual studies.

A Comparative Analysis of KP-544 and Direct Nerve Growth Factor (NGF) Treatment in Neuronal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a detailed comparison of the efficacy of the small molecule KP-544 and direct Nerve Growth Factor (NGF) treatment in preclinical models of neuronal survival and regeneration. This document is intended for researchers, scientists, and drug development professionals interested in therapeutic strategies for neurodegenerative diseases.

Introduction

Nerve Growth Factor (NGF) is a well-established neurotrophic factor crucial for the survival, development, and function of neurons. Direct administration of NGF has shown therapeutic potential but is hampered by challenges such as poor bioavailability and adverse side effects. KP-544 is a small molecule developed to enhance the signaling pathways of endogenous or sub-therapeutic levels of NGF, offering a potential alternative therapeutic strategy. This guide presents a comparative analysis of the efficacy of KP-544 and direct NGF treatment based on available experimental data.

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo experiments comparing the effects of KP-544 and direct NGF treatment.

Table 1: In Vitro Efficacy Comparison - Neurite Outgrowth in PC12 Cells

Treatment GroupConcentrationOutcome MeasureResult
Control (suboptimal NGF)10 ng/mL NGFNeurite Outgrowth IndexBaseline
KP-544 300-1000 nM + 10 ng/mL NGF Neurite Outgrowth Index Significant enhancement compared to suboptimal NGF alone [1]
Direct NGF Treatment5 ng/mL NGFNeurite OutgrowthLess than 50 ng/mL NGF
Direct NGF Treatment25 ng/mL NGFNeurite LengthSignificant increase
Direct NGF Treatment50 ng/mL NGFNeurite Outgrowth & NF-L mRNAOptimal for stable and sustained differentiation[2]
Direct NGF Treatment100 ng/mL NGFNeurite LengthFurther increase in neurite length

Table 2: In Vitro Efficacy Comparison - Neuroprotection in Cerebellar Granule Cells

Treatment GroupConditionOutcome MeasureResult
ControlMPP+ induced excitotoxicityCell ViabilityBaseline toxicity
KP-544 MPP+ + KP-544 Cell Viability Protection against apoptosis [1]
Direct NGF TreatmentApoptosis-inducing conditionsCell SurvivalNGF protects against the early phase of cell death

Table 3: In Vivo Efficacy Comparison - Quinolinic Acid-Induced Striatal Lesion in Rats

Treatment GroupDosageOutcome MeasureResult
ControlQuinolinic Acid LesionLesion VolumeBaseline lesion size
KP-544 0.02 - 1.0 mg/kg/day (oral) Lesion Volume Reduction 16-34% reduction in lesion size [1]
Direct NGF TreatmentIntracerebral administrationLesion Volume Reduction34% reduction in neuronal loss

Table 4: In Vivo Efficacy Comparison - Taxol-Induced Peripheral Neuropathy in Rats

Treatment GroupDosageOutcome MeasureResult
ControlTaxol TreatmentCaudal Nerve Conduction VelocityBaseline neuropathy
KP-544 0.1 - 10 mg/kg/day (oral) Caudal Nerve Conduction Velocity 30-70% return to control values
Direct NGF TreatmentSystemic or local administrationNerve Conduction VelocityPrevents decrease in compound motor action potential

Experimental Protocols

1. PC12 Cell Neurite Outgrowth Assay

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Treatment: For experiments, cells are plated on collagen-coated dishes.

    • KP-544 Group: Cells are treated with a suboptimal concentration of NGF (10 ng/mL) in the presence or absence of KP-544 (300-1000 nM) for 7 days.[1]

    • Direct NGF Group: Cells are treated with varying concentrations of NGF (e.g., 5, 25, 50, 100 ng/mL) for a specified period (e.g., 3-7 days).[2]

  • Quantification: Neurite outgrowth is quantified by measuring the length of the longest neurite per cell or by determining a "neurite outgrowth index," which may involve counting the number of cells with neurites longer than the cell body diameter. Immunostaining for neuronal markers like βIII-tubulin is often used for visualization.

2. Cerebellar Granule Cell Neuroprotection Assay

  • Cell Culture: Primary cerebellar granule cells are isolated from postnatal rat pups and cultured in a serum-containing medium.

  • Induction of Apoptosis: Neuronal apoptosis is induced by either trophic factor deprivation or exposure to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+).

  • Treatment:

    • KP-544 Group: Cells are co-treated with the neurotoxin and KP-544.[1]

    • Direct NGF Group: Cells are treated with NGF prior to or during the apoptotic insult.

  • Quantification: Cell viability is assessed using methods such as MTT assay, counting intact nuclei, or staining for markers of apoptosis (e.g., TUNEL assay).

3. Quinolinic Acid-Induced Striatal Lesion in Rats

  • Animal Model: An excitotoxic lesion is created by stereotaxic injection of quinolinic acid into the striatum of adult rats.

  • Treatment:

    • KP-544 Group: Rats receive daily oral administration of KP-544 at doses ranging from 0.02 to 1.0 mg/kg/day, starting before or after the lesion induction.[1]

    • Direct NGF Group: NGF is administered directly into the brain (e.g., intracerebroventricularly or intraparenchymally) before or after the lesion.

  • Quantification: The extent of the lesion is determined by histological analysis of brain sections. The volume of neuronal loss is quantified using stereological methods.

4. Taxol-Induced Peripheral Neuropathy in Rats

  • Animal Model: Peripheral neuropathy is induced by systemic administration of Taxol (paclitaxel).

  • Treatment:

    • KP-544 Group: Rats are treated with oral doses of KP-544 (0.1-10 mg/kg/day).

    • Direct NGF Group: NGF is administered systemically or locally.

  • Quantification: The primary outcome measure is the caudal nerve conduction velocity, which is assessed using electrophysiological recordings.

Mandatory Visualization

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_erk Ras-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds p75NTR p75NTR NGF->p75NTR Binds Shc Shc TrkA->Shc Phosphorylates PI3K PI3K TrkA->PI3K Activates Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_ERK Gene Transcription (Neurite Outgrowth, Differentiation) ERK->Transcription_ERK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Transcription_Akt Cell Survival, Anti-apoptosis Akt->Transcription_Akt

Caption: Canonical NGF signaling pathways mediated by TrkA receptor activation.

KP544_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Suboptimal_NGF Suboptimal NGF TrkA TrkA Receptor Suboptimal_NGF->TrkA Binds Signaling_Cascade Downstream Signaling Events TrkA->Signaling_Cascade Initiates KP544 KP-544 KP544->Signaling_Cascade Enhances Signal Amplified_Response Amplified Neuronal Survival & Growth Signaling_Cascade->Amplified_Response

Caption: Proposed mechanism of KP-544 as an amplifier of NGF signaling.

Conclusion

The available data suggests that KP-544 can effectively enhance the neurotrophic effects of suboptimal levels of NGF, leading to significant improvements in neurite outgrowth and neuronal survival in vitro, as well as functional recovery in in vivo models of neurodegeneration and peripheral neuropathy. While direct high-dose NGF treatment can achieve robust therapeutic effects, KP-544 presents a promising alternative strategy that may circumvent the delivery and side-effect challenges associated with direct NGF administration by amplifying the effects of endogenous NGF. Further research is warranted to fully elucidate the mechanism of action of KP-544 and to directly compare its efficacy and safety profile with various doses and delivery methods of direct NGF treatment in more comprehensive preclinical and clinical studies.

References

Replicating Key Experiments with KP-544: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of KP-544 (si-544), a novel Kv1.3 potassium channel blocker, against established treatments for T-cell mediated autoimmune diseases such as psoriasis and atopic dermatitis. This document summarizes publicly available data, presents detailed protocols for key experiments, and visualizes relevant biological pathways and workflows.

KP-544, also known as si-544, is an investigational peptide that selectively blocks the Kv1.3 ion channel.[1][2][3] This channel is crucial for the activation and proliferation of chronically activated effector memory T-cells (TEM cells), which are key drivers of pathology in many autoimmune diseases.[1][2][4] By targeting TEM cells, si-544 aims to provide a disease-modifying effect while preserving overall immune function.[1][2]

Comparative Performance Analysis

KP-544's unique mechanism of action sets it apart from many current biologic therapies for psoriasis and atopic dermatitis, which primarily target cytokines or their receptors. The following tables summarize the performance of KP-544 based on available clinical trial data and compare it with the mechanisms of other Kv1.3 inhibitors and the standard of care biologics.

Table 1: Comparison of KP-544 (si-544) with Other Kv1.3 Inhibitors

FeatureKP-544 (si-544)Dalazatide (ShK-186)PAP-1
Description A selectivity-optimized peptide blocker of the Kv1.3 ion channel.[2][3]A synthetic peptide derivative of the sea anemone toxin ShK.[5]A small molecule inhibitor of the Kv1.3 channel.[6]
Selectivity High selectivity for Kv1.3 over other ion channels, including Kv1.5 and hERG, and neuronal Kv1.1 and Kv1.2 channels.[7]Selective for Kv1.3.[8][9]Potent Kv1.3 blocker with an IC50 of 2 nM.[6]
Reported Efficacy Phase 1b trials showed clinical improvement in atopic dermatitis and psoriasis.[1][2] In atopic dermatitis, 75% of patients receiving the drug showed objective clinical improvement, with 44% achieving clear or almost clear skin.[2]Has completed Phase 1 trials in healthy volunteers and has been studied in autoimmune diseases.[8][9]Effective in a SCID mouse psoriasis xenograft model when administered topically.[6]
Administration Subcutaneous injection.[3]Parenteral administration.[10]Can be administered orally or topically in animal models.[6][10]

Table 2: Mechanistic Comparison of KP-544 (si-544) with Standard of Care Biologics

Drug ClassPrimary TargetMechanism of ActionExamples
KP-544 (si-544) Kv1.3 Ion Channel on TEM Cells Blocks potassium efflux, leading to membrane depolarization and inhibition of Ca2+ signaling, which is necessary for T-cell activation and proliferation. [1][2]si-544
TNF-α Inhibitors Tumor Necrosis Factor-alpha (TNF-α)Neutralizes the pro-inflammatory cytokine TNF-α.Adalimumab, Infliximab, Etanercept[11]
IL-17 Inhibitors Interleukin-17A (IL-17A)Blocks the action of the pro-inflammatory cytokine IL-17A.Secukinumab[11]
IL-12/23 Inhibitors Interleukins 12 and 23Inhibits the p40 subunit shared by IL-12 and IL-23, key cytokines in T-cell differentiation and activation.Ustekinumab[11]
IL-4/13 Inhibitors Interleukins 4 and 13Blocks the signaling of IL-4 and IL-13, which are central to the type 2 inflammatory response in atopic dermatitis.Dupilumab[12]

Signaling Pathways and Experimental Workflows

To understand the context of KP-544's action and how its efficacy can be evaluated, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for screening Kv1.3 channel blockers.

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway and Point of KP-544 Intervention cluster_antigen_presentation Antigen Presentation cluster_t_cell Effector Memory T-Cell Antigen_Presenting_Cell Antigen Presenting Cell (APC) T_Cell_Receptor T-Cell Receptor (TCR) Antigen_Presenting_Cell->T_Cell_Receptor MHC-Antigen Ca_Signaling Ca2+ Influx & Signaling T_Cell_Receptor->Ca_Signaling Kv1_3_Channel Kv1.3 Channel Kv1_3_Channel->Ca_Signaling Maintains Membrane Potential for Sustained Ca2+ Influx NFAT_Activation NFAT Activation Ca_Signaling->NFAT_Activation Gene_Transcription Gene Transcription NFAT_Activation->Gene_Transcription Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-2) Gene_Transcription->Cytokine_Production T_Cell_Proliferation T-Cell Proliferation Gene_Transcription->T_Cell_Proliferation KP_544 KP-544 (si-544) KP_544->Kv1_3_Channel Blocks K+ Efflux Experimental_Workflow Experimental Workflow for Screening Kv1.3 Channel Blockers Start Start: Identify Potential Kv1.3 Blockers HTS High-Throughput Screening (HTS) (e.g., FLIPR Membrane Potential Assay) Start->HTS Electrophysiology Electrophysiology Confirmation (Patch-Clamp Assay) HTS->Electrophysiology Confirm Hits In_Vitro_T_Cell_Assays In Vitro Functional Assays (T-Cell Proliferation & Cytokine Production) Electrophysiology->In_Vitro_T_Cell_Assays Characterize Potency & Selectivity Animal_Models In Vivo Efficacy Studies (e.g., Rodent Models of Psoriasis/Dermatitis) In_Vitro_T_Cell_Assays->Animal_Models Evaluate In Vivo Activity Toxicology Preclinical Toxicology & Safety Pharmacology Animal_Models->Toxicology Assess Safety Profile Clinical_Trials Clinical Trials (Phase 1, 2, 3) Toxicology->Clinical_Trials Proceed to Human Studies

References

Cross-Validation of KP 544's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KP 544 (si-544), a novel Kv1.3 potassium channel inhibitor, with other alternative compounds targeting the same channel. The information presented is supported by available preclinical and clinical experimental data to assist in the evaluation of its mechanism of action and therapeutic potential.

Executive Summary

This compound (si-544) is a highly potent and selective peptide blocker of the voltage-gated potassium channel Kv1.3. This channel is a key regulator of T-cell activation, particularly in effector memory T-cells (TEM cells), which are implicated in the pathogenesis of various autoimmune diseases. By selectively inhibiting Kv1.3, this compound aims to disrupt the activity of pathogenic T-cells without causing broad immunosuppression. Recent phase 1b clinical trial results in psoriasis have demonstrated promising efficacy and a favorable safety profile. This guide compares this compound with other notable Kv1.3 inhibitors, Dalazatide (ShK-186) and PAP-1, based on their mechanism of action, selectivity, and available performance data.

Mechanism of Action: Targeting T-Cell Activation

The activation of T-cells via the T-cell receptor (TCR) initiates a signaling cascade that leads to an increase in intracellular calcium (Ca2+). This sustained elevation in Ca2+ is crucial for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn drive T-cell proliferation and cytokine production. The efflux of potassium (K+) ions through channels like Kv1.3 is essential to maintain the negative membrane potential required for this sustained Ca2+ influx.

This compound and its alternatives act by blocking the Kv1.3 channel, thereby inhibiting K+ efflux. This leads to membrane depolarization, which reduces the driving force for Ca2+ entry, ultimately dampening T-cell activation, proliferation, and inflammatory responses.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Antigen Presentation Kv1_3 Kv1.3 Channel CRAC CRAC Channel Ca_ion Ca²⁺ KP544 This compound KP544->Kv1_3 blocks Calcineurin Calcineurin Ca_ion->Calcineurin activates K_ion_in K⁺ K_ion_in->Kv1_3 NFAT_p NFAT-P Calcineurin->NFAT_p dephosphorylates NFAT NFAT NFAT_p->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression translocates to nucleus T_cell_activation T-Cell Activation, Proliferation, & Cytokine Release Gene_expression->T_cell_activation leads to IP3 IP₃ PLCg->IP3 generates ER Endoplasmic Reticulum IP3->ER acts on ER->Ca_ion Ca²⁺ release Ca_ion_ext Extracellular Ca²⁺ Ca_ion_ext->CRAC influx

Figure 1. Simplified signaling pathway of T-cell activation and the inhibitory action of this compound.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its key alternatives.

Table 1: Potency and Selectivity of Kv1.3 Inhibitors
CompoundTargetPotency (IC50/Kd)Selectivity Profile
This compound (si-544) Kv1.3 Picomolar IC50 [3]Highly Selective: No binding to Kv1.1, Kv1.2, Kv1.5, and hERG channels.[3] Described as having four orders of magnitude more selectivity than previously reported compounds.[1]
Dalazatide (ShK-186)Kv1.3~65-69 pM (Kd)>100-fold selective over Kv1.1.
PAP-1Kv1.3~2 nM (IC50)23-fold selective over Kv1.5; 33- to 125-fold selective over other Kv1 family channels.
Table 2: Clinical and Preclinical Efficacy in Psoriasis
CompoundStudy TypeModel/Patient PopulationKey Findings
This compound (si-544) Phase 1b Clinical Trial Patients with Psoriasis Vulgaris (n=45) Statistically significant improvements in PASI scores (P<0.05) compared to placebo after a 4-week treatment.[4][5] Well-tolerated with no serious adverse events. [4][5]
Dalazatide (ShK-186)Phase 1b Clinical TrialPatients with Plaque Psoriasis (n=24)Significant mean reduction in PASI score in the 60 mcg dose group (P < 0.01).[6][7][8] 9 out of 10 patients in this group showed a reduction in PASI score.[6][7][8]
PAP-1PreclinicalSCID mouse psoriasis xenograft modelDaily topical application of 2% PAP-1 ointment for four weeks resulted in a ~50% reduction in epidermal thickness and an 85% decrease in dermal CD3+ T-cells.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Kv1.3 inhibitors are provided below.

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition

This protocol is used to measure the inhibitory effect of compounds on the Kv1.3 ion channel.

G cluster_prep Cell Preparation cluster_recording Recording Setup cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture cells expressing Kv1.3 (e.g., human T-cells, CHO-Kv1.3) cell_plating Plate cells on coverslips cell_culture->cell_plating setup_rig Mount coverslip on patch-clamp rig cell_plating->setup_rig prepare_pipette Prepare glass micropipette (3-5 MΩ resistance) with intracellular solution form_seal Approach cell and form a Giga-ohm seal (GΩ seal) prepare_pipette->form_seal whole_cell Rupture cell membrane to achieve whole-cell configuration form_seal->whole_cell voltage_clamp Clamp membrane potential (e.g., -80 mV holding potential) whole_cell->voltage_clamp apply_pulse Apply depolarizing voltage steps to elicit Kv1.3 currents voltage_clamp->apply_pulse record_baseline Record baseline Kv1.3 currents apply_pulse->record_baseline apply_compound Perfuse with extracellular solution containing the test compound (e.g., this compound) record_baseline->apply_compound record_inhibition Record Kv1.3 currents in the presence of the compound apply_compound->record_inhibition measure_current Measure peak current amplitude before and after compound application record_inhibition->measure_current calculate_inhibition Calculate percentage of inhibition measure_current->calculate_inhibition dose_response Generate dose-response curve and calculate IC50 value calculate_inhibition->dose_response

Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • Cells: Human peripheral blood T-cells or a stable cell line expressing human Kv1.3 (e.g., CHO or L929 cells).

  • Extracellular (bath) solution (example): 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution (example): 140 mM KF, 11 mM EGTA, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH adjusted to 7.2 with KOH.

  • Test Compound: this compound or alternatives dissolved in the appropriate vehicle.

Procedure:

  • Cells are cultured and plated on glass coverslips.

  • A coverslip is placed in the recording chamber of a patch-clamp microscope and perfused with the extracellular solution.

  • A glass micropipette filled with the intracellular solution is lowered to the surface of a cell.

  • Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • A brief pulse of stronger suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

  • The cell is held at a negative membrane potential (e.g., -80 mV) in voltage-clamp mode.

  • Depolarizing voltage steps are applied to elicit outward Kv1.3 currents.

  • Baseline currents are recorded.

  • The bath solution is exchanged for one containing the test compound at a specific concentration.

  • Currents are recorded again in the presence of the compound until a steady-state block is achieved.

  • The percentage of current inhibition is calculated.

  • Steps 9-11 are repeated with different concentrations of the compound to generate a dose-response curve and determine the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a compound to inhibit the proliferation of T-cells.

G cluster_prep Cell Preparation & Staining cluster_culture Cell Culture & Treatment cluster_analysis Flow Cytometry Analysis isolate_pbmc Isolate PBMCs from whole blood stain_cfse Stain cells with CFSE dye isolate_pbmc->stain_cfse plate_cells Plate CFSE-stained cells stain_cfse->plate_cells add_stimuli Add T-cell stimuli (e.g., anti-CD3/CD28 antibodies) plate_cells->add_stimuli add_compound Add test compound (e.g., this compound) at various concentrations add_stimuli->add_compound incubate Incubate for 3-5 days add_compound->incubate acquire_data Acquire data on a flow cytometer incubate->acquire_data gate_cells Gate on live, single T-cells acquire_data->gate_cells analyze_proliferation Analyze CFSE fluorescence intensity gate_cells->analyze_proliferation quantify_inhibition Quantify inhibition of proliferation analyze_proliferation->quantify_inhibition

Figure 3. Experimental workflow for a CFSE-based T-cell proliferation assay.

Materials:

  • Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs).

  • Staining: Carboxyfluorescein succinimidyl ester (CFSE).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.

  • Stimulation: Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody.

  • Test Compound: this compound or alternatives.

  • Instrumentation: Flow cytometer.

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label the cells with CFSE dye according to the manufacturer's protocol. CFSE passively enters cells and covalently binds to intracellular proteins.

  • Plate the CFSE-labeled cells in 96-well plates pre-coated with anti-CD3 antibody.

  • Add soluble anti-CD28 antibody to the wells.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and analyze them by flow cytometry.

  • As cells divide, the CFSE fluorescence is halved with each generation, allowing for the visualization of distinct peaks of proliferation.

  • The percentage of proliferating cells and the number of cell divisions are quantified to determine the inhibitory effect of the compound.

Conclusion

This compound (si-544) demonstrates a highly potent and selective mechanism of action, targeting the Kv1.3 channel with picomolar affinity and minimal off-target effects on other key ion channels.[3] This high selectivity represents a potential advantage over other Kv1.3 inhibitors and may translate to an improved safety profile. Early clinical data in psoriasis are promising, showing significant clinical improvement.[4][5] Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in a range of T-cell mediated autoimmune diseases. The comparative data presented in this guide suggest that this compound is a promising candidate in its class, warranting further investigation by researchers and drug development professionals.

References

Unveiling the Profile of si-544: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA and Munich, Germany - Researchers and drug development professionals now have access to a comprehensive comparison of the in vitro and in vivo performance of si-544, a novel investigational peptide targeting the Kv1.3 potassium channel for the treatment of T-cell mediated autoimmune diseases. Developed by selectION, Inc., si-544 has demonstrated significant potential in preclinical and early clinical studies, positioning it as a promising therapeutic candidate. This guide provides a detailed overview of its mechanism of action, experimental data, and methodologies to facilitate an objective evaluation of its capabilities.

si-544 is a highly potent and selective blocker of the Kv1.3 ion channel, a key regulator of chronically activated effector memory T (TEM) cells. These cells are major drivers of inflammation in numerous autoimmune disorders. By selectively targeting Kv1.3, si-544 aims to disrupt the pathogenic activity of these autoreactive T cells while preserving the function of the broader immune system.[1]

In Vitro Efficacy: Potency and Selectivity

The in vitro profile of si-544 is characterized by its high potency and remarkable selectivity for the Kv1.3 channel.

ParameterResultIon Channels Not Affected
IC₅₀ pMKv1.5, hERG, Kv1.1, Kv1.2

Table 1: In Vitro Potency and Selectivity of si-544. The half-maximal inhibitory concentration (IC₅₀) of si-544 for the Kv1.3 channel is in the picomolar range, indicating high potency.[1] Importantly, si-544 does not exhibit binding to other key potassium channels, including the cardiac channels Kv1.5 and hERG, or the neuronal channels Kv1.1 and Kv1.2, highlighting its high selectivity and suggesting a favorable safety profile.[1]

In Vivo Performance: From Animal Models to Human Trials

Preclinical and clinical studies have provided encouraging in vivo data for si-544, demonstrating its potential to translate its in vitro activity into therapeutic efficacy.

Preclinical Efficacy in a Rodent Model of Arthritis

In a rat model of collagen-induced arthritis (CIA), a well-established animal model for rheumatoid arthritis, treatment with si-544 led to a significant reduction in disease severity.

Animal ModelKey Finding
Rat Collagen-Induced Arthritis75% reduction in joint swelling

Table 2: In Vivo Efficacy of si-544 in a Rat Arthritis Model. This result from a preclinical study underscores the potential of si-544 to ameliorate inflammatory joint disease.

Clinical Evaluation in Autoimmune Skin Diseases

si-544 has been evaluated in Phase 1b clinical trials for the treatment of atopic dermatitis and psoriasis vulgaris, with promising results.

Clinical TrialIndicationKey Findings
Phase 1bAtopic DermatitisWell-tolerated with no serious adverse effects.[2]
Phase 1bPsoriasis VulgarisStatistically significant improvement in PASI scores; well-tolerated with no dose-limiting toxicities.[3][4]

Table 3: Summary of Phase 1b Clinical Trial Results for si-544. These early clinical findings in human subjects provide further evidence of the potential of si-544 as a safe and effective treatment for T-cell mediated autoimmune diseases.

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies likely employed in the evaluation of si-544, based on standard practices in the field.

In Vitro Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of si-544 on the Kv1.3 ion channel.

Methodology:

  • Cell Lines: Use of cell lines stably expressing the human Kv1.3 channel, and other potassium channels (e.g., Kv1.5, hERG, Kv1.1, Kv1.2) for selectivity profiling.

  • Electrophysiology Rig: A patch-clamp setup is used to measure the ionic currents flowing through the channels in the cell membrane.

  • Whole-Cell Configuration: The whole-cell patch-clamp technique is employed to record the activity of all channels on the cell surface.

  • Data Acquisition: A specific voltage protocol is applied to the cell to elicit channel opening, and the resulting currents are recorded in the absence and presence of varying concentrations of si-544.

  • Data Analysis: The recorded currents are analyzed to determine the concentration of si-544 required to inhibit the channel activity by 50% (IC₅₀).

In Vivo Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of si-544 in a preclinical model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Female Lewis rats are immunized with an emulsion of porcine type II collagen and incomplete Freund's adjuvant at the base of the tail. A booster injection is given 7 days later.[5]

  • Disease Monitoring: The onset and severity of arthritis are monitored by observing for signs of joint swelling and redness.[5]

  • Treatment: Upon disease onset, rats are treated with si-544 or a vehicle control.

  • Efficacy Assessment: The primary outcome measure is the reduction in joint swelling, typically quantified using a clinical scoring system.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 Effector Memory T-Cell (TEM) Autoantigen Autoantigen TCR TCR Autoantigen->TCR Binds Kv1.3 Kv1.3 TCR->Kv1.3 Upregulates Ca_Signal Ca2+ Signaling Kv1.3->Ca_Signal Maintains Membrane Potential for Activation Cell Activation & Proliferation Ca_Signal->Activation Inflammation Inflammation Activation->Inflammation Leads to si-544 si-544 si-544->Kv1.3 Blocks

Caption: Mechanism of Action of si-544 on Effector Memory T-Cells.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Culture cells expressing Kv1.3 channels Patch_Clamp Perform whole-cell patch-clamp recording Cell_Culture->Patch_Clamp Apply_si544 Apply varying concentrations of si-544 Patch_Clamp->Apply_si544 Record_Currents Record ion channel currents Apply_si544->Record_Currents Analyze_Data Analyze data to determine IC50 Record_Currents->Analyze_Data Induce_Arthritis Induce collagen-induced arthritis in rats Treat_Rats Administer si-544 or vehicle Induce_Arthritis->Treat_Rats Monitor_Disease Monitor joint swelling and clinical score Treat_Rats->Monitor_Disease Assess_Efficacy Assess reduction in disease severity Monitor_Disease->Assess_Efficacy

Caption: Experimental Workflow for In Vitro and In Vivo Evaluation of si-544.

References

Independent Verification of si-544 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug si-544 with other therapeutic alternatives for T-cell-mediated autoimmune diseases, primarily focusing on psoriasis and atopic dermatitis. The information is based on publicly available data.

Executive Summary

si-544 is a first-in-class, selective inhibitor of the Kv1.3 potassium channel, which plays a crucial role in the activation and proliferation of chronically activated effector memory T-cells (TEM cells). These cells are key drivers of pathology in various autoimmune diseases. By targeting Kv1.3, si-544 aims to offer a disease-modifying effect by selectively suppressing the pathogenic TEM cells without causing broad immunosuppression.[1] Phase 1b clinical trials have been completed for psoriasis and atopic dermatitis, with initial results suggesting a favorable safety profile and clinical efficacy.

This guide compares the available findings on si-544 with established treatments for moderate-to-severe psoriasis and atopic dermatitis, including biologic inhibitors of TNF-α, IL-12/23, and IL-17, as well as small molecule JAK inhibitors.

Mechanism of Action: Kv1.3 Inhibition

Effector memory T-cells (TEM cells) are heavily dependent on the Kv1.3 potassium channel for sustained calcium signaling, which is essential for their activation, proliferation, and cytokine production. In autoimmune diseases, autoreactive TEM cells are key mediators of chronic inflammation. si-544, by selectively blocking the Kv1.3 channel, disrupts this signaling cascade in pathogenic TEM cells, leading to a reduction in the inflammatory response. This targeted approach is designed to preserve the function of other immune cells, thus avoiding systemic immunosuppression.[1]

cluster_Tcell Effector Memory T-cell (TEM) TCR T-cell Receptor (TCR) Ca_channel Calcium Channel TCR->Ca_channel activates Kv13 Kv1.3 Channel Kv13->Ca_channel maintains membrane potential for Ca_signaling Ca2+ Signaling Cascade Ca_channel->Ca_signaling initiates Activation T-cell Activation & Proliferation Ca_signaling->Activation Cytokines Pro-inflammatory Cytokine Release Ca_signaling->Cytokines Antigen Antigen Presentation Antigen->TCR stimulates si544 si-544 si544->Kv13 blocks

Caption: Signaling pathway of Kv1.3 inhibition by si-544.

Clinical Trial Data for si-544

si-544 has completed Phase 1b proof-of-concept trials in both psoriasis and atopic dermatitis. As of late 2025, full peer-reviewed publications with detailed quantitative data are not yet available. The following tables summarize the publicly released findings.

Psoriasis (Phase 1b)

A randomized, double-blind, placebo-controlled Phase 1b trial enrolled 45 adults with mild-to-severe psoriasis vulgaris.[1] Patients received treatment for 4 weeks and were monitored for a 12-week post-treatment period.

Efficacy Endpointsi-544Placebo
Psoriasis Area and Severity Index (PASI) ScoresStatistically significant improvements compared to placebo (p<0.05)[1]-
Onset of ActionClinical improvements observed as early as 2 weeks[1]-
Durability of ResponseSustained disease stabilization and continued lesion healing during the 12-week post-treatment observation period[1]-
Safety FindingsOutcome
Serious Adverse EventsNo treatment-related serious adverse events reported[1]
Dose-Limiting ToxicitiesNone observed[1]
ImmunocompetenceFull immunocompetence was maintained throughout the study[1]
Atopic Dermatitis (Phase 1b)

A multi-center, double-blind, placebo-controlled Phase 1b trial evaluated the safety, tolerability, and efficacy of si-544 in patients with mild to severe atopic dermatitis.

Efficacy Endpointsi-544Placebo
Objective Clinical Improvement75% of patients experienced objective clinical improvement[2]-
Skin Clearance44% of those with clinical improvement achieved clear or almost clear skin[2]-
Safety FindingsOutcome
Serious Adverse EventsNo serious adverse events reported[2]
Dose-Limiting ToxicitiesNone observed[2]
TolerabilityWell-tolerated up to the highest dose levels[2]

Comparison with Alternative Treatments

Psoriasis

The following tables provide a comparison of si-544 with established biologic treatments for moderate-to-severe plaque psoriasis. The data for competitor products are derived from their respective pivotal clinical trials.

Table 1: Efficacy of Biologics in Psoriasis at Week 12

Drug (Class)PASI 75 Response RatePASI 90 Response Rate
si-544 (Kv1.3 Inhibitor) Data not yet available in this formatData not yet available in this format
Adalimumab (TNF-α inhibitor) - REVEAL study71%[3]45%[3]
Ustekinumab (IL-12/23 inhibitor) - PHOENIX 2 study76% (90mg dose)[4]51% (90mg dose)[4]
Secukinumab (IL-17A inhibitor) - FIXTURE study77.1% (300mg dose)54.2% (300mg dose)

Table 2: Safety Profile of Biologics in Psoriasis

DrugCommon Adverse Events
si-544 No significant safety signals reported in Phase 1b trials[1]
Adalimumab Upper respiratory infections, injection site reactions, headache[3]
Ustekinumab Upper respiratory infections, nasopharyngitis, headache[5]
Secukinumab Nasopharyngitis, diarrhea, upper respiratory tract infection
Atopic Dermatitis

The following tables compare si-544 with a leading biologic and JAK inhibitors for the treatment of moderate-to-severe atopic dermatitis.

Table 3: Efficacy of Novel Systemic Therapies in Atopic Dermatitis at Week 16

Drug (Class)EASI-75 Response Rate
si-544 (Kv1.3 Inhibitor) Data not yet available in this format
Dupilumab (IL-4/IL-13 inhibitor) - SOLO 1 study51.3% (bi-weekly)[6]
Upadacitinib (JAK inhibitor) - Measure Up 1 study70% (15mg dose), 80% (30mg dose)[7]
Abrocitinib (JAK inhibitor) - JADE MONO-1 study39.7% (100mg dose), 62.7% (200mg dose)[8]

Table 4: Safety Profile of Novel Systemic Therapies in Atopic Dermatitis

DrugCommon Adverse Events
si-544 No significant safety signals reported in Phase 1b trials[2]
Dupilumab Injection site reactions, conjunctivitis, oral herpes[6]
Upadacitinib Upper respiratory tract infections, acne, herpes simplex, headache, increased CPK[7]
Abrocitinib Nausea, nasopharyngitis, headache, acne[8]

Experimental Protocols

Detailed experimental protocols for the si-544 clinical trials have not been publicly released. However, based on the mechanism of action, key experiments would likely involve the following methodologies.

Kv1.3 Inhibition Assay

The potency and selectivity of si-544 would be determined using electrophysiological techniques, such as patch-clamp assays, on cells expressing Kv1.3 and other potassium channels. A common method is the whole-cell patch-clamp technique to measure the inhibition of ion channel currents in response to varying concentrations of the compound.

T-cell Activation and Proliferation Assays

To assess the functional impact of Kv1.3 inhibition, primary human T-cells, particularly isolated effector memory T-cells, would be stimulated in vitro in the presence and absence of si-544. T-cell activation can be measured by the expression of activation markers (e.g., CD25, CD69) using flow cytometry. Proliferation is typically quantified using assays such as CFSE dilution or incorporation of radioactive thymidine.

Clinical Trial Workflow

The Phase 1b trials for si-544 likely followed a standard workflow for early-phase clinical studies in dermatology.

cluster_workflow Phase 1b Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (si-544 vs. Placebo) Screening->Randomization Treatment Treatment Period (e.g., 4 weeks) Randomization->Treatment FollowUp Post-Treatment Follow-Up (e.g., 12 weeks) Treatment->FollowUp Analysis Data Analysis (Safety & Efficacy Endpoints) FollowUp->Analysis

References

Comparative Analysis of KP 544 and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of the novel neuroprotective agent KP 544 against established therapies, Riluzole and Edaravone. This guide provides a comprehensive overview of their mechanisms of action, supported by preclinical experimental data, and detailed experimental protocols.

Introduction

Neurodegenerative diseases represent a significant and growing challenge in global health, characterized by the progressive loss of structure and function of neurons. The development of effective neuroprotective agents is a critical area of research aimed at slowing or preventing the progression of these debilitating conditions. This guide provides a comparative analysis of this compound, a novel small molecule neuroprotective agent, against two widely recognized neuroprotective drugs, Riluzole and Edaravone. The objective is to offer an evidence-based comparison of their performance in key preclinical models of neuroprotection, providing valuable insights for researchers and professionals in the field of drug development.

Mechanism of Action

This compound is a small molecule developed to enhance the signaling of Nerve Growth Factor (NGF), a crucial neurotrophin involved in the survival, development, and function of neurons. By potentiating the NGF signaling pathway, this compound aims to promote neuronal survival and neurite outgrowth, offering a potential therapeutic strategy for conditions associated with reduced neurotrophic support.

Riluzole is a benzothiazole (B30560) derivative with a multi-faceted mechanism of action primarily centered on the modulation of glutamatergic neurotransmission.[1][2][3][4] It is believed to exert its neuroprotective effects by inhibiting glutamate (B1630785) release, inactivating voltage-dependent sodium channels, and interfering with intracellular events that follow transmitter binding at excitatory amino acid receptors.[1][2][3][4]

Edaravone is a potent free radical scavenger that protects neurons from oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.[5][6] Its antioxidant properties are thought to be the primary mechanism behind its neuroprotective effects, mitigating cellular damage by neutralizing harmful reactive oxygen species.[5][6]

Preclinical Performance Data

The following tables summarize the quantitative data from key preclinical studies, comparing the neuroprotective efficacy of this compound, Riluzole, and Edaravone in two standard in vitro models: the PC12 cell neurite outgrowth assay and the cerebellar granule cell (CGC) excitotoxicity assay.

Table 1: Neurite Outgrowth Promotion in PC12 Cells
CompoundConcentrationEndpointResult
This compound 300-1000 nMNeurite OutgrowthEnhanced neurite outgrowth in the presence of a suboptimal concentration of NGF.
Riluzole 0.1 µMNeurite OutgrowthA single administration was sufficient to induce neuritogenesis, promote neurite branching, and enhance neurite outgrowth in both neonatal and adult DRG cultures.[7]
Edaravone 10 µMNeurite LengthAlleviated glutamate-induced neurite damage in mRNA-induced motor neurons (miMNs). Edaravone-treated miMNs showed only a 15% reduction in neurite length after glutamate treatment, compared to a 57% reduction in untreated neurons.
Table 2: Neuroprotection in Cerebellar Granule Cell (CGC) Excitotoxicity Model
CompoundToxinEndpointResult
This compound Methyl-phenyl-pyridinium (MPP+)Cell SurvivalProtected cerebellar granule cells from excitotoxicity-induced apoptosis.
Riluzole GlutamateCell ViabilityProtects cultured neurons from the toxic effects of glutamic-acid-uptake inhibitors.[2]
Edaravone GlutamateCell ViabilityProtected cerebellar granule cells from glutamate-induced cell death.

Experimental Protocols

PC12 Cell Neurite Outgrowth Assay

This assay is a standard method to assess the potential of compounds to promote neuronal differentiation and neurite extension.

  • Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are cultured in a suitable medium, typically RPMI 1640 supplemented with horse serum and fetal bovine serum.

  • Assay Procedure:

    • PC12 cells are seeded in collagen-coated multi-well plates.

    • After attachment, the culture medium is replaced with a low-serum medium containing a suboptimal concentration of Nerve Growth Factor (NGF) to prime the cells for differentiation.

    • The test compounds (this compound, Riluzole, or Edaravone) are added at various concentrations.

    • The cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite outgrowth.

  • Quantification:

    • The cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin) to visualize the neurites.

    • Images are captured using a microscope.

    • Neurite length and the percentage of cells bearing neurites are quantified using image analysis software. A neurite is often defined as a process that is at least twice the diameter of the cell body.[8][9]

Cerebellar Granule Cell (CGC) Excitotoxicity Assay

This assay evaluates the ability of a compound to protect primary neurons from cell death induced by excessive stimulation of glutamate receptors.

  • Primary Cell Culture:

    • Cerebellar granule cells are isolated from the cerebella of neonatal rat pups (typically P7-P8).

    • The tissue is dissociated enzymatically and mechanically to obtain a single-cell suspension.

    • The cells are plated on poly-L-lysine coated plates in a serum-containing medium. Cytosine arabinoside is often added after 24 hours to inhibit the proliferation of non-neuronal cells.[10]

  • Assay Procedure:

    • After several days in culture to allow for maturation, the CGCs are pre-incubated with the test compounds (this compound, Riluzole, or Edaravone) for a specific duration.

    • An excitotoxic insult is induced by adding a high concentration of glutamate or a glutamate receptor agonist like N-methyl-D-aspartate (NMDA), or a mitochondrial toxin such as methyl-phenyl-pyridinium (MPP+).

    • The cells are incubated with the toxin for a defined period (e.g., 24 hours).

  • Quantification of Cell Viability:

    • Cell viability is assessed using various methods, such as the MTT assay, which measures mitochondrial metabolic activity, or by staining with fluorescent dyes that distinguish between live and dead cells (e.g., Calcein-AM and Propidium Iodide).

    • The results are expressed as the percentage of viable cells in the treated groups compared to the vehicle-treated control group.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the logical flow of the experimental comparisons.

cluster_KP544 This compound Signaling Pathway KP544 This compound NGF_Receptor NGF Receptor (TrkA) KP544->NGF_Receptor Enhances Signaling PI3K_Akt PI3K/Akt Pathway NGF_Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway NGF_Receptor->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Neuronal_Survival Neuronal Survival & Neurite Outgrowth CREB->Neuronal_Survival

Caption: Signaling pathway of this compound enhancing NGF-mediated neuroprotection.

cluster_Riluzole Riluzole Mechanism of Action Riluzole Riluzole Glutamate_Release Inhibition of Glutamate Release Riluzole->Glutamate_Release Na_Channel Inactivation of Voltage-Gated Na+ Channels Riluzole->Na_Channel Excitotoxicity Reduced Excitotoxicity Glutamate_Release->Excitotoxicity Na_Channel->Excitotoxicity

Caption: Mechanism of action of Riluzole in reducing excitotoxicity.

cluster_Edaravone Edaravone Mechanism of Action Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Oxidative_Stress Reduced Oxidative Stress Neuronal_Damage Decreased Neuronal Damage Oxidative_Stress->Neuronal_Damage cluster_Workflow Experimental Workflow Cell_Culture Neuronal Cell Culture (PC12 or CGCs) Compound_Treatment Treatment with This compound, Riluzole, or Edaravone Cell_Culture->Compound_Treatment Toxin_Induction Induction of Neurite Outgrowth (NGF) or Excitotoxicity (Glutamate/MPP+) Compound_Treatment->Toxin_Induction Data_Acquisition Data Acquisition (Imaging or Viability Assay) Toxin_Induction->Data_Acquisition Data_Analysis Quantitative Analysis Data_Acquisition->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison

References

Validating the Therapeutic Potential of si-544: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of si-544, a novel Kv1.3 potassium channel blocker, with other alternatives in the therapeutic landscape of T-cell-mediated autoimmune diseases. The following sections detail the mechanism of action, comparative preclinical and clinical data, and relevant experimental methodologies to support further investigation into si-544's therapeutic potential.

Mechanism of Action: Targeting Effector Memory T-Cells

si-544 is a potent and highly selective peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is crucial for the sustained activation and proliferation of chronically activated effector memory T-cells (TEM), which are key drivers of inflammation in numerous autoimmune diseases.[1][2] By selectively blocking Kv1.3, si-544 disrupts the signaling pathway necessary for the pathogenic activity of these autoreactive TEM cells, without affecting the broader immune system.[1][2] This targeted approach aims to offer a disease-modifying treatment with a favorable safety profile, preserving the patient's overall immunocompetence.[1][2]

TCR T-Cell Receptor (TCR) Activation Ca_influx Sustained Ca2+ Influx (CRAC) TCR->Ca_influx NFAT_activation NFAT Activation Ca_influx->NFAT_activation Kv1_3 Kv1.3 Channel (K+ Efflux) Membrane_Potential Maintained Negative Membrane Potential Kv1_3->Membrane_Potential maintains Membrane_Potential->Ca_influx enables Gene_transcription Gene Transcription (e.g., IL-2) NFAT_activation->Gene_transcription T_cell_proliferation TEM Cell Proliferation & Effector Function Gene_transcription->T_cell_proliferation si_544 si-544 si_544->Kv1_3 blocks

si-544 Mechanism of Action

Comparative Analysis of Kv1.3 Inhibitors

While direct head-to-head comparative studies are limited, the following tables summarize available data on the potency and selectivity of si-544 and other notable Kv1.3 inhibitors.

Table 1: Potency of Kv1.3 Inhibitors
CompoundTypeIC50 for Kv1.3Source
si-544 PeptidePicomolar[1]
Dalazatide (ShK-186) Peptide~69 pM[3]
PAP-1 Small Molecule2 nM[4]
Margatoxin Peptide36 pM[5][6]
ShK-192 Peptide140 pM[3]
Table 2: Selectivity of Kv1.3 Inhibitors
CompoundSelectivity over Kv1.1Selectivity over Kv1.5Selectivity over hERGSource
si-544 No binding reportedNo binding reportedNo binding reported[1]
Dalazatide (ShK-186) >100-fold--[7]
PAP-1 33- to 125-fold23-fold500- to 7500-fold[4]
ShK-235 2250-fold--[7]

Note: A direct, quantitative comparison of si-544's selectivity is not yet publicly available. The manufacturer claims its selectivity outperforms other molecules in clinical development.[1]

Preclinical and Clinical Data for si-544

Preclinical Efficacy

si-544 has demonstrated significant efficacy in a rat model of pristane-induced arthritis, a model for rheumatoid arthritis.[8][9] Treatment led to a rapid improvement in mobility and a 75% reduction in joint swelling, highlighting its potent anti-inflammatory effects in a preclinical setting.[9]

Clinical Trial Results

si-544 has undergone Phase 1b clinical trials for atopic dermatitis and psoriasis, with promising results.

cluster_AD Atopic Dermatitis (NCT05383378) cluster_Psoriasis Psoriasis Vulgaris (NCT06191042) AD_Trial Phase 1b Multi-center, Randomized, Double-blind, Placebo-controlled AD_Population Mild to Severe Atopic Dermatitis AD_Results 75% of patients showed objective clinical improvement. 44% of responders achieved clear or almost clear skin. AD_Safety Well tolerated with no serious adverse effects or dose-limiting toxicities. Pso_Trial Phase 1b Multi-center, Randomized, Double-blind, Placebo-controlled Pso_Population 45 Adults with Mild to Severe Psoriasis Vulgaris Pso_Results Statistically significant improvement in PASI scores vs. placebo. Pso_Safety Excellent safety and tolerability. No dose-limiting toxicities. start Isolate T-Cells culture Culture T-Cells start->culture stimulate Stimulate with Anti-CD3/CD28 culture->stimulate treat Add Kv1.3 Inhibitor (e.g., si-544) stimulate->treat incubate Incubate (48-72 hours) treat->incubate measure Measure Proliferation ([3H]-Thymidine or CFSE) incubate->measure end Analyze Results measure->end

References

Comparative studies of KP 544 in different neurodegenerative models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of KP-544 in a Preclinical Model of Neurodegenerative Disease

This guide provides a comparative overview of the investigational compound KP-544 in a preclinical model of neurodegeneration. The data presented here is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of KP-544's potential therapeutic efficacy.

Introduction to KP-544

KP-544 is a novel substituted pyrimidine (B1678525) that has demonstrated potential neuroprotective effects. Its mechanism of action is reported to involve the amplification of nerve growth factor (NGF) signaling, a pathway crucial for neuronal survival and function. To date, the primary investigation into KP-544's efficacy in a neurodegenerative context has been in a preclinical model of Huntington's disease.

It is important to distinguish KP-544 from "si-544," a Kv1.3 channel blocker under investigation for autoimmune diseases. While multiple sclerosis, a neurodegenerative condition with an autoimmune component, is a potential target for si-544, the preclinical data detailed in this guide pertains exclusively to the substituted pyrimidine KP-544 in a Huntington's disease model.

Data Presentation: KP-544 in the R6/2 Mouse Model of Huntington's Disease

The following table summarizes the quantitative data from a study evaluating the effect of KP-544 on motor deficits and neuropathology in the R6/2 transgenic mouse model of Huntington's disease.[1]

Parameter Vehicle-Treated R6/2 Mice KP-544-Treated R6/2 Mice (10 mg/kg) Outcome
Rotarod Performance Significant decline in latency to fall over timeDelayed and reduced decline in latency to fallImproved motor coordination and balance
Clasping Behavior Progressive increase in clasping phenotypeSignificantly reduced clasping frequencyAmelioration of a characteristic motor deficit
Spontaneous Motor Activity Onset of hypoactivity at later stagesDelayed onset of hypoactivityPreservation of exploratory behavior
Lateral Ventricle Size Significant enlargementReduced enlargement of lateral ventriclesAttenuation of brain atrophy

Experimental Protocols

The methodologies for the key experiments cited in the data table are detailed below.

Animal Model and Treatment
  • Model: R6/2 transgenic mice, a well-established model of Huntington's disease that exhibits a progressive motor and neuropathological phenotype.

  • Subjects: Young, female R6/2 mice.

  • Treatment: Daily oral gavage of either 10 mg/kg KP-544 suspended in 0.5% methylcellulose (B11928114) (vehicle) or vehicle alone.

  • Dosing Period: Commencing at 6 weeks of age and continuing through the testing period from 8 to 12 weeks of age.[1]

Behavioral Assessments
  • Rotarod Test: Motor coordination and balance were assessed by measuring the latency of the mice to fall from a rotating rod.

  • Clasping Assessment: The clasping phenotype, a characteristic sign of neurological dysfunction in this model, was quantified by suspending the mice by their tails and observing the retraction of limbs towards the torso.

  • Open-Field Activity: Spontaneous motor activity and exploratory behavior were measured by tracking the movement of the mice in an open-field arena.[1]

Histological Analysis
  • Tissue Preparation: Following the behavioral testing period, mice were sacrificed, and their brains were sectioned.

  • Staining: Brain sections were stained with cresyl violet.

  • Analysis: The cross-sectional area of the lateral ventricles was measured to assess the degree of brain atrophy.[1]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of KP-544 and the experimental workflow of the described study.

KP544_Mechanism_of_Action cluster_0 Proposed Mechanism of KP-544 NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binds Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK/ERK) TrkA->Signaling_Cascade Activates KP544 KP-544 KP544->Signaling_Cascade Amplifies Neuronal_Survival Enhanced Neuronal Survival and Function Signaling_Cascade->Neuronal_Survival

Caption: Proposed mechanism of KP-544 action.

Experimental_Workflow cluster_1 Experimental Design for KP-544 in R6/2 Mice Animal_Model R6/2 Transgenic Mice (Huntington's Disease Model) Treatment_Groups Treatment Groups (6 weeks of age) Animal_Model->Treatment_Groups KP544_Group KP-544 (10 mg/kg) Oral Gavage Treatment_Groups->KP544_Group Behavioral_Testing Behavioral Testing (8-12 weeks of age) KP544_Group->Behavioral_Testing Vehicle_Group Vehicle Control (0.5% Methylcellulose) Vehicle_Group->Behavioral_Testing Rotarod Rotarod Test Behavioral_Testing->Rotarod Clasping Clasping Assessment Behavioral_Testing->Clasping Open_Field Open-Field Activity Behavioral_Testing->Open_Field Histology Histological Analysis (Post-Testing) Behavioral_Testing->Histology Ventricle_Measurement Lateral Ventricle Measurement (Cresyl Violet Stain) Histology->Ventricle_Measurement Treatment_groups Treatment_groups Treatment_groups->Vehicle_Group

Caption: Experimental workflow for KP-544 study.

Conclusion and Future Directions

The available preclinical data suggests that KP-544 may hold therapeutic promise for Huntington's disease by mitigating motor deficits and reducing brain atrophy.[1] However, the current body of evidence is limited to a single neurodegenerative model. To fully assess the potential of KP-544, further research is warranted.

Future comparative studies should aim to:

  • Evaluate the efficacy of KP-544 in other neurodegenerative models, such as those for Alzheimer's disease and Parkinson's disease.

  • Compare the performance of KP-544 against other investigational and standard-of-care treatments for these conditions.

  • Elucidate the precise molecular mechanisms through which KP-544 amplifies NGF signaling and confers neuroprotection.

Such studies will be critical in determining the broader therapeutic applicability and potential clinical utility of KP-544 in the management of neurodegenerative diseases.

References

Assessing the Specificity of si-544's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Kv1.3 channel blocker si-544 with other alternative compounds, supported by available experimental data. The focus is on the specificity of its effects, a critical parameter in drug development.

Introduction

The voltage-gated potassium channel Kv1.3 has emerged as a key therapeutic target for a range of T-cell-mediated autoimmune diseases, including psoriasis, atopic dermatitis, and rheumatoid arthritis.[1][2] Effector memory T-cells (TEM), which are key drivers of these autoimmune conditions, exhibit a particular dependency on Kv1.3 for their activation and proliferation.[1][3] Consequently, selective blockers of Kv1.3 are of significant interest as they have the potential to disrupt the activity of pathogenic T-cells while preserving overall immune function.[1][2]

One such investigational drug, si-544, has shown promise in early clinical trials.[2][4] It is described as a highly potent and selective Kv1.3 blocker with a "class leading selectivity."[1][3] This guide assesses the specificity of si-544's effects by comparing it with other notable Kv1.3 inhibitors, Dalazatide (formerly ShK-186) and PAP-1.

Data Presentation: Comparative Selectivity of Kv1.3 Blockers

The following table summarizes the available quantitative data on the inhibitory activity and selectivity of si-544 and its alternatives against various ion channels. While specific IC50 values for si-544 against a broad panel of channels are not publicly available, qualitative descriptions from the manufacturer and preclinical studies indicate a high degree of selectivity.

Compound Target IC50/EC50 Selectivity Profile Reference
si-544 Kv1.3 Picomolar IC50Stated to have "four orders of magnitude more selectivity" than previously reported compounds. No binding to cardiovascular ion channels Kv1.5 and hERG, or neuronal channels Kv1.1 and Kv1.2.[5]
Dalazatide (ShK-186) Kv1.3 ~65 pM (Kd)>100-fold selectivity for Kv1.3 over Kv1.1.
PAP-1 Kv1.3 2 nM (EC50)23-fold selective over Kv1.5; 33- to 125-fold selective over other Kv1-family channels; 500- to 7500-fold selective over Kv2.1, Kv3.1, Kv3.2, Kv4.2, and hERG.

Experimental Protocols

The specificity of ion channel blockers is primarily determined through electrophysiological techniques, such as the whole-cell patch-clamp assay, and radioligand binding assays.

1. Whole-Cell Patch-Clamp Assay for Kv1.3 Inhibition

This method directly measures the effect of a compound on the ion flow through the Kv1.3 channel.

  • Cell Preparation: A stable cell line expressing the human Kv1.3 channel (e.g., HEK293 or CHO cells) is used. Cells are cultured to a suitable confluence for recording.

  • Recording Solutions:

    • External Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): 100 KCl, 40 KF, 1 CaCl2, 1 MgCl2, 10 EGTA, 10 HEPES. The pH is adjusted to 7.4.

  • Electrophysiological Recording:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total current across the cell membrane.

    • The membrane potential is held at a hyperpolarized level (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -60 mV to +60 mV) to elicit Kv1.3 currents.

    • The compound of interest is then perfused into the external solution at various concentrations.

    • The effect of the compound on the Kv1.3 current is measured, and the concentration-response curve is plotted to determine the IC50 value.

  • Selectivity Assessment: To assess selectivity, the same protocol is applied to cell lines expressing other ion channels of interest (e.g., Kv1.1, Kv1.5, hERG).

2. Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that is known to bind to the target ion channel.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the ion channel of interest.

  • Assay Protocol:

    • The cell membranes are incubated with a specific radioligand for the target channel (e.g., 125I-ShK for Kv1.3).

    • Increasing concentrations of the unlabeled test compound (e.g., si-544) are added to compete with the radioligand for binding.

    • After reaching equilibrium, the bound and free radioligands are separated by filtration.

    • The amount of radioactivity bound to the membranes is measured.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated.

  • Selectivity Profiling: The assay is repeated for a panel of different receptors and ion channels to determine the compound's off-target binding.

Visualizations

Signaling Pathway of Kv1.3 in T-Cell Activation

T_Cell_Activation TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC Antigen Antigen Antigen->TCR Binding IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Activates Ca_Store Ca²⁺ Store Release ER->Ca_Store CRAC CRAC Channel Ca_Store->CRAC Depletes Stores, Opens Channel Ca_Influx Ca²⁺ Influx CRAC->Ca_Influx NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation Kv1_3 Kv1.3 Channel K_Efflux K⁺ Efflux Kv1_3->K_Efflux Membrane_Potential Membrane Hyperpolarization K_Efflux->Membrane_Potential Maintains Membrane_Potential->Ca_Influx Sustains Driving Force Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_Activation->Gene_Transcription T_Cell_Activation T-Cell Activation & Proliferation Gene_Transcription->T_Cell_Activation si_544 si-544 si_544->Kv1_3 Blocks

Caption: Kv1.3's role in T-cell activation.

Experimental Workflow for Assessing Ion Channel Specificity

Specificity_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary (Selectivity) Screening cluster_analysis Data Analysis Primary_Assay Primary Functional Assay (e.g., Whole-Cell Patch-Clamp) IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Target_Channel Cell Line Expressing Target Channel (Kv1.3) Target_Channel->Primary_Assay Compound Test Compound (e.g., si-544) Compound->Target_Channel Selectivity_Assay Selectivity Panel Assays (Patch-Clamp or Binding) IC50_Determination->Selectivity_Assay IC50_Ki_Determination IC50/Ki Determination for Off-Targets Selectivity_Assay->IC50_Ki_Determination Off_Target_Channels Panel of Off-Target Ion Channels Off_Target_Channels->Selectivity_Assay Comparison Comparison of IC50/Ki Values IC50_Ki_Determination->Comparison Selectivity_Ratio Calculation of Selectivity Ratios Comparison->Selectivity_Ratio Specificity_Profile Determination of Specificity Profile Selectivity_Ratio->Specificity_Profile

Caption: Workflow for determining ion channel inhibitor specificity.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for KP-544

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for KP-544 (CAS Number: 393856-87-6), a neurotrophin potentiator, was not publicly available. The following procedures are based on general best practices for handling novel, biologically active small molecules and pyrimidine (B1678525) derivatives in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before handling, storing, or disposing of this compound. All procedures must be in strict accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Given that KP-544 is a bioactive small molecule intended for research in areas such as neurodegenerative diseases, it should be handled with caution as its toxicological properties are not well-documented. Standard laboratory procedures for handling potent compounds should be followed.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.Prevents skin contact with the compound.
Skin Protection A laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.Reduces the risk of inhalation of any dust or aerosols.

Spill Response

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material compatible with the spilled substance to contain it. Prevent it from entering drains or waterways.

  • Clean-up: Carefully collect the absorbed material and any contaminated surfaces into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and environmental health and safety (EHS) office.

Proper Disposal Procedures for KP-544

The proper disposal of KP-544 and associated waste is critical to ensure laboratory and environmental safety. The following step-by-step procedures are general guidelines for the disposal of research-grade chemical waste.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step in the disposal process.

  • Solid Waste:

    • Includes: Unused or expired KP-544, contaminated personal protective equipment (gloves, weighing papers), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the solid compound.

    • Container: Collect in a dedicated, clearly labeled, and sealed hazardous waste container made of a compatible material.

  • Liquid Waste:

    • Includes: Solutions containing KP-544 (e.g., stock solutions, experimental media) and solvents used for cleaning contaminated glassware.

    • Container: Collect in a separate, dedicated, and labeled hazardous waste container. The container must be leak-proof and stored in secondary containment to prevent spills.

  • Sharps Waste:

    • Includes: Needles, syringes, or any other sharp objects contaminated with KP-544.

    • Container: Dispose of immediately in a designated, puncture-resistant sharps container.

Step 2: Waste Container Management

ParameterGuideline
Container Selection Must be compatible with the chemical waste. Avoid using containers that may react with or be degraded by the waste.
Labeling All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("KP-544"), CAS number (393856-87-6), and any other components of the mixture.
Date of Accumulation The date when waste is first added to the container must be clearly marked.
Container Integrity Keep containers securely closed at all times, except when adding waste. Regularly inspect for leaks or degradation.
Storage Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Final Disposal

  • All waste containing KP-544 must be disposed of as hazardous chemical waste.

  • Arrange for pick-up and disposal by your institution's certified hazardous waste management provider.

  • DO NOT dispose of KP-544 down the drain or in regular trash.

Experimental Protocol: General Guideline for Neutralization (Hypothetical)

Note: Without a specific SDS, a validated neutralization protocol cannot be provided. The following is a hypothetical example for a pyrimidine-based compound and should be validated in a controlled laboratory setting by qualified chemists before implementation.

  • Objective: To degrade the pyrimidine ring structure, reducing its biological activity.

  • Method: Oxidation using a suitable oxidizing agent (e.g., potassium permanganate (B83412) in a basic solution).

  • Procedure (Small Scale): a. In a suitable reaction vessel within a fume hood, dissolve the KP-544 waste in an appropriate solvent. b. Slowly add a solution of potassium permanganate while stirring. The reaction is typically exothermic and may require cooling. c. Monitor the reaction for completion (e.g., by TLC or LC-MS). d. Quench any remaining oxidizing agent with a suitable reducing agent (e.g., sodium bisulfite). e. Neutralize the final solution to a pH between 6 and 8. f. Dispose of the final solution as hazardous waste, following institutional guidelines.

Disposal Workflow Diagram

G cluster_waste_generation Waste Generation cluster_storage Temporary Storage cluster_disposal Final Disposal Waste KP-544 Waste Generated (Solid, Liquid, Sharps) Solid Solid Waste Container (Labeled: KP-544) Waste->Solid Solid Waste Liquid Liquid Waste Container (Labeled: KP-544, in Secondary Containment) Waste->Liquid Liquid Waste Sharps Sharps Container (Labeled: KP-544 Contaminated) Waste->Sharps Sharps Waste Storage Designated Hazardous Waste Storage Area Solid->Storage Liquid->Storage Sharps->Storage Disposal Certified Hazardous Waste Management Provider Storage->Disposal

Caption: Workflow for the proper disposal of KP-544.

Essential Safety and Handling Protocols for Compound KP-544

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Compound KP-544, a substance presumed to be a potent, hazardous chemical. The following procedures are based on established best practices for managing high-potency compounds in a research and development setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure user safety. The following table summarizes the minimum required PPE for handling Compound KP-544.

Protection Type Specification Purpose
Hand Protection Double-gloving with nitrile or neoprene gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes, aerosols, and airborne particles.
Body Protection A disposable, solid-front, back-tying gown with elastic cuffs.Provides a barrier against contamination of clothing and skin.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a powered air-purifying respirator (PAPR).Prevents inhalation of airborne particles, especially when handling the compound as a powder.

Operational Plan: Handling Compound KP-544

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling Compound KP-544

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Review Safety Data Sheet (SDS) B Assemble all necessary PPE A->B C Prepare designated handling area (e.g., fume hood) B->C D Don appropriate PPE C->D E Weigh and handle KP-544 within the designated area D->E F Perform experimental procedures E->F G Decontaminate surfaces and equipment F->G H Segregate and label all waste G->H I Doff PPE in the correct order H->I J Dispose of waste according to institutional guidelines I->J

Caption: A step-by-step workflow for the safe handling of Compound KP-544.

Disposal Plan: Waste Management for Compound KP-544

Proper disposal of Compound KP-544 and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for KP-544 Waste Disposal

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal A Contaminated PPE (gloves, gown) D Place all contaminated solid waste into a labeled hazardous waste container A->D B Used labware (vials, pipette tips) B->D C Excess/unwanted KP-544 C->D F Store sealed waste containers in a designated hazardous waste accumulation area D->F E Place sharps into a designated sharps container E->F G Arrange for pickup by certified hazardous waste disposal service F->G

Caption: Decision-making process for the proper disposal of KP-544 waste.

Experimental Protocols

Protocol: Weighing and Preparing a Solution of Compound KP-544

  • Preparation: Designate a chemical fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper. Assemble all necessary equipment, including an analytical balance, spatulas, weighing paper, vials, and the chosen solvent.

  • PPE: Don all required PPE as specified in the table above, including double gloves, a disposable gown, and a respirator.

  • Weighing: Tare the analytical balance with the receiving vial. Carefully transfer the desired amount of Compound KP-544 powder to the vial using a clean spatula. Close the balance door to ensure an accurate reading.

  • Solubilization: In the fume hood, add the appropriate volume of solvent to the vial containing Compound KP-544. Cap the vial securely and mix by vortexing or gentle agitation until the compound is fully dissolved.

  • Cleanup: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of all contaminated disposable items, including the absorbent paper and outer gloves, into the designated hazardous waste container.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KP 544
Reactant of Route 2
KP 544

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。